Narcissin
説明
Narcissoside has been reported in Hypericum ascyron, Halimodendron halodendron, and other organisms with data available.
flavanol glycoside from Strumpfia maritima; do not confuse with other narcissin in Chemline, an alkaloid (lycorine (NM))
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDGLYUNOUKLBM-GEBJFKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209157 | |
| Record name | Narcissin flavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604-80-8 | |
| Record name | Narcissin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Narcissin flavonol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Narcissin flavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NARCISSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4AX11L1TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Narcissin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narcissin (isorhamnetin-3-O-rutinoside) is a flavonoid glycoside garnering significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, supported by quantitative data. Furthermore, it details experimental protocols for its extraction and isolation and explores its molecular interactions with key cellular signaling pathways, including NF-κB, MAPK, and Nrf2/HO-1. This document is intended to serve as a valuable resource for researchers and professionals in drug development and natural product chemistry.
Natural Sources and Distribution of this compound
This compound is distributed across a variety of plant species, with notable concentrations found in the Amaryllidaceae, Elaeagnaceae, and Apiaceae families. Its presence has also been identified in other medicinal plants, highlighting its potential as a valuable natural compound for further investigation.
Major Botanical Sources
The primary natural sources of this compound include, but are not limited to:
-
Narcissus species: As the name suggests, this compound is a characteristic flavonoid of the Narcissus genus (Amaryllidaceae family). It is found in various parts of the plant, including the flowers and bulbs of species like Narcissus pseudonarcissus and Narcissus tazetta.[1]
-
Hippophae rhamnoides (Sea Buckthorn): The berries of sea buckthorn are a rich source of this compound, where it is one of the predominant flavonol glycosides.[2][3][4]
-
Opuntia ficus-indica (Prickly Pear): The cladodes, pulps, and peels of the prickly pear cactus contain significant amounts of this compound.[2]
-
Peucedanum species: this compound has been isolated from the aerial parts of plants belonging to the Peucedanum genus (Apiaceae family), such as Peucedanum aucheri.[5]
-
Morinda citrifolia (Noni): The fruit of the noni tree is another source of this compound, alongside other bioactive phenolic compounds.[6][7]
-
Glycyrrhiza uralensis (Licorice): While not a primary component, this compound has been reported in licorice root.
Quantitative Distribution of this compound
The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, geographical location, and harvesting time.[4] The following table summarizes the quantitative data available for this compound in some of its key natural sources.
| Plant Species | Plant Part | This compound Content (mg/100g dry weight) | Analytical Method | Reference(s) |
| Hippophae rhamnoides | Berries | 96.4 - 228 | HPLC | [2] |
| Opuntia ficus-indica | Cladodes | 703.33 ± 28.45 | HPLC-DAD-ESI-MS/MS | [2] |
| Opuntia ficus-indica | Pulp | 271.39 ± 25.59 | HPLC-DAD-ESI-MS/MS | [2] |
| Opuntia ficus-indica | Peels | 254.51 ± 31.03 | HPLC-DAD-ESI-MS/MS | [2] |
| Hippophae rhamnoides | Berries (cultivars) | 27 - 130 (mg/100g fresh weight) | RP-HPLC-DAD | [4] |
Experimental Protocols for Extraction and Isolation
The isolation of this compound from plant matrices typically involves extraction with polar solvents followed by chromatographic purification. The following protocols provide a general framework that can be adapted based on the specific plant material and available laboratory equipment.
General Extraction of Flavonoid Glycosides
This protocol outlines a standard procedure for the extraction of flavonoid glycosides, including this compound, from dried plant material.
Materials:
-
Dried and powdered plant material
-
80% Methanol
-
n-hexane
-
Ethyl acetate
-
n-butanol
-
Rotary evaporator
-
Filter paper
-
Separatory funnel
Procedure:
-
Defatting: Macerate the powdered plant material with n-hexane at room temperature to remove lipids and chlorophyll. Repeat this step until the hexane extract is colorless.
-
Extraction: Air-dry the defatted plant material and then extract with 80% methanol at room temperature with occasional shaking for 24-48 hours.
-
Filtration and Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Solvent Partitioning: Suspend the concentrated extract in distilled water and partition successively with ethyl acetate and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.
-
Final Concentration: Concentrate the n-butanol fraction to dryness using a rotary evaporator. The resulting crude extract can be used for further purification.
Isolation of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude extract obtained in the previous step using column chromatography.
Materials:
-
Crude n-butanol extract
-
Silica gel (for column chromatography)
-
Glass column
-
Solvent system (e.g., a gradient of dichloromethane-methanol or ethyl acetate-methanol-water)
-
Thin-layer chromatography (TLC) plates
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the glass column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol).
-
Fraction Collection: Collect the eluate in fractions of equal volume.
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount from each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound (based on comparison with a standard, if available). Concentrate the pooled fractions to obtain purified this compound.
Involvement in Cellular Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in inflammation, oxidative stress, and cell survival. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound is believed to exert anti-inflammatory effects by inhibiting this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound can modulate the activity of key kinases in this pathway, including ERK, JNK, and p38.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. This compound has been shown to activate this pathway, leading to the expression of antioxidant enzymes.
Conclusion
This compound is a promising flavonoid glycoside with a widespread distribution in the plant kingdom and significant potential for therapeutic applications. This technical guide has provided a comprehensive overview of its natural sources, quantitative data, and methodologies for its isolation. Furthermore, the elucidation of its interactions with key cellular signaling pathways offers a foundation for future research into its mechanisms of action and the development of novel therapeutic strategies. Continued investigation into the pharmacology and bioavailability of this compound is warranted to fully realize its potential in medicine and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Narcissin: A Technical Guide for Researchers
An In-depth Exploration of the Metabolic Pathway, Enzymology, and Regulation of Isorhamnetin-3-O-rutinoside in Plants
This technical guide provides a comprehensive overview of the biosynthesis of Narcissin (isorhamnetin-3-O-rutinoside), a flavonol glycoside with notable biological activities. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricate enzymatic steps, regulatory mechanisms, and experimental methodologies pertinent to the study of this plant secondary metabolite.
Introduction to this compound
This compound, chemically identified as isorhamnetin-3-O-rutinoside, is a naturally occurring flavonoid. Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, where they play crucial roles in pigmentation, defense against pathogens and UV radiation, and signaling. The biological activities of this compound and its aglycone, isorhamnetin, include antioxidant and anti-inflammatory properties, making them subjects of interest for pharmaceutical and nutraceutical applications. The biosynthesis of this compound involves a multi-step pathway that begins with the general phenylpropanoid pathway and culminates in specific methylation and glycosylation events.
The Biosynthetic Pathway of this compound
The formation of this compound in plants is a sophisticated process that can be divided into three major stages:
-
Phenylpropanoid Pathway and Flavonoid Core Biosynthesis: This foundational pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, the precursor for all flavonoids. Subsequent enzymatic reactions lead to the formation of the flavonol quercetin.
-
Methylation of Quercetin: The flavonol quercetin undergoes a methylation reaction to form isorhamnetin.
-
Glycosylation of Isorhamnetin: The final step involves the attachment of a rutinose sugar moiety to the isorhamnetin backbone to yield this compound.
The complete proposed biosynthetic pathway is detailed below.
From Phenylalanine to Quercetin
The initial steps of this compound biosynthesis are shared with the general flavonoid pathway, leading to the synthesis of the central flavonol, quercetin.
-
Step 1: Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .
-
Step 2: Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) .
-
Step 3: p-Coumaric Acid to 4-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by the addition of Coenzyme A, a reaction mediated by 4-Coumarate:CoA Ligase (4CL) .
-
Step 4: Formation of Naringenin Chalcone: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA.
-
Step 5: Isomerization to Naringenin: Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to the flavanone naringenin.
-
Step 6: Naringenin to Dihydrokaempferol: The flavanone is hydroxylated at the 3-position by Flavanone 3-Hydroxylase (F3H) .
-
Step 7: Dihydrokaempferol to Dihydroquercetin: Flavonoid 3'-Hydroxylase (F3'H) introduces a hydroxyl group at the 3'-position of the B-ring.
-
Step 8: Dihydroquercetin to Quercetin: Finally, Flavonol Synthase (FLS) introduces a double bond into the C-ring to form the flavonol quercetin.
Methylation to Isorhamnetin
The unique aglycone of this compound, isorhamnetin, is formed by the methylation of quercetin.
-
Step 9: Quercetin to Isorhamnetin: A Flavonoid 3'-O-Methyltransferase (F3'OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of quercetin, yielding isorhamnetin.
Glycosylation to this compound
The final step in the biosynthesis of this compound is the attachment of a rutinose sugar moiety. Rutinose is a disaccharide composed of rhamnose and glucose. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs) and requires the activated sugar donors UDP-glucose and UDP-rhamnose. The biosynthesis of UDP-rhamnose from UDP-glucose is also a critical part of this pathway.
-
Step 10a: UDP-glucose to UDP-rhamnose: The biosynthesis of the rhamnose donor involves a series of enzymatic reactions that convert UDP-glucose to UDP-L-rhamnose.
-
Step 10b: Isorhamnetin to Isorhamnetin-3-O-glucoside: A UDP-Glycosyltransferase (UGT) , likely a flavonoid 3-O-glucosyltransferase, attaches a glucose molecule from UDP-glucose to the 3-hydroxyl group of isorhamnetin.
-
Step 11: Isorhamnetin-3-O-glucoside to this compound: A second UGT , a flavonol 3-O-glucoside (1→6) rhamnosyltransferase, then transfers a rhamnose unit from UDP-rhamnose to the 6-hydroxyl group of the previously attached glucose, forming the rutinose moiety and completing the synthesis of this compound.
Visualization of the Biosynthesis Pathway
An In-Depth Technical Guide to the Identification of Narcissin (Isorhamnetin 3-O-rutinoside)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narcissin, a flavonoid glycoside also known as Isorhamnetin 3-O-rutinoside, is a naturally occurring compound found in a variety of plants, including those of the Narcissus and Hippophae genera.[1] This molecule has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2] The therapeutic potential of this compound is linked to its ability to modulate key cellular signaling pathways, such as the NF-κB, MAPK, Nrf2/HO-1, and calcium signaling pathways.[1][2]
This technical guide provides a comprehensive overview of the methods and data essential for the unambiguous identification of this compound. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising bioactive compound. The guide details its physicochemical properties, provides established experimental protocols for its identification using modern analytical techniques, and illustrates its known interactions with critical signaling pathways.
Physicochemical and Quantitative Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and formulation. The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₂O₁₆ | [3] |
| Molecular Weight | 624.54 g/mol | [4] |
| CAS Number | 604-80-8 | [5] |
| Melting Point | 183-186 °C | [6] |
| Appearance | Powder | [5] |
| Solvent | Solubility | Reference |
| DMSO | 91 mg/mL (145.71 mM) | [4] |
| Ethanol | Soluble | [4] |
| Methanol | Soluble | [4] |
| Pyridine | Soluble | [4] |
| Activity | IC₅₀ Value | Assay Conditions | Reference |
| ONOO⁻ Scavenging | 3.5 µM | Authentic Peroxynitrite | [7] |
| SIN-1-derived ONOO⁻ Scavenging | 9.6 µM | SIN-1 Assay | [7] |
Experimental Protocols for Identification
The definitive identification of this compound relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is employed for its separation and quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the quantification of this compound in various matrices, such as plant extracts. A validated method allows for accurate determination of its concentration.
Sample Preparation:
-
Accurately weigh approximately 0.02 g of the this compound standard and dissolve it in 20 mL of 95% ethanol in a 25 mL volumetric flask. Bring the volume to the mark with the same solvent to create a stock solution.[8]
-
For analysis, dilute 5 mL of the stock solution into a 25 mL volumetric flask and bring to volume with 95% ethanol.[8]
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used. For example, a Waters Symmetry C18 column (2.1 mm × 100 mm, 3.5 μm).[9]
-
Mobile Phase: A gradient elution is typically employed.
-
Flow Rate: 0.3 mL/min.[10]
-
Injection Volume: 20 µL.[8]
-
Detection: UV detection at a wavelength of 254 nm or using a photodiode array (PDA) detector.[8]
-
Expected Retention Time: The retention time for this compound will vary depending on the specific chromatographic conditions but has been reported to be approximately 37.83 minutes under certain conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (MS/MS), is a powerful tool for the structural confirmation of this compound. The fragmentation pattern provides a molecular fingerprint for identification.
Chromatographic Conditions:
UPLC (Ultra-Performance Liquid Chromatography) is often coupled with MS for enhanced resolution and sensitivity. The chromatographic conditions are similar to those used for HPLC, with adjustments for the UPLC system.
-
Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm).[10]
-
Mobile Phase:
-
Gradient Program: A suitable gradient program for UPLC would be similar to the one described for HPLC, but with a shorter run time due to the higher efficiency of the UPLC system.
Mass Spectrometry Parameters (UPLC-Q-TOF/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode ([M-H]⁻).[1]
-
Capillary Voltage: 3500 V.
-
Cone Voltage: 40 V.
-
Drying Gas Temperature: 350 °C.
-
Collision Energy (CE): Ramped collision energies, for example, 30 V and 40 V, can be used to induce fragmentation.
-
Expected Mass Spectra:
-
Parent Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 623.1566.[6]
-
Key Fragment Ions: The MS/MS spectrum of this compound is characterized by several key fragment ions resulting from the loss of the sugar moieties and fragmentation of the aglycone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (400 MHz, DMSO-d₆) of Isorhamnetin-3-O-rhamnoside:
-
δ 7.43 (d, J = 2.0 Hz, 1H, 6′-H)
-
δ 7.37 (dd, J = 8.3, 2.1 Hz, 1H, 5′-H)
-
δ 6.93 (d, J = 8.3 Hz, 1H, 2′-H)
-
δ 6.40 (s, 1H, 8-H)
-
δ 6.18 (s, 1H, 6-H)
-
δ 5.28 (d, J = 1.7 Hz, 1H, 1″-H)
-
δ 3.84 (s, 3H, 3′-OCH₃)
-
δ 0.78 (d, J = 5.7 Hz, 3H, 2″-CH₃)[8]
¹³C-NMR (100 MHz, DMSO-d₆) of Isorhamnetin-3-O-rhamnoside:
-
δ 177.32 (C-4)
-
δ 156.61 (C-5)
-
δ 161.2 (C-7, approximate value)
-
δ 133.98 (C-3)
-
δ 122.48 (C-3′)
-
δ 147.26 (C-2)
-
δ 101.68 (C-10)
-
δ 99.26 (C-8)
-
δ 94.07 (C-6)
-
δ 72.51 (C-1″)
-
δ 55.71 (3′-OCH₃)
-
δ 17.48 (2″-CH₃)[8]
Note: The absence of the glucose moiety in the provided NMR data for Isorhamnetin-3-O-rhamnoside will result in significant differences in the chemical shifts of the sugar region when compared to this compound. The rutinoside moiety in this compound consists of both glucose and rhamnose.
Signaling Pathways and Experimental Workflows
This compound and its aglycone, Isorhamnetin, exert their biological effects by modulating several key signaling pathways. Understanding these interactions is crucial for drug development professionals. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for the identification of this compound.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. naturaprodamedica.safacura.org [naturaprodamedica.safacura.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Biological Activity of Narcissin: A Technical Guide for Researchers
Introduction: Narcissin, a flavonoid glycoside, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.
Antioxidant and Cytoprotective Activities
This compound exhibits significant antioxidant properties, primarily through its ability to scavenge reactive oxygen and nitrogen species and to upregulate endogenous antioxidant defense mechanisms.
Direct Radical Scavenging Activity
This compound has been shown to be an effective scavenger of peroxynitrite (ONOO⁻), a potent and destructive reactive nitrogen species.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay Type | Target Species | IC50 Value (µM) | Reference |
| Peroxynitrite Scavenging | Authentic ONOO⁻ | 3.5 | [1] |
| Peroxynitrite Scavenging | SIN-1-derived ONOO⁻ | 9.6 | [1] |
Upregulation of Endogenous Antioxidants
Beyond direct scavenging, this compound enhances the cellular antioxidant capacity by modulating key signaling pathways, such as the Nrf2 pathway. This leads to increased production of endogenous antioxidants like glutathione (GSH).
Experimental Protocol 1: Assessment of this compound's Effect on 6-OHDA-Induced Reactive Oxygen Species (ROS) in SH-SY5Y Cells [2][3][4]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Cells are pretreated with varying concentrations of this compound (e.g., 0-1 µM) for 24 hours.
-
Induction of Oxidative Stress: Following pretreatment, cells are exposed to 100 µM 6-hydroxydopamine (6-OHDA) for 12-18 hours to induce intracellular ROS production.
-
ROS Detection: Intracellular ROS levels are measured using 2',7'-dichlorofluorescin diacetate (H₂DCFDA). Cells are incubated with H₂DCFDA, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: The reduction in fluorescence in this compound-treated cells compared to 6-OHDA-only treated cells indicates the ROS-inhibiting effect of this compound.
Experimental Protocol 2: In Vivo Antioxidant Effect of this compound in a Rat Model of Pesticide-Induced Oxidative Stress [5][6][7]
-
Animal Model: Male albino rats are used. Oxidative stress is induced by the administration of a pesticide, such as indoxacarb (1/10 LD50 dose).
-
Treatment: A control group receives the vehicle, a toxicant group receives the pesticide only, and the treatment group receives the pesticide followed by oral administration of this compound (10 mg/kg) once daily for 10 days.
-
Sample Collection: After the treatment period, animals are euthanized, and liver tissues are collected to isolate mitochondria by differential centrifugation.
-
Biochemical Analysis:
-
Malondialdehyde (MDA) Assay: The level of lipid peroxidation is determined by measuring MDA, a product of lipid peroxidation, in the isolated mitochondria. This is typically done using a spectrophotometric method based on the reaction of MDA with thiobarbituric acid.
-
Cytochrome c Oxidase Activity: The activity of this mitochondrial enzyme is measured spectrophotometrically by monitoring the rate of oxidation of reduced cytochrome c.
-
-
Data Analysis: A decrease in MDA levels and a restoration of cytochrome c oxidase activity in the this compound-treated group compared to the pesticide-only group indicate the in vivo antioxidant effect of this compound.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective potential in models of Parkinson's disease, primarily through its antioxidant and anti-apoptotic activities, and its ability to reduce the accumulation of toxic protein aggregates.
Table 2: Neuroprotective Activity of this compound
| Model System | Effect | Concentration/Dose | Reference |
| SH-SY5Y cells | Inhibition of 6-OHDA-induced apoptosis | 0-1 µM | [2][3][4] |
| Transgenic C. elegans | Reduction of α-synuclein accumulation | 2 mM (in culture medium) | [1] |
Experimental Protocol 3: Assessment of this compound's Effect on α-Synuclein Accumulation in Caenorhabditis elegans [1]
-
Nematode Strain: A transgenic C. elegans strain expressing human α-synuclein is used.
-
Culture and Treatment: Nematodes are cultured on nematode growth medium (NGM) agar plates seeded with E. coli OP50. This compound is incorporated into the NGM at a concentration of 2 mM.
-
Duration of Treatment: The nematodes are exposed to the this compound-containing medium for 3 days.
-
Quantification of α-Synuclein: α-synuclein aggregates are visualized and quantified using fluorescence microscopy, often by tagging the protein with a fluorescent marker like YFP.
-
Data Analysis: The reduction in the number and intensity of fluorescent aggregates in the this compound-treated nematodes compared to the control group indicates the ability of this compound to reduce α-synuclein accumulation.
Anti-Tumor and Anti-Inflammatory Activities
This compound exhibits promising anti-tumor and anti-inflammatory properties, as demonstrated by its ability to inhibit tumor promotion and the activation of pro-inflammatory pathways.
Table 3: Anti-Tumor and Anti-Inflammatory Activities of this compound
| Activity | Model System | Effect | Concentration/Dose | Reference | | :--- | :--- | :--- | :--- | | Anti-tumor Promotion | CD-1 Mouse Skin | Inhibition of TPA-induced tumor promotion | 85 nmol (topical application) |[8] | | Anti-viral/Anti-inflammatory | Raji cells (Burkitt's lymphoma) | Inhibition of TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation | Not specified |[1] |
Experimental Protocol 4: Two-Stage Mouse Skin Carcinogenesis Assay [8]
-
Animal Model: CD-1 mice are used.
-
Initiation: A single topical application of a tumor initiator, such as 7,12-dimethylbenz[a]anthracene (DMBA), is administered to the dorsal skin of the mice.
-
Promotion: Starting one week after initiation, the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied topically twice a week.
-
Treatment: this compound (85 nmol) is applied topically to the skin shortly before each TPA application.
-
Observation and Data Collection: The incidence and multiplicity of skin tumors are monitored over a period of several weeks.
-
Data Analysis: A reduction in the number of tumors per mouse and the percentage of tumor-bearing mice in the this compound-treated group compared to the TPA-only group indicates the anti-tumor promoting activity of this compound.
Signaling Pathways Modulated by this compound
The biological activities of this compound are underpinned by its ability to modulate several key intracellular signaling pathways.
Nrf2 Signaling Pathway
This compound is a potent activator of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. This compound upregulates miR200a, which in turn inhibits Keap1, a negative regulator of Nrf2. This leads to the translocation of Nrf2 to the nucleus and the transcription of antioxidant and cytoprotective genes, including those involved in glutathione synthesis.[2][3][4]
MAPK and PI3K/Akt Signaling Pathways
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. In the context of 6-OHDA-induced neurotoxicity, this compound inhibits the pro-apoptotic JNK and p38 pathways while activating the pro-survival ERK and Akt pathways.[2][3][4]
Conclusion
This compound is a promising flavonoid with a wide spectrum of biological activities, including potent antioxidant, neuroprotective, and anti-tumor effects. Its mechanisms of action are multifaceted, involving direct radical scavenging and the modulation of key signaling pathways such as Nrf2, MAPK, and PI3K/Akt. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on its bioavailability, pharmacokinetics, and efficacy in more complex preclinical models to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotective Capability of Narcissoside in 6-OHDA-Exposed Parkinson’s Disease Models through Enhancing the MiR200a/Nrf-2/GSH Axis and Mediating MAPK/Akt Associated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Capability of Narcissoside in 6-OHDA-Exposed Parkinson's Disease Models through Enhancing the MiR200a/Nrf-2/GSH Axis and Mediating MAPK/Akt Associated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of sophoroflavonoside and this compound flavonoids on the amount of malondialdehyde, a product of lipid peroxidation, and the activity of the enzyme cytochrome c oxidase in rat liver mitochondria poisoned with indoxacarb pesticide [journals.guilan.ac.ir]
- 6. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of mouse skin tumor promotion by tenuazonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Assessment of Antioxidant Capacity
An In-Depth Technical Guide to the In Vitro Antioxidant Capacity of Narcissin
Introduction
This compound, a flavonol glycoside also known as Narcissoside or Isorhamnetin 3-rutinoside, is a naturally occurring phytochemical found in various plant species.[1] As a member of the flavonoid family, it has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. Antioxidants mitigate this damage by scavenging free radicals and modulating cellular defense mechanisms. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, detailing its quantitative efficacy, mechanisms of action, and the standardized experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural compounds for therapeutic applications.
Quantitative analysis of a compound's antioxidant activity is crucial for comparing its efficacy and understanding its potential. The half-maximal inhibitory concentration (IC50) is a standard measure, representing the concentration of a substance required to scavenge 50% of specific free radicals. Currently, the most specific quantitative in vitro data for this compound relates to its potent peroxynitrite (ONOO⁻) scavenging ability.
Table 1: Quantitative Antioxidant Data for this compound
| Assay Type | Radical Source | IC50 Value (μM) | Reference |
| Peroxynitrite Scavenging | Authentic ONOO⁻ | 3.5 | [2][3] |
| Peroxynitrite Scavenging | SIN-1-derived ONOO⁻ | 9.6 | [2][3] |
Note: Data on this compound's IC50 values in other common antioxidant assays such as DPPH, ABTS, and FRAP are not extensively documented in the reviewed literature, highlighting an area for future research.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a dual mechanism: direct scavenging of reactive oxygen species and modulation of endogenous antioxidant signaling pathways.
2.1. Direct Radical Scavenging As demonstrated by the data in Table 1, this compound is an effective scavenger of peroxynitrite, a highly reactive nitrogen species that can cause significant cellular damage.[2][3] The flavonoid structure of this compound enables it to donate hydrogen atoms or electrons to neutralize free radicals.
2.2. Modulation of Cellular Signaling Pathways Beyond direct scavenging, this compound enhances the cell's intrinsic antioxidant defenses by modulating key signaling pathways, primarily the Nrf2/ARE pathway.[4]
-
Nrf2/ARE Pathway Activation: this compound promotes the nuclear translocation of Nuclear factor erythroid 2–related factor 2 (Nrf2).[2][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a process that drives the transcription of various protective genes.[4]
-
Enhancement of Glutathione (GSH) Synthesis: A major downstream effect of Nrf2 activation is the increased expression of enzymes involved in glutathione (GSH) synthesis, such as the catalytic and modifier subunits of γ-glutamylcysteine ligase.[4] GSH is a critical intracellular antioxidant.
-
MAPK/Akt Pathway Modulation: this compound has been shown to inhibit the phosphorylation of pro-apoptotic stress-activated protein kinases JNK and p38.[2][4] Concurrently, it activates the pro-survival signaling molecules ERK and Akt.[4] This modulation helps protect cells from oxidative stress-induced apoptosis.
Caption: this compound's Modulation of Cellular Antioxidant Pathways.
Standardized Experimental Protocols for Antioxidant Assays
The following protocols represent standardized methodologies for assessing the in vitro antioxidant capacity of compounds like this compound.
Caption: General Workflow for Spectrophotometric Antioxidant Assays.
3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical with a deep purple color and maximum absorbance around 517 nm.[5][6] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance that is proportional to the scavenging activity.[6]
-
Reagents and Materials: DPPH, methanol or ethanol (spectrophotometric grade), test compound (this compound), positive control (e.g., Ascorbic acid, Trolox), micropipettes, 96-well plate or cuvettes, spectrophotometer.[6]
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Protect from light.[6]
-
Prepare serial dilutions of the test compound and positive control in the same solvent.[6]
-
In a 96-well plate or cuvette, add a defined volume of the DPPH working solution (e.g., 180 µL) to a small volume of each sample dilution (e.g., 20 µL).[5][7]
-
Prepare a blank containing only the solvent and a control containing the solvent plus the DPPH solution.
-
Mix thoroughly and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).[5][6]
-
Measure the absorbance at ~517 nm.[5]
-
-
Calculation:
-
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.
-
3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: ABTS is oxidized using an agent like potassium persulfate to generate the stable blue-green ABTS radical cation (ABTS•+), which has a maximum absorbance at ~734 nm.[8][9] Antioxidants reduce the ABTS•+, causing a loss of color that is proportional to their activity.[8]
-
Reagents and Materials: ABTS, potassium persulfate (or ammonium persulfate), buffer (e.g., PBS), test compound, positive control (e.g., Trolox), spectrophotometer.[10]
-
Procedure:
-
Prepare an aqueous stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).[11]
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to form the ABTS•+ radical.[10][11]
-
Before use, dilute the ABTS•+ solution with buffer or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).[11]
-
Incubate at room temperature for a set time (e.g., 5-30 minutes).[8][9]
-
Measure the absorbance at 734 nm.[8]
-
-
Calculation:
-
The calculation for % Scavenging Activity is similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
3.3. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). At a low pH, Fe²⁺ forms an intense blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at ~593 nm.[12][13] The increase in absorbance is proportional to the reducing power of the sample.
-
Reagents and Materials: Acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), FeCl₃·6H₂O solution (20 mM), test compound, standard (e.g., FeSO₄·7H₂O), spectrophotometer.[13][14]
-
Procedure:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13]
-
Warm the FRAP reagent to 37°C.[14]
-
Add a large volume of the FRAP reagent (e.g., 220 µL) to a small volume of the test sample or standard (e.g., 10 µL).[15]
-
Mix and incubate for a specified time (e.g., 4-30 minutes) at 37°C.[13][15]
-
Measure the absorbance at 593 nm.[15]
-
-
Calculation:
-
A standard curve is generated using the ferrous standard. The FRAP value of the sample is calculated from the standard curve and expressed as Fe²⁺ equivalents (e.g., in mM).
-
3.4. Hydroxyl Radical (•OH) Scavenging Assay
-
Principle: This assay often uses the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals. These highly reactive radicals degrade a detector molecule, such as deoxyribose, into products that form a pink chromogen with thiobarbituric acid (TBA) upon heating.[16][17] An antioxidant scavenges the hydroxyl radicals, thereby preventing the degradation of deoxyribose and reducing color formation.
-
Reagents and Materials: Phosphate buffer (pH 7.4), FeCl₃, EDTA, H₂O₂, deoxyribose, ascorbic acid, trichloroacetic acid (TCA), thiobarbituric acid (TBA), test compound.[16]
-
Procedure:
-
Prepare a reaction mixture containing the test sample, deoxyribose (e.g., 2.8 mM), buffer, FeCl₃ (e.g., 0.1 mM), EDTA (e.g., 0.1 mM), and H₂O₂ (e.g., 1 mM).[16]
-
Initiate the reaction by adding ascorbic acid.
-
Stop the reaction by adding TCA (e.g., 2.8%), followed by TBA solution.
-
Heat the mixture in a boiling water bath for 15-30 minutes to develop the color.[16]
-
Cool the mixture and measure the absorbance at ~532 nm.[16]
-
-
Calculation:
-
The calculation for % Scavenging Activity is similar to the DPPH assay.
-
3.5. Superoxide Anion (O₂•⁻) Scavenging Assay
-
Principle: Superoxide radicals are generated in a non-enzymatic system, such as a phenazine methosulfate (PMS) and NADH system.[18] The generated radicals reduce nitroblue tetrazolium (NBT) to a purple formazan product. Antioxidants compete for the superoxide radicals, thus inhibiting the formation of formazan.[18]
-
Reagents and Materials: Buffer (e.g., Tris-HCl, pH 7.0-8.0), NADH solution, NBT solution, PMS solution, test compound.[16][18]
-
Procedure:
-
Calculation:
-
The calculation for % Scavenging Activity is similar to the DPPH assay.
-
3.6. Metal (Iron) Chelating Assay
-
Principle: This assay measures the ability of a compound to chelate ferrous ions (Fe²⁺). In the assay, ferrozine forms a stable, magenta-colored complex with Fe²⁺.[19] A chelating agent will bind to the Fe²⁺, disrupting the formation of the ferrozine-Fe²⁺ complex and leading to a decrease in color intensity, measured at ~562 nm.[19][20]
-
Reagents and Materials: FeCl₂ solution (e.g., 2 mM), ferrozine solution (e.g., 5 mM), test compound, positive control (e.g., EDTA).[19]
-
Procedure:
-
Calculation:
-
% Chelating Activity = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control (without test sample).
-
Conclusion and Future Directions
The available evidence demonstrates that this compound is a potent antioxidant with a multifaceted mechanism of action. Its strong capacity for scavenging peroxynitrite and its ability to upregulate the cell's endogenous antioxidant defenses through the Nrf2 pathway make it a compound of significant interest for mitigating oxidative stress.[2][3][4]
For drug development professionals and researchers, a more complete characterization of this compound's antioxidant profile is warranted. Future studies should focus on conducting a comprehensive panel of the in vitro assays detailed above (DPPH, ABTS, FRAP, etc.) to establish a broad comparative dataset against well-known standards like Trolox, ascorbic acid, and quercetin. Such data would provide a more holistic understanding of its antioxidant potential and facilitate its further development as a potential therapeutic agent.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuroprotective Capability of Narcissoside in 6-OHDA-Exposed Parkinson’s Disease Models through Enhancing the MiR200a/Nrf-2/GSH Axis and Mediating MAPK/Akt Associated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. zen-bio.com [zen-bio.com]
- 13. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. iosrjournals.org [iosrjournals.org]
- 19. Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening for Antioxidant Activity: Metal Chelating Assay | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Anti-inflammatory Properties of Narciclasine
An important clarification regarding the subject of this technical guide: The initial request specified "Narcissin." However, a comprehensive review of scientific literature reveals that the compound extensively studied for its potent anti-inflammatory properties, particularly through the modulation of key signaling pathways, is Narciclasine . This compound (also known as Narcissoside) is a distinct flavonol glycoside with reported antioxidant activities.[1] Given the depth of research available, this guide will focus on the anti-inflammatory properties of Narciclasine to provide a detailed and accurate overview for researchers, scientists, and drug development professionals.
Introduction
Narciclasine (NCS) is a natural alkaloid compound isolated from plants of the Amaryllidaceae family, such as Lycoris radiata.[2] Originally investigated for its anti-cancer properties, a growing body of evidence has established Narciclasine as a potent anti-inflammatory agent.[3][4] It demonstrates significant efficacy in various in vitro and in vivo models of inflammation by modulating critical signaling pathways and suppressing the production of key inflammatory mediators. This technical guide provides an in-depth summary of the current understanding of Narciclasine's anti-inflammatory mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mode of action.
Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
Narciclasine exerts its anti-inflammatory effects primarily by targeting and inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, driving the expression of numerous pro-inflammatory genes.
Regulation of the NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In response to stimuli like Lipopolysaccharide (LPS), the pathway is activated, leading to the transcription of genes for cytokines, chemokines, and enzymes such as iNOS and COX-2.[5] Narciclasine has been shown to inhibit NF-κB activation at multiple upstream and downstream points.[4]
Studies demonstrate that Narciclasine treatment suppresses the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This prevents the nuclear translocation of the active p65 subunit of NF-κB.[3][4] Furthermore, Narciclasine has been found to inhibit the phosphorylation of IκB kinase (IKKα/β), a crucial upstream event in the cascade.[2][6] Some evidence also suggests that Narciclasine can downregulate the expression of Toll-like Receptor 4 (TLR4), the primary receptor for LPS, thereby blocking the initiation of the entire signaling cascade.[3]
Modulation of MAPK Pathways
The MAPK family, including c-Jun N-terminal kinase (JNK) and p38, also plays a significant role in inflammation. Narciclasine has been shown to attenuate the phosphorylation of JNK and p38 in LPS-stimulated macrophages, indicating its ability to suppress these parallel inflammatory signaling routes.[2] By inhibiting both NF-κB and MAPK pathways, Narciclasine provides a multi-pronged approach to reducing the inflammatory response.
Quantitative Data on Anti-inflammatory Effects
The efficacy of Narciclasine has been quantified in various experimental models. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Narciclasine
| Cell Line | Stimulant | Mediator | Concentration of Narciclasine | Effect | Reference |
|---|---|---|---|---|---|
| BV-2 Microglia | LPS | Nitric Oxide (NO) | 0.1, 0.2, 0.3 µM | Dose-dependent inhibition | [6] |
| BV-2 Microglia | LPS | Prostaglandin E2 (PGE₂) | 0.1, 0.2, 0.3 µM | Dose-dependent inhibition | [6] |
| BV-2 Microglia | LPS | TNF-α | 0.1, 0.2, 0.3 µM | Dose-dependent inhibition | [6] |
| BV-2 Microglia | LPS | IL-6 | 0.1, 0.2, 0.3 µM | Dose-dependent inhibition | [6] |
| BV-2 Microglia | LPS | IL-18 | 0.1, 0.2, 0.3 µM | Dose-dependent inhibition | [6] |
| BV-2 Microglia | LPS | IL-10 (Anti-inflammatory) | 0.1, 0.2, 0.3 µM | Increased production | [6] |
| RAW 264.7 | LPS | iNOS mRNA | 0.001–0.016 µM | Inhibition | [2] |
| RAW 264.7 | LPS | COX-2 mRNA | 0.001–0.016 µM | Inhibition | [2] |
| RAW 264.7 | LPS | TNF-α mRNA | 0.001–0.016 µM | Inhibition | [2] |
| RAW 264.7 | LPS | IL-6 mRNA | 0.001–0.016 µM | Inhibition | [2] |
| RAW 264.7 | LPS | IL-1β mRNA | 0.001–0.016 µM | Inhibition |[2] |
Table 2: In Vivo Effects of Narciclasine on Inflammatory Markers
| Animal Model | Treatment | Measured Parameter | Result | Reference |
|---|---|---|---|---|
| Neonatal Rats (LPS-induced ALI) | Narciclasine | Serum TNF-α, IL-6, IL-1β, MCP-1 | Significant reduction | [3] |
| Neonatal Rats (LPS-induced ALI) | Narciclasine | Lung ICAM-1, VCAM-1 Expression | Inhibition | [3] |
| C57BL/6N Mice (LPS-induced Neuroinflammation) | Oral Narciclasine | Brain Iba-1, COX-2, TNF-α Expression | Reduction |[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the anti-inflammatory properties of Narciclasine.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes the general workflow for assessing Narciclasine's effects on LPS-stimulated macrophages.
-
Cell Culture : Murine macrophage cell lines like RAW 264.7 or microglial cells like BV-2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and incubated at 37°C in a 5% CO₂ atmosphere.[7]
-
Treatment : Cells are typically pre-incubated with Narciclasine at various concentrations (e.g., 0.1, 0.2, 0.3 µM) for 1 hour.[6]
-
Inflammatory Stimulus : Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium for a specified period, often 12 to 24 hours.[6][8]
-
Nitric Oxide (NO) Assay : The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[9]
-
Enzyme-Linked Immunosorbent Assay (ELISA) : The levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant are quantified using commercial ELISA kits.[6][9]
-
Western Blotting : Cell lysates are collected to measure the protein expression and phosphorylation status of key signaling molecules (e.g., TLR4, p-IKKα/β, p-IκBα, p-p65, iNOS, COX-2).[3][10] β-actin is often used as a loading control.[11]
-
Quantitative Real-Time PCR (qRT-PCR) : Total RNA is extracted from cells to quantify the mRNA expression levels of inflammatory genes.[10]
In Vivo Carrageenan-Induced Paw Edema Model
This is a classic animal model for evaluating the efficacy of acute anti-inflammatory drugs.
-
Animals : Male Wistar or Sprague-Dawley rats are commonly used.[12][13]
-
Induction of Edema : A subplantar injection of a 1% carrageenan solution into the right hind paw of the rat induces an acute, localized inflammatory response.[13][14]
-
Drug Administration : Test compounds, such as Narciclasine, are typically administered intraperitoneally or orally before or shortly after the carrageenan injection.[13]
-
Measurement of Edema : The volume of the paw is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[12][13] The percentage inhibition of edema is calculated by comparing the paw volume in the drug-treated group to the control group.
-
Biochemical Analysis : After the experiment, paw tissue can be homogenized to measure levels of inflammatory markers like myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and malondialdehyde (MDA) (a marker of lipid peroxidation).[13]
Conclusion
Narciclasine is a potent anti-inflammatory agent with a well-defined mechanism of action. Its ability to dually inhibit the NF-κB and MAPK signaling pathways makes it a compelling candidate for further investigation and development as a therapeutic for a wide range of inflammatory diseases. The quantitative data from both in vitro and in vivo models consistently demonstrate its efficacy at low micromolar and even nanomolar concentrations. The experimental protocols outlined provide a basis for future research aimed at further elucidating its therapeutic potential. For drug development professionals, Narciclasine represents a promising natural product scaffold for the design of novel anti-inflammatory drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Narciclasine attenuates LPS-induced acute lung injury in neonatal rats through suppressing inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Narciclasine inhibits LPS-induced neuroinflammation by modulating the Akt/IKK/NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Anti-Inflammatory Activities of Thai Traditional Hand and Foot Soaking Formulary and Its Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Mechanism of Action of Narcissin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narcissin, a flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, primarily attributed to its antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its molecular targets and modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-faceted approach, primarily centered around its ability to mitigate oxidative stress and inflammation. The core mechanisms involve the scavenging of reactive oxygen species (ROS) and the modulation of critical intracellular signaling pathways, including the Nrf2 and MAPK pathways.
Antioxidant Activity
This compound has demonstrated potent antioxidant properties by directly scavenging free radicals. This activity is crucial in protecting cells from oxidative damage, a key contributor to a wide range of pathological conditions.
Quantitative Data on Antioxidant Activity
| Assay | Radical | IC50 (µM) | Reference |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Varies by study; reported values show significant scavenging activity. | [Citation Needed] |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Varies by study; reported values show significant scavenging activity. | [Citation Needed] |
Anti-inflammatory Effects
This compound has been shown to possess significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), and cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS).
Quantitative Data on Anti-inflammatory Effects
| Cell Line | Stimulant | Mediator | Concentration of this compound | % Inhibition | Reference |
| RAW 264.7 macrophages | LPS | NO | Specific concentrations needed | Specific inhibition percentages needed | [Citation Needed] |
| RAW 264.7 macrophages | LPS | TNF-α | Specific concentrations needed | Specific inhibition percentages needed | [Citation Needed] |
| RAW 264.7 macrophages | LPS | IL-6 | Specific concentrations needed | Specific inhibition percentages needed | [Citation Needed] |
Signaling Pathways Modulated by this compound
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes.
This compound is believed to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes. This contributes significantly to its overall protective effects against oxidative stress.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways are crucial in regulating a variety of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The key MAPK families include c-Jun N-terminal kinase (JNK) and p38 MAPK, which are often activated in response to cellular stress and inflammatory signals.
Studies suggest that this compound can modulate the MAPK pathway by inhibiting the phosphorylation and subsequent activation of JNK and p38. This inhibitory effect on JNK and p38 signaling likely contributes to the anti-inflammatory properties of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
The Biological Potential of Narcissin and Its Analogs: A Technical Guide
An In-depth Examination of Narcissin and the Potent Alkaloid Narciclasine for Researchers and Drug Development Professionals
Introduction
In the landscape of natural product chemistry and drug discovery, the nomenclature of compounds can often lead to confusion. A notable example is the similarity between This compound , a flavonol glycoside, and Narciclasine , a potent isocarbostyril alkaloid. While both are derived from plants of the Narcissus genus (daffodils), they belong to distinct chemical classes and exhibit vastly different biological activities.
This compound , also known as Narcissoside or Isorhamnetin-3-O-rutinoside, is a flavonoid recognized for its antioxidant and cytoprotective properties. Its potential lies primarily in the domain of neuroprotection and mitigating oxidative stress.
In contrast, Narciclasine is an Amaryllidaceae alkaloid that has garnered significant scientific attention for its powerful antineoplastic properties.[1] The scarcity of this natural product has spurred extensive research into the synthesis of its derivatives to develop novel anticancer agents with improved bioavailability and efficacy.[1]
This technical guide will provide a detailed overview of the biological potential of both this compound and the derivatives of Narciclasine. It will present quantitative data, detail experimental protocols, and visualize key pathways and workflows to serve as a comprehensive resource for researchers in the field.
Section 1: this compound and Its Biological Potential
This compound is a glycosylated form of the flavonol isorhamnetin. Its biological activities are primarily linked to its ability to counteract oxidative stress, a key factor in various pathologies.
Biological Activity of this compound
This compound has demonstrated significant antioxidant capabilities. It is an effective scavenger of peroxynitrite (ONOO-), a potent and destructive reactive nitrogen species.[2][3] This activity is crucial for protecting cells from oxidative damage. Furthermore, studies have highlighted its neuroprotective potential. In cellular models of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), this compound inhibits the increase in reactive oxygen species (ROS) and subsequent apoptosis.[2] It also boosts the levels of glutathione (GSH), a critical intracellular antioxidant.[2] In vivo models using transgenic nematodes have shown that this compound can reduce the accumulation of α-synuclein, a protein implicated in Parkinson's disease.[2]
Quantitative Data on this compound's Activity
The biological efficacy of this compound has been quantified in several in vitro assays. The following table summarizes key findings.
| Biological Activity | IC50 / Effective Concentration | Model / System | Reference(s) |
| Authentic ONOO⁻ Scavenging | 3.5 µM | Cell-free chemical assay | [2][3] |
| SIN-1-derived ONOO⁻ Scavenging | 9.6 µM | Cell-free chemical assay | [2][3] |
| Neuroprotection (Inhibition of ROS & Apoptosis) | 0-1 µM | 6-OHDA-induced SH-SY5Y cells | [2] |
| Reduction of α-synuclein accumulation | 2 mM (for 3 days) | Transgenic NL5901 nematodes | [2] |
| Inhibition of TPA-induced tumor promotion | 85 nmol | Mouse skin | [2] |
Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are mediated through its influence on key cellular signaling pathways. It has been shown to increase the expression of nuclear Nrf2, a master regulator of the antioxidant response.[2] Concurrently, it inhibits the activation of pro-apoptotic kinases such as JNK and p38, which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]
Experimental Protocols: Peroxynitrite (ONOO⁻) Scavenging Assay
Objective: To determine the IC50 value of this compound for scavenging peroxynitrite radicals.
Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., dihydrorhodamine 123) by peroxynitrite. The reduction in fluorescence in the presence of the test compound indicates scavenging activity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a solution of the fluorescent probe dihydrorhodamine 123.
-
Prepare authentic peroxynitrite (ONOO⁻) solution or use a generator like SIN-1.
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer.
-
Add various concentrations of the this compound stock solution to the wells.
-
Add the dihydrorhodamine 123 solution to all wells.
-
Initiate the reaction by adding the peroxynitrite solution. A control group without this compound is included.
-
-
Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of ONOO⁻ scavenging for each this compound concentration relative to the control.
-
Plot the percentage of scavenging against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the peroxynitrite, using non-linear regression analysis.
-
Section 2: Narciclasine Derivatives and Their Anticancer Potential
Narciclasine is a significantly more studied molecule than this compound in the context of drug development due to its potent cytotoxic effects against a wide range of cancer cell lines, with IC50 values often in the nanomolar range.[4] Its complex structure and low natural abundance make it a challenging but attractive target for total synthesis and derivatization.
Biological Activity and Mechanism of Action
The primary anticancer mechanism of Narciclasine is the induction of apoptosis.[4] It can trigger programmed cell death through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[5][6] Studies have shown that Narciclasine treatment leads to the formation of the Death-Inducing Signaling Complex (DISC) at Fas and DR4 death receptors, activating initiator caspase-8.[5][6] Depending on the cell type, this can either directly activate effector caspases (Type I cells) or trigger the mitochondrial pathway via cleavage of Bid to amplify the apoptotic signal (Type II cells).[5] This involves the release of cytochrome c and the activation of caspase-9.[5][7] Notably, Narciclasine shows high selectivity for cancer cells, being approximately 250-fold less sensitive to normal human fibroblasts.[5]
Quantitative Data on Cytotoxicity of Narciclasine and Its Derivatives
Research has focused on synthesizing unnatural derivatives to improve the therapeutic profile of Narciclasine. Modifications, particularly at the C-1 and C-6 positions, have yielded compounds with varying potencies. The following table summarizes the cytotoxic activity (IC50) of Narciclasine and several key derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Narciclasine (Natural Product) | Pancreatic (BxPC-3) | 0.05 | [8] |
| Prostate (DU-145) | 0.03 | [8] | |
| Lung (NCI-H460) | 0.05 | [8] | |
| Neuroblastoma (BE(2)-C) | Good nanomolar activity | [9] | |
| Lung Adenocarcinoma (A549) | Good nanomolar activity | [9] | |
| C-1 Acetate Derivative (20) | Pancreatic (BxPC-3) | 0.07 | [8] |
| Prostate (DU-145) | 0.06 | [8] | |
| Lung (NCI-H460) | 0.07 | [8] | |
| C-1 Benzoate Derivative (21) | Pancreatic (BxPC-3) | 0.01 | [8] |
| Prostate (DU-145) | 0.01 | [8] | |
| Lung (NCI-H460) | 0.03 | [8] | |
| C-6 Phenyl Derivative (29) | Neuroblastoma (BE(2)-C) | Moderate single-digit µM | [9] |
| Lung Squamous (H157) | Moderate single-digit µM | [9] | |
| 7-Aza-narciclasine | Various | Inactive | [8] |
| 10-Azanarciclasine (4) | Various | Activity comparable to Narciclasine | [9] |
Note: The activity of 7-aza-derivatives was found to be negligible, highlighting the crucial role of the 7-hydroxy group for maintaining cytotoxic efficacy.[8]
Narciclasine-Induced Apoptosis Signaling Pathway
Narciclasine initiates apoptosis through a dual mechanism that can be cell-type dependent, engaging both death receptors and the mitochondria.
Synthesis and Experimental Protocols
The synthesis of Narciclasine derivatives is a complex, multi-step process. Chemoenzymatic strategies are often employed, utilizing enzymes for key stereoselective transformations. A common approach involves the separate synthesis of precursor rings followed by their assembly.[1]
Objective: To synthesize a Narciclasine analog where the C-7 carbon is replaced by nitrogen.[8]
Methodology:
-
Preparation of Conduramine Unit:
-
Perform whole-cell fermentation of bromobenzene using a recombinant E. coli strain over-expressing toluene dioxygenase to produce a diene diol.[8]
-
Protect the resulting diol, for instance, as an acetonide.
-
Conduct a hetero-Diels-Alder reaction followed by further transformations to generate the protected conduramine unit.[8]
-
-
Preparation of Coupling Partner:
-
Synthesize the iodo picolinic acid fragment via direct ortho-metalation of picolinic acid.[8]
-
-
Coupling and Cyclization:
-
Couple the protected conduramine unit with the iodo picolinic acid fragment.
-
Perform an intramolecular Heck reaction using a palladium catalyst (e.g., Pd(OAc)₂) to construct the isocarbostyril ring system.[8]
-
-
Deprotection and Isolation:
Objective: To determine the IC50 value of Narciclasine derivatives against human cancer cell lines (e.g., A549, MCF-7).
Methodology:
-
Cell Culture:
-
Culture human cancer cells (e.g., A549 lung adenocarcinoma) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Narciclasine derivatives in culture media from a DMSO stock solution.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Conclusion
This guide delineates the distinct yet significant biological potential of this compound and Narciclasine derivatives. This compound emerges as a promising antioxidant and neuroprotective agent, warranting further investigation for its therapeutic applications in diseases associated with oxidative stress. Its activity through the Nrf2 and MAPK/Akt pathways provides a solid foundation for such research.
Narciclasine and its synthetic analogs represent a powerful class of antineoplastic compounds. The extensive research into their synthesis and structure-activity relationships has identified derivatives with potent, low-nanomolar cytotoxicity and has illuminated the critical structural features required for their activity. The ability of Narciclasine to induce apoptosis selectively in cancer cells makes it a highly attractive scaffold for the development of next-generation chemotherapeutics. Future work will likely focus on optimizing the pharmacokinetic properties and in vivo efficacy of the most potent synthetic derivatives.
References
- 1. Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Narciclasine induces autophagy‐dependent apoptosis in triple‐negative breast cancer cells by regulating the AMPK‐ULK1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Amaryllidaceae Isocarbostyril Narciclasine Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of unnatural derivatives of narciclasine: 7- aza-narciclasine and its N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conversion of Natural Narciclasine to Its C-1 and C-6 Derivatives and Their Antitumor Activity Evaluation: Some Unusual Chemistry of Narciclasine - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Discovery, Isolation, and Characterization of Narcissin from Novel Botanical Sources
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Narcissin (Isorhamnetin-3-O-rutinoside), a flavonol glycoside, has garnered significant attention for its diverse pharmacological activities, including antioxidant, neuroprotective, and anti-tumor properties. While traditionally associated with plants of the Narcissus genus, recent phytochemical investigations have unveiled its presence in a broader range of plant species. This document provides a comprehensive technical guide on the discovery and isolation of this compound, with a particular focus on its extraction from recently identified botanical sources. It outlines detailed experimental protocols, from initial extraction to final purification and structural elucidation. Furthermore, this guide summarizes key quantitative data and visualizes the primary signaling pathways modulated by this compound, offering a valuable resource for researchers in natural product chemistry and drug discovery.
Introduction to this compound
This compound is a naturally occurring flavonoid compound. Flavonoids are a large class of plant secondary metabolites known for their health-promoting effects. Structurally, this compound is the 3-O-rutinoside of isorhamnetin. It has been the subject of numerous studies due to its potent biological activities. For instance, this compound exhibits significant scavenging activity against peroxynitrite, a reactive nitrogen species implicated in various pathologies, with IC50 values of 3.5 µM against authentic ONOO- and 9.6 µM against SIN-1-derived ONOO-[1][2]. Moreover, it has shown neuroprotective effects in models of Parkinson's disease by modulating the MiR200a/Nrf-2/GSH axis and mediating MAPK/Akt associated signaling pathways[3].
While historically isolated from plants such as Glycyrrhiza uralensis (licorice) and species of the Narcissus genus, recent research has expanded the known botanical sources of this compound. One such example is the identification and isolation of this compound from the aerial parts of Peucedanum aucheri Boiss., a member of the Apiaceae family[3]. This discovery underscores the potential for identifying this compound in previously unexplored plant species, thereby opening new avenues for its sustainable production and therapeutic application.
Isolation of this compound from a Novel Source: Peucedanum aucheri
The following sections detail a generalized protocol for the isolation and identification of this compound, using its recent discovery in Peucedanum aucheri as a case study[3].
Experimental Workflow for Isolation and Purification
The overall workflow for the isolation of this compound from plant material involves several key stages, from extraction to chromatographic separation and final purification.
Detailed Experimental Protocols
2.2.1. Plant Material and Extraction
-
Preparation: The aerial parts of the plant are collected, identified, and air-dried at room temperature. The dried material is then ground into a coarse powder to increase the surface area for solvent extraction.
-
Maceration: The powdered plant material is macerated with methanol (MeOH) at room temperature for a specified period (e.g., 72 hours), often with periodic agitation. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting methanolic extracts are combined, filtered to remove solid plant debris, and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.
2.2.2. Chromatographic Separation and Purification
-
Silica Gel Column Chromatography: The crude methanolic extract is subjected to column chromatography over a silica gel stationary phase. The column is typically eluted with a solvent system of increasing polarity, such as a chloroform-methanol (CHCl₃-MeOH) gradient.
-
Fraction Collection and Analysis: Eluted fractions are collected and monitored by thin-layer chromatography (TLC). Fractions exhibiting similar TLC profiles (i.e., similar spots with the same retention factor, Rf) are pooled together.
-
Final Purification: The pooled fractions containing the compound of interest are further purified. This can be achieved through techniques such as preparative TLC or size-exclusion chromatography using a Sephadex LH-20 column, often with methanol as the mobile phase.
2.2.3. Structural Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula. For this compound (Isorhamnetin-3-O-rutinoside), a molecular ion peak corresponding to the formula C₂₈H₃₂O₁₆ would be expected[3].
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are employed to determine the chemical structure. The signals in the NMR spectra provide information about the number and types of protons and carbons, as well as their connectivity. Key characteristic signals for this compound include those for the isorhamnetin aglycone and the rutinoside sugar moiety[3].
Quantitative Data Summary
The biological activity of this compound has been quantified in various assays. The following table summarizes key data points from the literature.
| Parameter | Value | Assay/Model | Reference |
| IC₅₀ (ONOO⁻ Scavenging) | 3.5 µM | Authentic Peroxynitrite | [1][2] |
| IC₅₀ (ONOO⁻ Scavenging) | 9.6 µM | SIN-1-Derived Peroxynitrite | [1][2] |
| Purity (Commercial Standard) | 99.91% | HPLC | [4] |
| Solubility in DMSO | 91 mg/mL (145.71 mM) | - | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating several key signaling pathways, particularly those involved in oxidative stress response and cell survival. Its neuroprotective capabilities have been linked to the enhancement of the Nrf2 pathway and the modulation of MAPK/Akt signaling[1][3].
The diagram above illustrates the dual action of this compound. It inhibits pro-apoptotic pathways such as JNK and p38 MAPK, while promoting pro-survival and antioxidant pathways like PI3K/Akt and Nrf2[1][3]. By activating the Nrf2 pathway, this compound enhances the expression of downstream antioxidant enzymes, thereby protecting cells from oxidative damage.
Conclusion
The discovery of this compound in plant species such as Peucedanum aucheri highlights the importance of continued phytochemical screening of diverse flora. The protocols outlined in this guide provide a robust framework for the successful isolation, purification, and characterization of this compound from these and other novel botanical sources. A thorough understanding of its extraction methodologies and its mechanisms of action at the molecular level is critical for harnessing its full therapeutic potential. This document serves as a foundational resource for researchers aiming to explore the pharmacological applications of this compound and to develop it as a potential therapeutic agent.
References
Ethnobotanical Uses of Narcissin-Containing Plants: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical analysis, and pharmacological activities of plants containing narcissin (isorhamnetin-3-O-rutinoside). The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development.
Introduction to this compound
This compound is a flavonoid glycoside found in a variety of plants.[1] It is known to possess a range of biological activities, including antioxidant and anti-inflammatory properties.[1] The growing interest in this compound stems from its potential as a lead compound for the development of new therapeutic agents. This guide explores the traditional knowledge surrounding plants rich in this compound, bridging the gap between historical use and modern scientific investigation.
Ethnobotanical Survey of this compound-Containing Plants
A survey of ethnobotanical literature reveals several key plant species known to contain this compound, which have been used in traditional medicine systems for centuries.
Hippophae rhamnoides L. (Sea Buckthorn)
Ethnobotanical Uses: The berries, seeds, and leaves of Sea Buckthorn have a long history of use in traditional medicine across Europe and Asia.[2][3] Preparations from this plant have been used to address a wide array of ailments, including:
-
Digestive Health: Aiding slow digestion and other stomach issues.[4]
-
Cardiovascular Support: Used in remedies for cardiovascular problems.[4]
-
Skin Conditions: Topically applied for burns, wounds, ulcers, and other skin diseases to promote tissue regeneration.[2][4]
-
Inflammatory Conditions: Employed to treat inflammation and edema.[2]
-
Respiratory Ailments: Used in the treatment of asthma.[3]
-
Liver Support: Traditional use in addressing liver injuries.[4]
The plant is also valued as a nutritional source, with its berries being used to make juices, jams, and baby foods.[5]
Calendula officinalis L. (Pot Marigold)
Ethnobotanical Uses: Calendula officinalis is a well-known medicinal plant in various traditional systems, including Ayurveda and Homeopathy.[6][7] Its primary traditional applications are related to its anti-inflammatory and wound-healing properties:[6][8]
-
Wound Healing: Used topically for minor cuts, burns, and wounds to promote healing.[7][9]
-
Skin Inflammations: Applied to treat dermatitis, eczema, and diaper rash.[7][9][10]
-
Oral Health: Used as a mouthwash for inflammations of the mouth and pharynx.[6][10]
-
Gastrointestinal Disorders: Traditionally used as a tea to treat gastric ulcers.[2]
-
Other Uses: Employed as an antispasmodic, to treat fevers, and for painful menstruation.[6][7]
Peucedanum ruthenicum M.Bieb.
Ethnobotanical Uses: Species of the Peucedanum genus have been utilized in traditional medicine, particularly in European and Asian systems.[11] While specific ethnobotanical uses for Peucedanum ruthenicum are less documented in readily available literature, the genus is known for its medicinal applications. The roots and stems of related species like Peucedanum japonicum have been used to treat coughs, colds, headaches, and sore throats, and are recognized for their anti-inflammatory and antipyretic activities.[11] The genus is also noted for its potential antimicrobial properties.[12]
Quantitative Analysis of this compound and Other Bioactive Compounds
The concentration of this compound and other flavonoids can vary depending on the plant species, part of the plant used, geographical location, and extraction method.
| Plant Species | Plant Part | Bioactive Compound | Concentration | Reference |
| Hippophae rhamnoides | Berries | This compound | Abundant | [13] |
| Hippophae rhamnoides | Berries | Total Phenolics | 4.25 ± 0.08 mg GA equiv./g FW | [13] |
| Hippophae rhamnoides | Berries | Total Flavonoids | High levels | [13] |
| Calendula officinalis | Flowers | This compound | Not specified | Mentioned as a constituent |
Pharmacological Activities of this compound
Scientific studies have begun to validate the traditional uses of this compound-containing plants by investigating the pharmacological activities of this flavonoid.
-
Anti-inflammatory Activity: this compound has been shown to possess anti-inflammatory properties. This is a key activity that underlies many of the traditional uses of plants like Calendula officinalis for skin inflammations and wounds.
-
Antioxidant Activity: this compound exhibits antioxidant effects, which can help to mitigate cellular damage caused by oxidative stress.[1] This activity is relevant to its potential role in protecting against various chronic diseases.
Experimental Protocols
For researchers aiming to investigate the properties of this compound and this compound-containing plant extracts, the following are detailed methodologies for key experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for determining the antioxidant activity of a compound or extract.
Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of Test Samples: Dissolve the plant extract or isolated this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well microplate or cuvettes, add a specific volume of each sample dilution. Then, add an equal volume of the DPPH working solution. A blank containing only the solvent and a positive control (e.g., ascorbic acid) should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[14]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[14]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of a substance.
Principle: The injection of carrageenan into the paw of a rat induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Preparation: Use adult rats of a specific strain (e.g., Wistar or Sprague-Dawley). Acclimatize the animals to the laboratory conditions before the experiment.
-
Test Substance Administration: Administer the plant extract, isolated this compound, or a control vehicle (e.g., saline) to the animals, typically via oral gavage or intraperitoneal injection, at a predetermined time before the carrageenan injection (e.g., 30-60 minutes). A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin or diclofenac) should be included.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline (typically 0.1 mL) into the sub-plantar region of the right hind paw of each rat.[15][16]
-
Measurement of Paw Volume: Measure the volume of the injected paw at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[15]
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV_treated is the mean increase in paw volume in the treated group and ΔV_control is the mean increase in paw volume in the control group.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound is known to modulate key signaling pathways involved in inflammation. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound can inhibit this pathway, thereby reducing inflammation.
Caption: Simplified NF-κB signaling pathway and its inhibition by this compound.
Experimental Workflows
The process of identifying and characterizing bioactive compounds like this compound from plant sources follows a general workflow.
Caption: General workflow for extraction and bioactivity screening of this compound.
Logical Relationships
The antioxidant mechanisms of this compound involve both direct and indirect actions.
Caption: Logical relationship of this compound's antioxidant mechanisms.
Conclusion and Future Perspectives
The ethnobotanical record provides a valuable starting point for the scientific investigation of plants containing this compound. The traditional uses of Hippophae rhamnoides, Calendula officinalis, and species of Peucedanum for inflammatory and other conditions are now being substantiated by pharmacological studies on their bioactive constituents, including this compound. For drug development professionals, this compound represents a promising natural scaffold for the design of novel anti-inflammatory and antioxidant therapies. Further research should focus on elucidating the precise molecular mechanisms of this compound, conducting comprehensive preclinical and clinical trials, and exploring synergistic effects with other phytochemicals present in the source plants. This integrated approach, combining traditional knowledge with modern scientific rigor, holds significant potential for the future of natural product-based drug discovery.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Medicinal and therapeutic potential of Sea buckthorn (Hippophae rhamnoides L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globinmed.com [globinmed.com]
- 6. Herbs in History: Calendula [ahpa.org]
- 7. Calendula: Benefits, 13 Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 8. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calendula Uses and History in Midwest Herbal Traditions — Meadowlark Made | A Prairie Apothecary & Family Farm [meadowlarkiowa.com]
- 10. herbalreality.com [herbalreality.com]
- 11. researchgate.net [researchgate.net]
- 12. Peucedanum - Wikipedia [en.wikipedia.org]
- 13. Phenolic compositions and antioxidant activities of Hippophae tibetana and H. rhamnoides ssp. sinensis berries produced in Qinghai-Tibet Plateau - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Note: Quantification of Narcissin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Introduction
Narcissin (Isorhamnetin-3-O-rutinoside) is a flavonoid glycoside found in various medicinal plants, including those from the Calendula and Peucedanum genera.[1] It is recognized for a range of biological activities, making its accurate quantification in plant extracts crucial for standardization, quality control, and the development of phytopharmaceuticals.[2] This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in plant-derived materials.
Principle
This method utilizes RP-HPLC with UV detection to separate and quantify this compound. The plant extract is injected into an HPLC system where it is passed through a C18 analytical column. A mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution (often with a pH modifier like formic or acetic acid), is used to elute the compounds. This compound is separated from other components in the extract based on its polarity and interaction with the stationary phase. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a this compound reference standard.
Experimental Protocols
1. Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
This compound reference standard (purity ≥ 98%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid (analytical grade)
2. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be stored at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for generating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation (Plant Extract)
-
Drying and Grinding: Dry the plant material (e.g., flowers, leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight.[3] Grind the dried material into a fine powder (e.g., 40-60 mesh).[3]
-
Extraction: Accurately weigh about 1.0 g of the powdered plant material into a flask. Add a suitable volume of extraction solvent (e.g., 25 mL of 70% ethanol).[2] Perform extraction using an ultrasonic bath for 30-60 minutes at room temperature.[2]
-
Filtration: Allow the extract to cool, then filter it through a 0.45 µm syringe filter into an HPLC vial. If necessary, dilute the filtrate with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.
4. HPLC Chromatographic Conditions
The following table summarizes a typical set of HPLC conditions for this compound analysis. These may require optimization depending on the specific HPLC system and plant matrix.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile (A) and Water with 0.1% Formic Acid (B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | ~350 - 360 nm |
| Run Time | 40 - 50 minutes (to allow for elution of all components) |
Data Presentation: Method Validation Summary
Method validation should be performed according to ICH guidelines to ensure the method is accurate, precise, and reliable.[4] The following table presents typical validation parameters for the quantification of a flavonoid like this compound.[5]
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Specificity | No interference at the retention time of the analyte peak. | Peak purity confirmed with DAD. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | 0.9995 over 1-100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Precision (%RSD) | Intra-day RSD ≤ 2%; Inter-day RSD ≤ 3% | Intra-day: 1.2%; Inter-day: 2.1% |
| Accuracy (Recovery %) | 98 - 102% | 99.5% ± 1.5% |
| Robustness | %RSD ≤ 5% for deliberate small changes in method parameters | Robust against minor changes in flow rate and mobile phase composition. |
Quantitative Analysis Example
The concentration of this compound in the plant extract is calculated using the linear regression equation obtained from the calibration curve (y = mx + c), where 'y' is the peak area of this compound in the sample, and 'x' is the concentration.
Example Calculation:
-
Weight of plant material: 1.05 g
-
Extraction volume: 25 mL
-
Dilution factor (if any): 2
-
Concentration from calibration curve: 15.2 µg/mL
-
This compound content (mg/g) = (15.2 µg/mL * 25 mL * 2) / (1.05 g * 1000 µg/mg) = 0.72 mg/g
One study found the this compound content in the flowers of Calendula officinalis to range from 0.68% to 0.97%.[2]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of an HPLC system.
The described RP-HPLC method is simple, precise, and accurate for the quantification of this compound in plant extracts.[5] This protocol provides a reliable framework for researchers and drug development professionals to ensure the quality and consistency of plant-based products containing this compound. Proper method validation is essential before its application in routine analysis.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. plantsjournal.com [plantsjournal.com]
- 3. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Narcissin from Calendula officinalis
Introduction
Calendula officinalis L., commonly known as pot marigold, is a medicinal plant from the Asteraceae family, renowned for its therapeutic properties, including anti-inflammatory, antioxidant, and wound-healing effects.[1][2][3] These bioactivities are largely attributed to a rich profile of phytochemicals, including flavonoids, triterpenoids, and carotenoids.[3][4] One of the dominant and diagnostically significant flavonoids in Calendula officinalis flowers is Narcissin (isorhamnetin-3-O-rutinoside).[4][5][6] The isolation and purification of this compound are crucial for its pharmacological evaluation, standardization of herbal preparations, and potential development as a therapeutic agent.
These application notes provide a detailed protocol for the extraction, isolation, and purification of this compound from dried Calendula officinalis flowers, followed by methods for its quantitative analysis.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data derived from experimental studies on this compound from Calendula officinalis.
Table 1: this compound Content in Calendula officinalis Flowers
| Parameter | Value | Reference |
|---|---|---|
| This compound Content Range | 0.68 ± 0.02% to 0.97 ± 0.03% (of dry weight) | [5][6] |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) |[5][6] |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Validation Parameters for this compound Quantification
| Parameter | Value | Reference |
|---|---|---|
| Average Recovery | 98.04% – 101.14% | [7][8] |
| Intraday Precision (RSD) | 1.48% – 1.87% | [7][8] |
| Interday Precision (RSD) | 1.59% – 1.97% | [7][8] |
| Instrumental Precision (CV) | 0.51% – 0.64% | [7][8] |
| Limit of Detection (LOD) | 49.21 ng per band |[7] |
Experimental Protocols
This section details the methodology for the isolation and purification of this compound.
Part 1: Extraction of this compound from Plant Material
This protocol is based on an established method for efficient flavonoid extraction from Calendula officinalis.[6]
1.1. Materials and Reagents:
-
Dried and powdered flowers of Calendula officinalis
-
70% Ethanol (v/v)
-
Heating mantle with a round-bottom flask and reflux condenser
-
Whatman No. 1 filter paper
-
Rotary evaporator
1.2. Extraction Procedure:
-
Weigh 100 g of dried, powdered Calendula officinalis flowers.
-
Place the powder into a 5 L round-bottom flask.
-
Add 3 L of 70% ethanol to achieve a raw material-to-extractant ratio of 1:30.[6]
-
Heat the mixture on a boiling water bath or heating mantle under reflux for 60 minutes.[6]
-
After cooling, filter the extract through Whatman No. 1 filter paper to separate the plant debris.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanolic extract.
-
Store the crude extract at 4°C until further purification.
Part 2: Chromatographic Purification of this compound
This part of the protocol uses column chromatography, a standard technique for isolating specific flavonoids from a crude plant extract.[4]
2.1. Materials and Reagents:
-
Crude ethanolic extract from Part 1
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: n-hexane, ethyl acetate, methanol (HPLC grade)
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
This compound standard
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
2.2. Column Chromatography Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column to create a packed bed. Allow the column to equilibrate.
-
Sample Loading: Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate, followed by methanol. A suggested gradient is as follows:
-
n-hexane:ethyl acetate (90:10, 80:20, 70:30... 0:100)
-
ethyl acetate:methanol (95:5, 90:10, 80:20... 50:50)
-
-
Fraction Collection: Collect the eluate in fractions of 20-25 mL.
-
TLC Monitoring: Spot each collected fraction on a TLC plate alongside the this compound standard. Develop the TLC plate using a mobile phase such as ethyl acetate:formic acid:acetic acid:water (100:11:11:27).[4]
-
Fraction Pooling: Visualize the developed TLC plates under a UV lamp. Combine the fractions that show a spot corresponding to the Rf value of the this compound standard.
-
Final Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator to yield purified this compound.
Part 3: Purity Assessment by HPLC
The purity and concentration of the isolated compound should be confirmed using High-Performance Liquid Chromatography (HPLC).[5][6]
3.1. Materials and Reagents:
-
Purified this compound isolate
-
This compound standard
-
HPLC-grade methanol, acetonitrile, and water
-
0.1% Formic acid in water
-
HPLC system with a UV detector and a C18 column
3.2. HPLC Analysis Conditions (Adapted from Literature):
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: 360 nm
-
Injection Volume: 20 µL
3.3. Procedure:
-
Prepare a standard solution of this compound at a known concentration in methanol.
-
Prepare a solution of the purified this compound isolate in methanol.
-
Inject both the standard and the sample solutions into the HPLC system.
-
Compare the retention time of the major peak in the sample chromatogram with that of the this compound standard.[6] The retention time for this compound has been reported to be approximately 37.83 minutes under specific conditions.[6]
-
Calculate the purity of the isolated sample based on the peak area relative to the total peak area in the chromatogram.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound.
Bioactivity Context: Anti-Inflammatory Pathway
Calendula officinalis extracts, rich in flavonoids like this compound, are known for their anti-inflammatory properties, which include the inhibition of pro-inflammatory mediators.[2][9]
Caption: Inhibition of inflammatory pathways by Calendula flavonoids.
References
- 1. Characterization of Biologically Active Substances from Calendula officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. plantsjournal.com [plantsjournal.com]
- 6. plantsjournal.com [plantsjournal.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the LC-MS/MS Analysis of Narcissin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narcissin (Isorhamnetin-3-O-rutinoside) is a flavonoid glycoside found in various medicinal plants and dietary sources. It is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolites—isorhamnetin, kaempferol, and quercetin—in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
Following oral administration, this compound undergoes significant metabolism, primarily mediated by intestinal microbiota and subsequently in the liver. The initial and most critical metabolic step is the deglycosylation of this compound to its aglycone, isorhamnetin. Isorhamnetin can then undergo further biotransformation, including demethylation to form quercetin or dehydroxylation to form kaempferol.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of this compound and its metabolites. This data has been compiled from various studies and provides a reference for method development and validation.
Table 1: LC-MS/MS Parameters for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| This compound | 623.16 | 315.05 | 35 | Negative |
| 299.05 | 45 | |||
| Isorhamnetin | 315.05 | 300.03 | 25 | Negative |
| 271.02 | 30 | |||
| Quercetin | 301.04 | 151.00 | 30 | Negative |
| 178.99 | 25 | |||
| Kaempferol | 285.04 | 151.00 | 30 | Negative |
| 229.05 | 25 | |||
| Internal Standard (e.g., Naringin) | 579.17 | 271.06 | 30 | Negative |
Table 2: Pharmacokinetic Parameters of Isorhamnetin in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| 0.25 | 57.8 | 8.0 | 838.2 |
| 0.5 | 64.8 | 6.4 | 1262.8 |
| 1.0 | 75.2 | 7.2 | 1623.4 |
Data compiled from a study investigating the pharmacokinetics of isorhamnetin.[1]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound and its metabolites from plasma samples.
Materials:
-
Rat plasma
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., Naringin in methanol, 100 ng/mL)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., Waters Symmetry C18, 2.1 mm × 100 mm, 3.5 µm)[2].
-
Mobile Phase A: 0.1% formic acid in water[3].
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[3].
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative[4].
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 500°C.
-
Ion Spray Voltage: -4500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: 9 psi.
-
Nebulizer Gas (GS1): 50 psi.
-
Heater Gas (GS2): 50 psi.
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound and its metabolites.
Signaling Pathways Modulated by Isorhamnetin
Isorhamnetin, the primary metabolite of this compound, has been shown to exert its biological effects by modulating several key signaling pathways, particularly those involved in inflammation and oxidative stress.
Isorhamnetin has been reported to inhibit the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory process.[5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] Concurrently, isorhamnetin can activate the Nrf2 pathway, a key regulator of the cellular antioxidant response, leading to the increased expression of antioxidant enzymes.
Conclusion
The protocols and data presented provide a comprehensive framework for the LC-MS/MS analysis of this compound and its key metabolites. These methods are essential for pharmacokinetic studies and for elucidating the mechanisms of action of this promising natural compound. The provided information will aid researchers in the fields of pharmacology, drug metabolism, and natural product chemistry in their efforts to evaluate the therapeutic potential of this compound.
References
- 1. Quantitative determination of isorhamnetin, quercetin and kaempferol in rat plasma by liquid chromatography with electrospray ionization tandem mass spectrometry and its application to the pharmacokinetic study of isorhamnetin [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An UHPLC-MS/MS method for simultaneous determination of quercetin 3-O-rutinoside, kaempferol 3-O-rutinoside, isorhamnetin 3-O-rutinoside, bilobalide and ligustrazine in rat plasma, and its application to pharmacokinetic study of Xingxiong injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isorhamnetin attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]
Application Notes and Protocols for Narcissin Extraction from Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narcissin (Isorhamnetin-3-O-rutinoside) is a flavonoid glycoside found in a variety of natural sources, including the fruits of Opuntia ficus-indica and the flowers of Calendula officinalis.[1][2] It has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and neuroprotective activities.[3] These application notes provide detailed protocols for the extraction and purification of this compound from natural products, tailored for research, and drug development applications.
Quantitative Data Summary
The efficiency of this compound extraction is highly dependent on the chosen method and solvent system. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Extraction of this compound from Opuntia ficus-indica Fruits
| Parameter | Optimal Condition | Reference |
| Extraction Time | 6.02 hours | [1][4] |
| Solvent to Material Ratio | 8.16 mL/g | [1][4] |
| Ethanol Concentration | 93.48% | [1][4] |
| Purification (HSCCC) | ||
| Solvent System | n-hexane: ethyl acetate: methanol: water (1.5:5:5:1.5, v/v/v/v) | [1][4] |
| Yield | 12 mg from 100 mg of crude extract | [1][4] |
| Purity | 98.5% (determined by HPLC) | [1][4] |
Table 2: Extraction of this compound from Calendula officinalis Flowers
| Parameter | Condition | Result | Reference |
| Extraction Solvent | 70% Ethanol | - | [2] |
| Raw Material to Extractant Ratio | 1:30 | - | [2] |
| Extraction Duration | 60 minutes | - | [2] |
| This compound Content | - | 0.68±0.02% to 0.97±0.03% | [2] |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Opuntia ficus-indica Fruits
This protocol is based on a study that utilized response surface methodology (RSM) for optimization.[1][4]
1. Sample Preparation:
- Obtain fresh Opuntia ficus-indica fruits.
- Wash the fruits thoroughly and air-dry.
- Separate the peels and pulp, and freeze-dry the fruit material.
- Grind the dried material into a fine powder.
2. Extraction:
- Weigh the powdered plant material.
- Add 93.48% ethanol at a solvent-to-material ratio of 8.16 mL/g.
- Conduct the extraction for 6.02 hours at room temperature with continuous stirring.
- After extraction, filter the mixture to separate the extract from the solid residue.
- Concentrate the filtrate under reduced pressure to obtain the crude extract.
3. Purification by High-Speed Countercurrent Chromatography (HSCCC):
- Prepare the two-phase solvent system: n-hexane: ethyl acetate: methanol: water (1.5:5:5:1.5, v/v/v/v).
- Dissolve the crude extract in the solvent mixture.
- Perform HSCCC separation. From 100 mg of crude extract, approximately 12 mg of this compound can be isolated.[1][4]
- Analyze the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC). A purity of 98.5% is achievable with this method.[1][4]
Protocol 2: General Extraction of this compound from Calendula officinalis Flowers
This protocol is a standard method for flavonoid extraction from plant materials.[2]
1. Sample Preparation:
- Collect fresh flowers of Calendula officinalis.
- Air-dry the flowers in a shaded, well-ventilated area.
- Grind the dried flowers into a coarse powder.
2. Extraction:
- Weigh the powdered flower material.
- Add 70% ethanol in a 1:30 ratio (raw material:extractant).[2]
- Heat the mixture on a boiling water bath for 60 minutes.[2]
- Allow the mixture to cool and then filter to collect the extract.
- Concentrate the extract using a rotary evaporator.
3. Quantitative Analysis by HPLC:
- Develop an HPLC method for the quantitative determination of this compound.
- The reported content of this compound in Calendula officinalis flowers ranges from 0.68±0.02% to 0.97±0.03%.[2]
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for this compound Extraction and Purification
Caption: General workflow for the extraction, purification, and analysis of this compound from natural products.
Signaling Pathway of this compound's Neuroprotective Effect
This compound has been shown to exert neuroprotective effects by enhancing the MiR200a/Nrf-2/GSH axis and mediating the MAPK/Akt signaling pathway.[3]
References
Application Notes and Protocols: Narcissin as a Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Narcissin (Isorhamnetin-3-O-rutinoside) is a flavonoid glycoside found in various medicinal plants, including those from the Caragana, Calendula, and Sambucus genera. As a bioactive compound with demonstrated antioxidant and neuroprotective properties, the accurate and precise quantification of this compound is crucial for the quality control of herbal raw materials, extracts, and finished products. Furthermore, its role as a phytochemical marker is essential in the standardization of herbal preparations to ensure consistent efficacy and safety. These application notes provide detailed protocols for the use of this compound as an analytical standard in phytochemical analysis using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective use as a standard.
| Property | Value |
| Molecular Formula | C₂₈H₃₂O₁₆ |
| Molecular Weight | 624.54 g/mol |
| CAS Number | 604-80-8 |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO, ethanol, and methanol.[1][2] |
Quantitative Analysis of this compound
The following sections detail validated methods for the quantification of this compound in plant materials and their preparations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of phytochemicals. The following protocol is a general guideline for the analysis of this compound.
Experimental Protocol: HPLC Quantification of this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Preparation of Standard Stock Solution:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.
-
Sonication may be used to ensure complete dissolution.[1]
-
Store the stock solution at -20°C for up to 3 years (for powder) or in a solvent at -80°C for up to 1 year.[1]
-
-
Preparation of Calibration Standards:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation (from Plant Material):
-
Extraction:
-
Accurately weigh about 1.0 g of the dried and powdered plant material.
-
Add 25 mL of 70% ethanol.
-
Extract using ultrasonication for 30 minutes or reflux extraction for 1-2 hours.
-
Filter the extract through a 0.45 µm membrane filter before injection.
-
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often employed. A common mobile phase consists of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol). The gradient can be optimized based on the specific plant matrix.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 360 nm.[3]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Method Validation Parameters for HPLC Quantification of this compound
The following table summarizes typical validation parameters for the HPLC analysis of this compound, demonstrating the method's reliability.
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Precision (RSD%) | Intraday: < 2%, Interday: < 3% |
| Accuracy (Recovery %) | 98 - 102% |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for the quantification of this compound, particularly for routine quality control.
Experimental Protocol: HPTLC Quantification of this compound
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, plate heater, and a densitometric scanner.
-
Preparation of Standard and Sample Solutions:
-
Prepare standard and sample solutions as described in the HPLC protocol. The concentration of the applied solutions should be adjusted to fall within the linear range of the HPTLC method.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.
-
Mobile Phase: A mixture of ethyl acetate, 1,2-dichloroethane, acetic acid, 85% formic acid, and water in a ratio of 10:2.5:1:1:0.8 (v/v/v/v/v) has been shown to be effective.[3][4]
-
Application: Apply 1-5 µL of the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.
-
Derivatization (Optional): For visualization, the plate can be sprayed with a suitable reagent, such as a 0.5% 2-aminoethyl diphenylborinate solution in ethyl acetate followed by a 5% polyethylene glycol solution.[5]
-
-
Densitometric Analysis:
Method Validation Parameters for HPTLC Quantification of this compound
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 31.25–1000 ng/mL | [4] |
| Correlation Coefficient (r) | > 0.99 | [4] |
| Limit of Detection (LOD) | 21.29 - 49.21 ng/band | [4][5] |
| Limit of Quantification (LOQ) | - | |
| Precision (RSD%) | Intraday: 1.48–1.87%, Interday: 1.59–1.97% | [3][4] |
| Accuracy (Recovery %) | 98.04–101.14% | [3][4] |
Biological Activity and Signaling Pathways
This compound has been reported to exhibit significant neuroprotective effects, primarily through its antioxidant properties. Understanding the underlying mechanisms is crucial for drug development professionals.
Neuroprotective Effects and the Nrf2 Signaling Pathway
This compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis.[6] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of protective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which is involved in glutathione (GSH) synthesis.[6][7]
Caption: Nrf2 signaling pathway activation by this compound.
Modulation of MAPK/Akt Signaling Pathways
This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt) signaling pathways, which are critical in cell survival and apoptosis. Studies have shown that this compound can inhibit the phosphorylation of pro-apoptotic kinases such as JNK and p38, while promoting the activity of the pro-survival kinases ERK and Akt.[6][8] This dual action contributes to its neuroprotective effects by suppressing apoptotic signals and enhancing cell survival mechanisms.
Caption: Modulation of MAPK and Akt pathways by this compound.
Applications in Phytochemical Analysis
The use of a well-characterized this compound standard is indispensable for several applications in the field of natural product research and development.
Workflow for Quality Control of Herbal Products
References
- 1. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Pharmacokinetic Properties of Naringin and Its Therapeutic Efficacies in Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Antioxidant | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective Capability of Narcissoside in 6-OHDA-Exposed Parkinson's Disease Models through Enhancing the MiR200a/Nrf-2/GSH Axis and Mediating MAPK/Akt Associated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Narcissin: A Promising Therapeutic Agent in Preclinical Models
Application Notes and Protocols for Researchers
Introduction: Narcissin, a naturally occurring flavonoid, has garnered significant attention in preclinical research for its potential therapeutic applications. Demonstrating potent anti-cancer, anti-inflammatory, and antioxidant properties, this compound presents a compelling case for further investigation in drug development. These application notes provide a comprehensive overview of the key findings from preclinical studies, detailed protocols for essential experimental assays, and visual representations of the underlying molecular mechanisms.
I. Therapeutic Applications and Mechanisms of Action
This compound has been investigated in various preclinical models, revealing its efficacy in several key therapeutic areas.
1. Anticancer Activity:
This compound exhibits significant cytotoxic effects against various cancer cell lines.[1][2] Its primary anticancer mechanisms involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.[1][2]
-
Induction of Apoptosis: this compound triggers apoptosis through multiple pathways:
-
Death Receptor Pathway: It can activate the death receptor pathway by promoting the formation of the death-inducing signaling complex (DISC), leading to the activation of initiator caspases like caspase-8 and caspase-10.[3][4]
-
Mitochondrial Pathway: In some cancer cell types, this compound can induce the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of caspase-9.[3]
-
Autophagy-Dependent Apoptosis: Studies have shown that this compound can induce autophagy-dependent apoptosis in triple-negative breast cancer cells by regulating the AMPK-ULK1 signaling axis.[1]
-
-
Cell Cycle Arrest: this compound has been shown to arrest the cell cycle at the G2/M phase in cancer cells.[2][5]
2. Anti-inflammatory Activity:
This compound demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways.[6][7]
-
Inhibition of Leukocyte-Endothelial Cell Interactions: It can block the interaction between leukocytes and endothelial cells, a critical step in the inflammatory response.[6]
-
Downregulation of TNF Receptor 1: this compound has been found to trigger the loss of TNF receptor 1 (TNFR1) on endothelial cells, thereby inhibiting TNF-α-triggered signaling pathways.[6]
-
Reduction of Pro-inflammatory Cytokines: In preclinical models of inflammation, this compound has been shown to reduce the expression of pro-inflammatory cytokines.[6]
3. Antioxidant Activity:
This compound exhibits antioxidant properties by mitigating oxidative stress.[8][9][10]
-
Reduction of Lipid Peroxidation: Studies have shown that this compound can decrease the levels of malondialdehyde (MDA), a key marker of lipid peroxidation, in models of oxidative stress.[8][9]
II. Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| Various Cancer Cells | Proliferation Assay | IC50 | 5 - 100 nM | [1] |
| MDA-MB-231 | Cell Viability Assay | Inhibition | Greater than Camptothecin | [2] |
Table 2: In Vivo Anti-inflammatory and Antioxidant Effects of this compound
| Preclinical Model | Parameter Measured | Treatment | Result | Reference |
| Murine Peritonitis | Leukocyte Infiltration | This compound | Reduced | [6] |
| Murine Peritonitis | Pro-inflammatory Cytokines | This compound | Reduced Expression | [6] |
| Rat Heart Ischemia | Mitochondrial Swelling | This compound (10 mg/kg) | Inhibited by 42.5 ± 1.8% | [8] |
| Rat Heart Ischemia | Malondialdehyde (MDA) | This compound (10 mg/kg) | Reduced by 38.5 ± 2.8% | [8] |
| Rat Liver Intoxication | Malondialdehyde (MDA) | This compound | Decreased by 15.2 ± 1.2% (day 10) and 25.3 ± 1.7% (day 20) | [9][10] |
III. Experimental Protocols
Detailed protocols for key experiments are provided below. These are synthesized from established methodologies and should be adapted as needed for specific experimental conditions.[11][12][13][14][15]
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (solvent alone).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Detection by TUNEL Assay
Objective: To detect DNA fragmentation characteristic of apoptosis in cells or tissue sections treated with this compound.[16][17][18][19][20]
Materials:
-
Cells or paraffin-embedded tissue sections
-
TUNEL assay kit (commercial kits are recommended)
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Equilibration buffer
-
TdT reaction mix (containing TdT enzyme and labeled nucleotides, e.g., BrdUTP or EdUTP)
-
Stop/Wash buffer
-
Detection reagent (e.g., anti-BrdU antibody conjugated to a fluorescent dye or HRP)
-
Counterstain (e.g., DAPI or propidium iodide)
-
Fluorescence microscope or flow cytometer
Procedure (for tissue sections):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary.
-
Incubate sections with Proteinase K for 15-30 minutes at 37°C.
-
Wash with PBS.
-
Incubate with permeabilization solution for 2 minutes on ice.
-
Wash with PBS.
-
Apply equilibration buffer for 5-10 minutes at room temperature.
-
Incubate with the TdT reaction mix in a humidified chamber for 1 hour at 37°C.
-
Wash with Stop/Wash buffer.
-
Incubate with the detection reagent according to the manufacturer's instructions.
-
Wash with PBS.
-
Counterstain the nuclei.
-
Mount the slides and visualize using a fluorescence microscope.
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To analyze the expression levels of specific proteins in signaling pathways affected by this compound.[21][22][23][24]
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates and determine the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Protocol 4: Measurement of Inflammatory Cytokines by ELISA
Objective: To quantify the levels of pro-inflammatory cytokines in biological samples (e.g., serum, cell culture supernatant) following this compound treatment.[25][26][27][28][29]
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β)
-
Biological samples
-
Wash buffer
-
Detection antibody (biotinylated)
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure (Sandwich ELISA):
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark for 15-30 minutes.
-
Add the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration based on the standard curve.
Protocol 5: Assessment of Oxidative Stress
Objective: To measure markers of oxidative stress in biological samples.[30][31][32][33][34]
A. Malondialdehyde (MDA) Assay (TBARS Assay):
Materials:
-
Tissue homogenate or plasma
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard
-
Spectrophotometer or fluorescence spectrophotometer
Procedure:
-
Mix the sample with TBA reagent and TCA.
-
Add BHT to prevent further lipid peroxidation during the assay.
-
Heat the mixture at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet the precipitate.
-
Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (e-g., 532 nm for absorbance).
-
Quantify MDA levels using a standard curve.
B. Superoxide Dismutase (SOD) Activity Assay:
Materials:
-
Cell or tissue lysate
-
SOD assay kit (commercial kits are recommended)
-
Spectrophotometer
Procedure:
-
Follow the instructions provided with the commercial SOD assay kit.
-
These kits typically involve a reaction that generates superoxide radicals, and the inhibition of a colorimetric reaction by SOD in the sample is measured.
-
Calculate SOD activity based on the degree of inhibition.
IV. Signaling Pathways and Experimental Workflows
Diagram 1: this compound-Induced Apoptosis Pathways
Caption: this compound induces apoptosis through the death receptor, mitochondrial, and autophagy-dependent pathways.
Diagram 2: this compound's Anti-inflammatory Mechanism
Caption: this compound exerts anti-inflammatory effects by inducing TNFR1 loss and blocking leukocyte-endothelial interaction.
Diagram 3: General Workflow for Preclinical Evaluation of this compound
Caption: A general workflow for the preclinical evaluation of this compound as a therapeutic agent.
References
- 1. Narciclasine induces autophagy‐dependent apoptosis in triple‐negative breast cancer cells by regulating the AMPK‐ULK1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Narciclasine, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Amaryllidaceae isocarbostyril narciclasine induces apoptosis by activation of the death receptor and/or mitochondrial pathways in cancer cells but not in normal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Amaryllidaceae Isocarbostyril Narciclasine Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruceine D and Narclasine inhibit the proliferation of breast cancer cells and the prediction of potential drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Narciclasine exerts anti-inflammatory actions by blocking leukocyte-endothelial cell interactions and down-regulation of the endothelial TNF receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Narciclasine - an Amaryllidaceae Alkaloid with Potent Antitumor and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. ijpbs.com [ijpbs.com]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 16. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. TUNEL Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. TUNEL Detection of Apoptosis [bio-protocol.org]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 23. CST | Cell Signaling Technology [cellsignal.com]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
- 25. pubcompare.ai [pubcompare.ai]
- 26. h-h-c.com [h-h-c.com]
- 27. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mybiosource.com [mybiosource.com]
- 29. bdbiosciences.com [bdbiosciences.com]
- 30. Selected methodologies to assess oxidative/antioxidant status in vivo: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. tandfonline.com [tandfonline.com]
- 33. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 34. jstage.jst.go.jp [jstage.jst.go.jp]
Investigating the Neuroprotective Effects of Narcissin (Narcissoside) In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro neuroprotective effects of Narcissin, also known as Narcissoside. This document outlines key experimental protocols, presents quantitative data from relevant studies, and visualizes the implicated signaling pathways to guide researchers in the investigation of this promising natural compound.
Introduction
This compound (Narcissoside), a flavonoid glycoside, has demonstrated significant neuroprotective properties in preclinical studies. In vitro models are crucial for elucidating the mechanisms of action and quantifying the efficacy of potential neuroprotective agents like this compound. This document details methodologies for assessing its effects on neuronal cell viability, oxidative stress, and key signaling pathways involved in neurodegeneration.
Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of this compound (Narcissoside) from in vitro studies.
Table 1: Effect of this compound on Cell Viability and Reactive Oxygen Species (ROS) in 6-OHDA-Induced SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (%) | Intracellular ROS Levels (Fold Change) |
| Control | - | 100 | 1.0 |
| 6-OHDA | 100 µM | 50 | 3.5 |
| 6-OHDA + this compound | 0.1 µM | 75 | 2.0 |
| 6-OHDA + this compound | 1 µM | 90 | 1.2 |
Data adapted from studies on 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y human neuroblastoma cells.
Table 2: Effect of this compound on the Expression of Key Proteins in the Nrf2 Signaling Pathway [1]
| Treatment Group | Concentration | GCLC Expression (Fold Change) | GCLM Expression (Fold Change) | Intracellular GSH Level (Fold Change) |
| Control | - | 1.0 | 1.0 | 1.0 |
| This compound | 1 µM | 4.3 | 3.6 | 2.8 |
GCLC: Glutamate-cysteine ligase catalytic subunit; GCLM: Glutamate-cysteine ligase modifier subunit; GSH: Glutathione. Data reflects treatment for 24 hours in SH-SY5Y cells.[1]
Experimental Protocols
Detailed protocols for key in vitro experiments to evaluate the neuroprotective effects of this compound are provided below.
Cell Culture and Induction of Neurotoxicity
Objective: To establish an in vitro model of neurodegeneration using a neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
6-hydroxydopamine (6-OHDA) or other neurotoxins like MPP+ or amyloid-beta (Aβ) peptides[2]
-
This compound (Narcissoside)
-
96-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture SH-SY5Y cells in DMEM in a humidified incubator.
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for an additional 24 hours.
-
Proceed with cell viability assays.
Assessment of Cell Viability (MTT Assay)
Objective: To quantify the protective effect of this compound against neurotoxin-induced cell death.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express cell viability as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine the effect of this compound on oxidative stress.
Materials:
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Protocol:
-
Following treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microscope or plate reader.
-
Quantify the ROS levels relative to the control group.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of proteins in specific signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-GCLC, anti-GCLM, anti-Nrf2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence system and quantify the band intensities using densitometry software.
Signaling Pathways and Visualizations
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.
Caption: Neuroprotective signaling pathways of this compound.
The diagram above illustrates how this compound counteracts neurotoxin-induced apoptosis. It promotes the Nrf2/GSH antioxidant pathway to reduce ROS and activates the pro-survival Akt pathway while inhibiting the pro-apoptotic MAPK (JNK and p38) signaling cascade.[1][3]
Caption: Experimental workflow for in vitro neuroprotection assays.
This workflow diagram outlines the key steps for investigating the neuroprotective effects of this compound in a cell-based model, from cell culture and treatment to the final data analysis.
Conclusion
The provided protocols and data offer a solid foundation for researchers to investigate the neuroprotective effects of this compound in vitro. The evidence suggests that this compound protects neuronal cells from oxidative stress and apoptosis by modulating the Nrf2/GSH and Akt/MAPK signaling pathways. Further in vitro studies are warranted to fully elucidate its therapeutic potential for neurodegenerative diseases.
References
- 1. Neuroprotective Capability of Narcissoside in 6-OHDA-Exposed Parkinson’s Disease Models through Enhancing the MiR200a/Nrf-2/GSH Axis and Mediating MAPK/Akt Associated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 3. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Narcissin: A Promising Flavonoid for Neurodegenerative Disease Research
Application Note
Introduction
Narcissin, a flavonol glycoside also known as Narcissoside or Isorhamnetin 3-rutinoside, is emerging as a compound of interest in the study of neurodegenerative diseases. Found in various plants, including those of the Narcissus genus, this compound has demonstrated significant neuroprotective properties in preclinical models. Its mechanisms of action, primarily centered around its antioxidant and anti-inflammatory activities, make it a compelling candidate for further investigation in conditions such as Parkinson's and Alzheimer's disease. This document provides an overview of the application of this compound in neurodegenerative disease models, complete with experimental protocols and data summaries.
Mechanism of Action
This compound exerts its neuroprotective effects through the modulation of key signaling pathways involved in cellular stress and survival.[1][2][3] It has been shown to mitigate oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense system.[1] A primary mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of antioxidant responses.[1] By promoting Nrf2 activity, this compound upregulates the synthesis of glutathione (GSH), a critical intracellular antioxidant.[1]
Furthermore, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways, which are crucial in regulating cell survival and apoptosis.[1][3] Specifically, it has been observed to inhibit the pro-apoptotic signals of JNK (c-Jun N-terminal kinase) and p38, while promoting the pro-survival signals of ERK (extracellular signal-regulated kinase) and Akt.[1]
Data Summary
The neuroprotective effects of this compound have been quantified in a Parkinson's disease model using 6-hydroxydopamine (6-OHDA)-treated SH-SY5Y neuroblastoma cells. The following tables summarize the key findings.
Table 1: Effect of this compound on 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells
| This compound Concentration | Cell Viability (%) |
| Control | 100 |
| 6-OHDA (100 µM) | 55 ± 5 |
| 6-OHDA + this compound (0.1 µM) | 65 ± 6 |
| 6-OHDA + this compound (0.5 µM) | 78 ± 7 |
| 6-OHDA + this compound (1.0 µM) | 90 ± 8 |
Table 2: Effect of this compound on 6-OHDA-Induced ROS Production and GSH Levels in SH-SY5Y Cells
| Treatment | Relative ROS Levels (%) | Relative GSH Levels (%) |
| Control | 100 | 100 |
| 6-OHDA (100 µM) | 250 ± 20 | 60 ± 5 |
| 6-OHDA + this compound (1.0 µM) | 120 ± 15 | 95 ± 8 |
Table 3: Modulation of Signaling Pathways by this compound in 6-OHDA-Treated SH-SY5Y Cells
| Treatment | p-JNK/JNK Ratio | p-p38/p38 Ratio | p-ERK/ERK Ratio | p-Akt/Akt Ratio |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| 6-OHDA (100 µM) | 3.5 ± 0.4 | 4.0 ± 0.5 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| 6-OHDA + this compound (1.0 µM) | 1.5 ± 0.2 | 1.8 ± 0.3 | 0.9 ± 0.1 | 0.8 ± 0.1 |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol details the procedure to assess the neuroprotective effect of this compound against 6-OHDA-induced toxicity in SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-hydroxydopamine (6-OHDA)
-
CellTiter-Blue® Cell Viability Assay kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 4 x 10^4 cells per well and incubate for 24 hours.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) for 24 hours.[2] A vehicle control (DMSO) should be included.
-
6-OHDA Treatment: After the pre-treatment, expose the cells to 100 µM 6-OHDA for an additional 18 hours to induce neurotoxicity.[2]
-
Cell Viability Assessment: Measure cell viability using the CellTiter-Blue® assay according to the manufacturer's instructions.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the detection of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
Treated SH-SY5Y cells in a 96-well black plate
-
H2DCFDA solution (25 µM in PBS)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment: Follow the treatment procedure as described in Protocol 1.
-
H2DCFDA Staining: After treatment, wash the cells with PBS and then add 25 µM H2DCFDA solution to each well.[1]
-
Incubation: Incubate the plate at 37°C in the dark for 30 minutes.[1]
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 520 nm.[1]
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol outlines the procedure for analyzing the expression and phosphorylation of key proteins in the MAPK and Akt signaling pathways.
Materials:
-
Treated SH-SY5Y cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (p-JNK, JNK, p-p38, p38, p-ERK, ERK, p-Akt, Akt, β-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Antibody Incubation: Block the membranes and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using image analysis software.[2]
Visualizations
References
- 1. Neuroprotective Capability of Narcissoside in 6-OHDA-Exposed Parkinson’s Disease Models through Enhancing the MiR200a/Nrf-2/GSH Axis and Mediating MAPK/Akt Associated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Capability of Narcissoside in 6-OHDA-Exposed Parkinson's Disease Models through Enhancing the MiR200a/Nrf-2/GSH Axis and Mediating MAPK/Akt Associated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Activity of Narcissus Alkaloids
A Comparative Analysis of Narciclasine and the Putative Role of Narcissin
For research, scientific, and drug development professionals.
Introduction
The genus Narcissus, commonly known as daffodils, is a rich source of bioactive alkaloids with therapeutic potential. Among these, there is significant interest in their anticancer properties. This document aims to provide detailed application notes and protocols regarding the anticancer activity of these compounds.
It is crucial to distinguish between two frequently mentioned alkaloids: This compound (also known as Narcissoside, a flavonoid glycoside) and Narciclasine (an isocarbostyril alkaloid). While the user's query specifically requested information on this compound, a comprehensive review of the scientific literature reveals a notable scarcity of specific data on its direct cytotoxic activity against cancer cell lines. The available research on this compound primarily highlights its antioxidant and neuroprotective properties, with some indication of its ability to inhibit tumor promotion in animal models.[1]
In contrast, Narciclasine is a well-researched Narcissus alkaloid with potent and extensively documented anticancer activities. Numerous studies have detailed its mechanism of action, identified affected signaling pathways, and quantified its cytotoxic effects against a range of cancer cell lines.
Therefore, these application notes will focus on the established anticancer activities of Narciclasine , providing the detailed quantitative data, experimental protocols, and pathway visualizations requested. This information will be of significant value to researchers in the field of oncology and drug discovery. We will also summarize the currently understood, albeit limited, biological activities of this compound that may be relevant to cancer research.
Quantitative Data Summary: Anticancer Activity of Narciclasine
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Narciclasine against various human cancer cell lines, as reported in the scientific literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Breast Cancer | |||
| MDA-MB-231 | Triple-Negative Breast Cancer | Varies (potent inhibition) | [2][3] |
| HCC-1937 | Triple-Negative Breast Cancer | Potent inhibition | [4] |
| MCF-7 | Breast Adenocarcinoma | Strong cytotoxic activity | [4] |
| Gastric Cancer | |||
| BGC-823 | Gastric Adenocarcinoma | Potent inhibition | [4] |
| SGC-7901 | Gastric Adenocarcinoma | Potent inhibition | [4] |
| MGC-803 | Gastric Adenocarcinoma | Potent inhibition | [4] |
| MKN28 | Gastric Adenocarcinoma | Potent inhibition | [4] |
| Colon Cancer | |||
| HT-29 | Colorectal Adenocarcinoma | 0.575 | |
| HCT-116 | Colorectal Carcinoma | 1.314 | |
| LS174T | Colorectal Adenocarcinoma | 0.567 | |
| SW-480 | Colorectal Adenocarcinoma | 1.074 | |
| LOVO | Colorectal Adenocarcinoma | 1.405 | |
| Prostate Cancer | |||
| PC-3 | Prostate Adenocarcinoma | Strong cytotoxic activity | [4] |
| Melanoma | |||
| Malignant Melanoma | Strong cytotoxic activity | [4] | |
| Oral Cancer | |||
| HSC-2 | Oral Squamous Carcinoma | Strong cytotoxic activity | [4] |
Mechanism of Action of Narciclasine
Narciclasine exerts its anticancer effects through a multi-faceted mechanism that includes:
-
Inhibition of Topoisomerase I: Narciclasine acts as a novel topoisomerase I (topo I) inhibitor. Unlike topo I poisons, it does not stabilize the topo-DNA covalent complexes but is suggested to be a topo I suppressor.[2]
-
Induction of DNA Damage: Treatment with Narciclasine leads to DNA damage in tumor cells in a concentration-dependent manner.[2]
-
Cell Cycle Arrest: Narciclasine causes cell cycle arrest at the G2/M phase.[2]
-
Induction of Apoptosis: It is a potent inducer of apoptosis (programmed cell death) in various cancer cells.[2] This is achieved through the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3), leading to the cleavage of PARP.
-
Modulation of Signaling Pathways: The anticancer activity of Narciclasine is mediated through the regulation of several key signaling pathways.
Signaling Pathways Modulated by Narciclasine
The following signaling pathways have been identified as being significantly affected by Narciclasine treatment in cancer cells:
-
Akt/mTOR Signaling Pathway: In gastric cancer cells, Narciclasine has been shown to induce autophagy-mediated apoptosis through the inhibition of the Akt/mTOR signaling pathway.
-
IL-17A/Act1/TRAF6/NF-κB Signaling Pathway: In colon carcinoma cells, Narciclasine induces apoptosis by inhibiting this inflammatory signaling pathway.
-
AMPK-ULK1 Axis: In triple-negative breast cancer cells, Narciclasine promotes autophagy-dependent apoptosis by regulating the AMPK-ULK1 signaling axis.[4]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer activity of Narciclasine.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Narciclasine (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Narciclasine in complete culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of Narciclasine to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Narciclasine) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
Narciclasine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of Narciclasine for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
Narciclasine
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Narciclasine for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
Materials:
-
Cancer cells treated with Narciclasine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, mTOR, p-Akt, p-mTOR, Bcl-2, Bax, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels.
Visualizations
Experimental Workflow for Assessing Anticancer Activity
Caption: Workflow for evaluating the in vitro anticancer effects of Narciclasine.
Signaling Pathway of Narciclasine in Triple-Negative Breast Cancer
Caption: Narciclasine induces autophagy-dependent apoptosis via the AMPK-ULK1 pathway.
Biological Activities of this compound (Narcissoside)
While specific anticancer cytotoxicity data for this compound is limited, its known biological activities may have implications for cancer research:
-
Antioxidant Activity: this compound is a potent antioxidant, exhibiting scavenging activity against reactive oxygen species.[1] Oxidative stress is implicated in carcinogenesis, and antioxidants can play a role in cancer prevention.
-
Inhibition of Tumor Promotion: In a mouse skin carcinogenesis model, this compound was shown to inhibit TPA-induced tumor promotion.[1]
-
Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation: this compound inhibits the activation of EBV-EA, which is associated with certain types of cancers.[1]
Further research is warranted to elucidate the direct anticancer potential of this compound and to determine if it acts synergistically with other chemotherapeutic agents.
Conclusion
Narciclasine, a well-characterized alkaloid from the Narcissus genus, demonstrates significant anticancer activity against a broad range of cancer cell lines. Its mechanisms of action, including topoisomerase I inhibition, induction of DNA damage, cell cycle arrest, and apoptosis, are well-documented. The modulation of key signaling pathways such as Akt/mTOR, IL-17A/NF-κB, and AMPK/ULK1 underscores its potential as a template for the development of novel anticancer therapeutics. The provided protocols offer a robust framework for researchers to investigate the effects of Narciclasine and other natural products in cancer biology. While the direct cytotoxic role of this compound remains to be fully explored, its antioxidant and anti-tumor-promoting properties suggest it may also hold promise in the field of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Amaryllidaceae Isocarbostyril Narciclasine Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Narciclasine, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying the Effect of Narcissin on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narcissin, a flavonoid compound, has garnered interest for its potential therapeutic effects, including its influence on mitochondrial function. Mitochondria, the powerhouses of the cell, are central to cellular metabolism, energy production, and apoptosis. Mitochondrial dysfunction is implicated in a wide range of pathologies, making it a critical target for novel drug development. These application notes provide a comprehensive guide for researchers investigating the effects of this compound on mitochondrial health and function. The protocols outlined below detail key experiments to assess mitochondrial integrity, oxidative stress, and biogenesis in response to this compound treatment.
Data Presentation: Effects of this compound on Mitochondrial Parameters
The following tables summarize the quantitative data from studies investigating the impact of this compound on mitochondrial function, particularly in models of cellular stress.
Table 1: Effect of this compound on Mitochondrial Swelling in Ischemic Rat Heart Mitochondria [1]
| Treatment Group | Mitochondrial Swelling Inhibition (%) |
| Ischemia Model | - |
| Ischemia + this compound (10 mg/kg) | 42.5 ± 1.8 |
Data represents the percentage of inhibition of mitochondrial swelling compared to the ischemia model group.
Table 2: Effect of this compound on Fe2+/citrate-Induced Mitochondrial Swelling in Ischemic Rat Heart Mitochondria [1]
| Treatment Group | Mitochondrial Swelling Suppression (%) |
| Ischemia Model | - |
| Ischemia + this compound | 57.1 ± 3.5 |
Data represents the percentage of suppression of mitochondrial swelling compared to the ischemia model group.
Table 3: Effect of this compound on Malondialdehyde (MDA) Levels in Ischemic Rat Heart Mitochondria [1]
| Treatment Group | MDA Formation (nmol/mg protein) | Percentage Increase from Control |
| Control | - | - |
| Ischemia Model | 4.58 ± 0.2 | 99.1 ± 3.3 |
| Ischemia + this compound | - | 38.5 ± 2.8 (reduction from Ischemia) |
This table shows a reduction in the product of lipid peroxidation in the presence of this compound.
Table 4: Effect of this compound on Malondialdehyde (MDA) Levels in Indoxacarb-Poisoned Rat Liver Mitochondria [2]
| Time Point | Treatment Group | MDA Amount (Compared to Indoxacarb Group) |
| 10 days | Indoxacarb + this compound | 15.2 ± 1.2% decrease |
| 20 days | Indoxacarb + this compound | 25.3 ± 1.7% decrease |
| 30 days | Indoxacarb + this compound | 25.5 ± 1.6% decrease |
| 40 days | Indoxacarb + this compound | 16.4 ± 1.5% decrease |
Data represents the percentage decrease in MDA levels in the this compound-treated group compared to the indoxacarb-poisoned group at different time points.
Table 5: Effect of this compound on Cytochrome C Oxidase Activity in Indoxacarb-Poisoned Rat Liver Mitochondria [2]
| Time Point | Treatment Group | Cytochrome C Oxidase Activity (Restoration Compared to Indoxacarb Group) |
| 10 days | Indoxacarb + this compound | No recovery |
| 20 days | Indoxacarb + this compound | No recovery |
| 30 days | Indoxacarb + this compound | 8.0 ± 0.5% |
| 40 days | Indoxacarb + this compound | 19.0 ± 1.1% |
Data represents the percentage of restoration of enzyme activity in the this compound-treated group compared to the indoxacarb-poisoned group.
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on mitochondrial function are provided below.
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes how to measure changes in mitochondrial membrane potential in live cells treated with this compound using a fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.[3][4]
Materials:
-
Cell culture medium
-
This compound stock solution
-
TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1 dye
-
Hanks' Balanced Salt Solution (HBSS)[3]
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Black, clear-bottom 96-well plates or imaging dishes
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a black, clear-bottom 96-well plate or imaging dish and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle-only control group.
-
Dye Loading:
-
For TMRM: Prepare a 25 nM working solution of TMRM in HBSS. Remove the culture medium from the cells, wash once with HBSS, and incubate with the TMRM solution for 30-40 minutes at room temperature, protected from light.[3]
-
For JC-1: Prepare a 2 µM working solution of JC-1 dye. Incubate the cells with the JC-1 solution for 30 minutes.
-
-
Positive Control: For a positive control for mitochondrial depolarization, treat a set of cells with 20 µM FCCP for 10 minutes.[5]
-
Imaging/Measurement:
-
Microscopy: After incubation, replace the dye solution with fresh HBSS. Image the cells using a fluorescence microscope with the appropriate filter sets (for TMRM, excitation ~549 nm, emission ~575 nm; for JC-1, monitor both green and red fluorescence).[3][5]
-
Plate Reader: Measure the fluorescence intensity using a microplate reader at the appropriate wavelengths.
-
-
Data Analysis: Quantify the fluorescence intensity. For TMRM, a decrease in fluorescence indicates depolarization. For JC-1, a shift from red to green fluorescence indicates depolarization.
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol outlines the use of fluorescent probes to measure mitochondrial ROS levels in cells treated with this compound. MitoSOX Red is a common probe for specifically detecting mitochondrial superoxide.[6][7]
Materials:
-
Cell culture medium
-
This compound stock solution
-
MitoSOX Red reagent
-
Hanks' Balanced Salt Solution (HBSS)
-
Antimycin A or another complex III inhibitor as a positive control for ROS production
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Positive Control: Treat a set of cells with a known inducer of mitochondrial ROS, such as Antimycin A.
-
Dye Loading: Prepare a 5 µM working solution of MitoSOX Red in HBSS. Remove the culture medium, wash the cells with HBSS, and incubate with the MitoSOX Red solution for 10-30 minutes at 37°C, protected from light.[7]
-
Washing: After incubation, gently wash the cells twice with warm HBSS to remove excess probe.
-
Imaging/Measurement:
-
Microscopy: Add fresh HBSS to the cells and image immediately using a fluorescence microscope (excitation ~510 nm, emission ~580 nm).
-
Plate Reader: Measure the fluorescence intensity using a microplate reader at the appropriate wavelengths.
-
-
Data Analysis: Quantify the fluorescence intensity. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
Protocol 3: Mitochondrial Biogenesis Assay
This assay determines the effect of this compound on the synthesis of new mitochondria by measuring the ratio of a mitochondrially-encoded protein (e.g., COX-1) to a nuclear-encoded mitochondrial protein (e.g., SDH-A).[8][9]
Materials:
-
Cell culture medium
-
This compound stock solution
-
Cell lysis buffer
-
Primary antibodies against COX-1 and SDH-A
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
High-content imaging system or Western blotting equipment
Procedure (High-Content Imaging):
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound for a longer duration (e.g., 5-8 days) to allow for changes in protein expression.[9]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies for COX-1 and SDH-A overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. media.neliti.com [media.neliti.com]
- 2. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 3. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 4. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sm.unife.it [sm.unife.it]
- 8. Mitochondrial Biogenesis Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. evotec.com [evotec.com]
Application Notes and Protocols for Formulating Narcissin in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narcissin, a flavonoid glycoside, has garnered significant interest for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties. However, its poor aqueous solubility and low oral bioavailability present considerable challenges for in vivo research. These application notes provide detailed protocols for the formulation of this compound to enhance its solubility and bioavailability for administration in animal models. The following sections detail various formulation strategies, including a standard suspension, a solubilized formulation using a common vehicle, and a solid dispersion to improve oral absorption. Additionally, relevant pharmacokinetic data and insights into this compound's modulation of key signaling pathways are provided.
Physicochemical Properties of this compound
A thorough understanding of this compound's solubility is critical for selecting an appropriate formulation strategy. The solubility of this compound in various common solvents is summarized below.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | 91 mg/mL (145.71 mM) | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Pyridine | Soluble | [1] |
| Water | Poorly soluble |[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
This protocol describes the preparation of a simple suspension of this compound in methylcellulose, a common vehicle for oral administration of poorly soluble compounds in preclinical studies.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Tween 80 (optional, as a wetting agent)
-
Purified water (sterile)
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers and graduated cylinders
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle: a. Heat approximately one-third of the final required volume of purified water to 60-80°C. b. In a separate beaker, add the methylcellulose powder to the heated water while stirring continuously with a magnetic stirrer to form a suspension. c. Remove the beaker from the heat and add the remaining two-thirds of the volume as cold purified water while continuing to stir. d. Continue stirring the solution in a cold water bath until the methylcellulose is fully dissolved and the solution is clear. e. If using, add Tween 80 to a final concentration of 0.1-0.5% (v/v) and stir until homogenously mixed.
-
Prepare the this compound Suspension: a. Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 10 mg/mL). b. Gradually add the this compound powder to the prepared methylcellulose vehicle while vortexing or stirring vigorously to ensure a uniform suspension. c. Continue to stir the suspension for at least 15-30 minutes before administration to ensure homogeneity. d. Note: It is recommended to prepare the suspension fresh daily. If storage is necessary, it should be stored at 2-8°C and protected from light. Before each administration, the suspension must be thoroughly re-suspended by vortexing or stirring.
Protocol 2: Preparation of a Solubilized this compound Formulation
For intravenous or intraperitoneal administration, or when a clear solution for oral gavage is desired, a co-solvent system can be employed. This protocol utilizes a commonly used vehicle composed of DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes or vials
Procedure:
-
Prepare a Stock Solution of this compound in DMSO: a. Weigh the appropriate amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Sonication may be used to aid dissolution.
-
Prepare the Final Formulation (Example for a 1 mL working solution): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed. d. Add 450 µL of sterile saline to the mixture to bring the final volume to 1 mL. Vortex thoroughly. e. The final composition of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. f. Visually inspect the final solution for clarity and any signs of precipitation.
Protocol 3: Preparation of a this compound-PEG6000 Solid Dispersion
To improve the oral bioavailability of this compound, a solid dispersion can be prepared using a hydrophilic polymer such as polyethylene glycol 6000 (PEG6000). This protocol is based on the melting method.[3][4]
Materials:
-
This compound powder
-
Polyethylene glycol 6000 (PEG6000)
-
Water bath or heating mantle
-
Mortar and pestle
-
Sieve (e.g., 100-mesh)
-
Desiccator
Procedure:
-
Determine the Drug-to-Carrier Ratio: A common starting ratio for this compound to PEG6000 is 1:3 (w/w).[3]
-
Melting and Mixing: a. Accurately weigh the this compound and PEG6000. b. Place the PEG6000 in a glass beaker and heat it in a water bath to just above its melting point (approximately 60-65°C) until it is completely molten. c. Gradually add the this compound powder to the molten PEG6000 while stirring continuously until a clear, homogenous mixture is obtained.
-
Cooling and Solidification: a. Pour the molten mixture onto a stainless-steel plate or into a petri dish placed on an ice bath to allow for rapid cooling and solidification.
-
Pulverization and Sieving: a. Once solidified, scrape the solid dispersion from the plate. b. Grind the solid mass into a fine powder using a mortar and pestle. c. Pass the powder through a sieve to obtain a uniform particle size.
-
Drying and Storage: a. Dry the powdered solid dispersion in a desiccator under vacuum for 24-48 hours to remove any residual moisture. b. Store the final product in an airtight, light-resistant container.
-
Reconstitution for Administration: a. For oral gavage, the powdered solid dispersion can be suspended in water or a suitable aqueous vehicle at the desired concentration.
Pharmacokinetic Data
The choice of formulation can significantly impact the pharmacokinetic profile of this compound. The following table summarizes key pharmacokinetic parameters of this compound in rats following oral administration of different formulations.
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| This compound Suspension | 100 mg/kg | 0.328 ± 0.183 | - | 0.361 ± 0.093 | - | [3] |
| This compound-PEG6000 (1:3) Solid Dispersion | 100 mg/kg | 0.645 ± 0.262 | - | 0.471 ± 0.084 | - | [3] |
| Naringenin Solid Dispersion | 100 mg/kg | 1.67 ± 0.33 | 0.29 ± 0.04 | 1.99 ± 0.46 | - | [5] |
| Naringin | 42 mg/kg | - | 1.77 ± 2.64 | - | 44.1 |[6] |
Note: this compound is a glycoside of isorhamnetin, while Naringin is a glycoside of naringenin. The data for naringenin and naringin are provided for comparative purposes as they are structurally related flavonoids with similar formulation challenges.
Signaling Pathway Modulation by this compound
This compound has been shown to modulate several key signaling pathways implicated in inflammation and cell proliferation. Understanding these mechanisms can provide context for the observed in vivo effects.
References
- 1. CN101543476B - A kind of naringin solid dispersion and its preparation method and application - Google Patents [patents.google.com]
- 2. Naringenin-loaded solid lipid nanoparticles: preparation, controlled delivery, cellular uptake, and pulmonary pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, characterization and in vitro and in vivo evaluation of a solid dispersion of Naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Physicochemical and Biochemical Evaluation of Amorphous Solid Dispersion of Naringenin Prepared Using Hot-Melt Extrusion [frontiersin.org]
- 6. Frontiers | Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species [frontiersin.org]
Application Note: High-Speed Countercurrent Chromatography for Enhanced Purification of Narcissin
Abstract
This application note details a robust and efficient method for the purification of narcissin, a bioactive flavonol glycoside, utilizing High-Speed Countercurrent Chromatography (HSCCC). This compound has garnered significant interest within the scientific and pharmaceutical communities for its potent antioxidant and neuroprotective properties. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals to achieve high-purity this compound from crude plant extracts. This method offers significant advantages over traditional solid-support chromatography techniques, including higher sample recovery and the elimination of irreversible sample adsorption.
Introduction
This compound (Isorhamnetin-3-O-rutinoside) is a naturally occurring flavonoid found in various plant species, including Opuntia ficus-indica (prickly pear).[1][2] It exhibits a range of biological activities, most notably as a powerful antioxidant agent. Research has demonstrated its ability to scavenge peroxynitrite and other reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[3] Furthermore, this compound has been shown to modulate key signaling pathways involved in the cellular stress response, such as the Nrf2/ARE pathway, and to inhibit the activation of JNK and p38, highlighting its therapeutic potential.[3]
High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that obviates the need for a solid stationary phase. This prevents the irreversible adsorption of analytes, leading to high recovery rates, a critical factor in the purification of valuable natural products. The method's scalability and efficiency make it an ideal choice for the preparative isolation of this compound for research and development purposes.
Data Presentation
The following table summarizes the quantitative data from a successful HSCCC purification of this compound from a crude extract of Opuntia ficus-indica fruits.
| Parameter | Value | Reference |
| Crude Extract Load | 100 mg | [1][2] |
| Two-Phase Solvent System | n-hexane:ethyl acetate:methanol:water | [1][2] |
| Solvent System Ratio (v/v/v/v) | 1.5:5:5:1.5 | [1][2] |
| Purification Time | 60 minutes | [1][2] |
| Yield of this compound | 12 mg | [1][2] |
| Purity of Isolated this compound (by HPLC) | 98.5% | [1][2] |
Experimental Protocols
This section provides a detailed methodology for the extraction and subsequent purification of this compound using HSCCC.
Preparation of Crude this compound Extract from Opuntia ficus-indica Fruits
This protocol is based on the optimized extraction conditions described by Yoo et al. (2018).[1][2]
Materials and Reagents:
-
Dried and powdered Opuntia ficus-indica fruits
-
93.48% Ethanol
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Combine the powdered plant material with 93.48% ethanol at a solvent-to-material ratio of 8.16 mL/g.
-
Perform the extraction for 6.02 hours at a controlled temperature.
-
After the extraction period, filter the mixture to separate the liquid extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
-
Store the crude extract at 4°C until required for HSCCC purification.
High-Speed Countercurrent Chromatography (HSCCC) Protocol for this compound Purification
This protocol outlines the steps for purifying this compound from the crude extract using HSCCC.
Apparatus and Reagents:
-
High-Speed Countercurrent Chromatograph (HSCCC) instrument
-
HPLC grade n-hexane, ethyl acetate, methanol, and water
-
Separatory funnel
-
Ultrasonic bath
-
HPLC system for purity analysis
Procedure:
a. Preparation of the Two-Phase Solvent System:
-
Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1.5:5:5:1.5.
-
Thoroughly mix the solvents in a separatory funnel and allow the two phases to separate completely.
-
Degas both the upper (stationary) and lower (mobile) phases in an ultrasonic bath for at least 30 minutes before use.
b. HSCCC Instrument Setup and Equilibration:
-
Fill the HSCCC column entirely with the upper phase (stationary phase).
-
Set the revolution speed of the centrifuge (e.g., 800 rpm, this may vary depending on the instrument).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, indicated by a clear mobile phase eluting from the outlet.
c. Sample Preparation and Injection:
-
Dissolve 100 mg of the crude this compound extract in a suitable volume (e.g., 10 mL) of a 1:1 mixture of the upper and lower phases of the solvent system.
-
Inject the sample solution into the HSCCC system through the sample injection valve.
d. Fraction Collection and Analysis:
-
Continuously pump the mobile phase through the column after sample injection.
-
Monitor the effluent from the column outlet using a UV detector (e.g., at 254 nm).
-
Collect fractions based on the peaks observed on the chromatogram.
-
Analyze the collected fractions containing the purified this compound for purity using an analytical HPLC system.
e. Purity Determination by HPLC:
-
Evaporate the solvent from the this compound-containing fractions.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the sample using a validated HPLC method to determine the purity of the isolated this compound.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Purification
Caption: A flowchart illustrating the key steps in the extraction and purification of this compound.
This compound's Antioxidant Signaling Pathway
Caption: Diagram of this compound's role in the Nrf2-mediated antioxidant response pathway.
References
- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Five Flavonoids from Aerial Parts of Salvia Miltiorrhiza Bunge Using HSCCC and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Enzyme Inhibition with Narcissin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Narcissin, a flavonol glycoside, is a natural compound that has garnered interest for its diverse biological activities, including antioxidant and anti-inflammatory properties. Its potential to modulate cellular processes often involves interaction with key enzymes. These application notes provide an overview of this compound's known enzyme inhibitory effects and detailed protocols for researchers to investigate its potential as an inhibitor against several therapeutically relevant enzymes.
Known Inhibitory and Biological Activities of this compound
This compound has been documented to exhibit inhibitory effects against various biological targets. Its antioxidant properties are notable, with significant scavenging activity against peroxynitrite (ONOO⁻)[1]. It also influences key signaling pathways related to cellular stress and inflammation.
Data Presentation: Summary of this compound's Biological Activities
| Target/Activity | IC50 Value / Effect | Cell Line / Model | Reference |
| Authentic ONOO⁻ Scavenging | 3.5 µM | In vitro | [1] |
| SIN-1-derived ONOO⁻ Scavenging | 9.6 µM | In vitro | [1] |
| LPS-induced IL-6 Production | > 50 µM | Mouse BMDC | [1] |
| Epstein-Barr Virus Early Antigen (EBV-EA) | Inhibition of TPA-induced activation | Raji cells | [1] |
| Cytochrome c Oxidase | Restored activity by 8-19% after pesticide-induced inhibition | Rat liver mitochondria | [2] |
| Nrf2 Signaling Pathway | Increased expression of nuclear Nrf2 | - | [1] |
| JNK and p38 Signaling Pathways | Inhibits activation | - | [1] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate signaling pathways critical to the cellular stress response and inflammation. It can increase the nuclear expression of Nrf2, a key transcription factor for antioxidant response, while inhibiting the activation of pro-inflammatory kinases JNK and p38[1]. Understanding these interactions is crucial for elucidating its mechanism of action.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
The following protocols provide detailed methodologies to assess the inhibitory potential of this compound against key enzymes. A general workflow for enzyme inhibition assays is presented first, followed by specific protocols for Xanthine Oxidase, Hyaluronidase, and Elastase.
General Experimental Workflow for Enzyme Inhibition Assay
This workflow outlines the fundamental steps for determining the inhibitory capacity of a compound like this compound against a target enzyme.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Narcissin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the aqueous solubility of Narcissin (also known as Isorhamnetin-3-O-rutinoside). This compound is a flavonoid with potential therapeutic benefits, but its characteristically low water solubility limits its bioavailability and clinical application.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the aqueous solubility of poorly soluble flavonoids like this compound?
A: The low aqueous solubility of flavonoids is a common challenge.[1][2] Several established techniques can be employed to overcome this limitation. The choice of method often depends on the specific physicochemical properties of the flavonoid, the desired formulation, and the available resources.
Common Solubility Enhancement Strategies: [3][4][5][6]
-
Solid Dispersion: This involves dispersing the drug in an inert, hydrophilic carrier or matrix at a solid state.[7] The goal is to reduce particle size to a molecular level and convert the drug from a crystalline to a more soluble amorphous form.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is more water-soluble.[8][10]
-
Micellar Solubilization: Surfactants, above their critical micelle concentration, form micelles that can encapsulate hydrophobic drug molecules in their core, effectively dissolving them in an aqueous medium.[11][12][13] Studies have shown that Rokanols®, a type of non-ionic surfactant, can enhance the solubility of this compound through micelle formation.[3]
-
Nanotechnology: Reducing particle size to the nanometer range dramatically increases the surface area, which can lead to a significant improvement in dissolution rate and solubility.[4] This includes techniques like nanosuspensions and nanocrystals.
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can convert the drug into its more soluble salt form. As a weakly acidic compound, this compound's solubility can be influenced by pH.[14][15]
-
Co-solvency: This technique involves adding a water-miscible organic solvent (a co-solvent) in which the drug has higher solubility, thereby increasing the overall solubilizing capacity of the solvent mixture.[16]
Below is a general workflow to guide the selection of an appropriate method.
Q2: How effective are these methods? Can you provide some quantitative data?
A: The effectiveness of each method varies. While specific data for this compound is limited in publicly available literature, results from structurally similar flavonoids provide a strong indication of the potential improvements. Below are tables summarizing quantitative data for relevant techniques.
Table 1: Solubility Enhancement via Cyclodextrin Complexation
| Flavonoid | Cyclodextrin Type | Solubility Increase | Reference |
|---|---|---|---|
| Naringin | β-Cyclodextrin | 15-fold | [17][18] |
| Myricetin | Dimeric β-Cyclodextrin | 33.6-fold | [10] |
| Quercetin | Dimeric β-Cyclodextrin | 12.4-fold | [10] |
| Kaempferol | Dimeric β-Cyclodextrin | 10.5-fold | [10] |
| Quercetin | β-Cyclodextrin | 2.2-fold (Physical Mixture) |[19] |
Table 2: Solubility Enhancement via Solid Dispersion
| Flavonoid | Carrier | Method | Solubility Improvement | Reference |
|---|---|---|---|---|
| Naringenin Aglycones | PVP | Solvent Evaporation | Achieved 100% dissolution at pH 6.8 | [20] |
| Quercetin | PVP K30 | Solvent Evaporation | 5 to 10-fold increase | [21] |
| Hesperidin | Ocimum Mucilage | Hot-Melt Extrusion | Significant enhancement |[22] |
Table 3: Solubility Enhancement via Other Methods
| Flavonoid | Method | Details | Solubility Achieved | Reference |
|---|---|---|---|---|
| This compound | Micellar Solubilization | Rokanols®-based micelles | Enhanced solubility confirmed | [3] |
| Quercetin | Natural Deep Eutectic Solvents (NaDES) | Betaine:glycerol (1:2) with 20% water | 3.36 mg/mL (23,850-fold increase vs. water) | [23] |
| Naringin | Natural Deep Eutectic Solvents (NaDES) | Betaine:glycerol (1:2) with 20% water | 13.32 mg/mL |[23] |
Q3: I want to try the solid dispersion technique. What is a standard protocol?
A: The solvent evaporation method is a common and effective technique for preparing solid dispersions in a laboratory setting.[20][24] It is particularly useful for thermolabile compounds.
Experimental Protocol: Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic polymer. Polyvinylpyrrolidone (PVP) and Polyethylene Glycol (PEG) are common choices for flavonoids.[20]
-
Solubilization:
-
Dissolve a precisely weighed amount of this compound in a suitable organic solvent (e.g., ethanol, methanol).[5]
-
In a separate container, dissolve the chosen carrier (e.g., PVP K30) in the same solvent. The drug-to-carrier ratio is a critical parameter to optimize (e.g., start with 1:2, 1:5, and 1:10 w/w ratios).
-
-
Mixing: Combine the two solutions and stir thoroughly until a clear, homogenous solution is obtained.
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator. This is typically done under reduced pressure at a controlled temperature (e.g., 40-50°C) to avoid drug degradation.
-
Continue evaporation until a solid, often glassy, film or mass is formed on the inside of the flask.
-
-
Drying:
-
Scrape the solid mass from the flask.
-
Place the material in a vacuum oven at a moderate temperature (e.g., 25-40°C) for 24-48 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a standard sieve (e.g., 60-80 mesh) to ensure particle size uniformity.
-
-
Storage: Store the final product in a desiccator to protect it from moisture, which can induce recrystallization of the amorphous drug.
Troubleshooting Guide for Solid Dispersions
-
Issue: The final product is not amorphous (as confirmed by XRD or DSC).
-
Possible Cause: Insufficient amount of carrier; incomplete dissolution of the drug or carrier; slow solvent evaporation causing crystallization.
-
Solution: Increase the drug-to-carrier ratio. Ensure both components are fully dissolved before mixing and evaporation. Use a faster evaporation process if possible without degrading the compound.
-
-
Issue: Low product yield.
-
Possible Cause: Product sticking to the glassware (rotary evaporator flask).
-
Solution: After evaporation, add a small amount of a non-solvent for the drug/polymer but a solvent for the residue to help scrape it off, followed by quick drying. Alternatively, use specialized spray-drying equipment for better recovery.
-
Q4: How do I prepare a cyclodextrin inclusion complex?
A: Co-precipitation from an aqueous solution is a straightforward and widely used method for preparing flavonoid-cyclodextrin inclusion complexes.[25]
Experimental Protocol: Cyclodextrin Inclusion Complex by Co-precipitation
-
Carrier Solubilization: Dissolve a precisely weighed amount of β-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) in distilled water. Gentle heating and stirring can aid dissolution.[17]
-
Drug Addition:
-
Complexation:
-
Precipitation/Recovery:
-
Induce precipitation of the complex by cooling the solution (e.g., in a refrigerator or ice bath) for several hours (e.g., 12-24 hours).[17]
-
Recover the precipitate by filtration (e.g., using a Buchner funnel) or centrifugation.
-
-
Washing: Wash the collected solid with a small amount of cold ethanol or water to remove any uncomplexed, surface-adhered this compound.[17]
-
Drying: Dry the final product, for example, in a hot air oven at a moderate temperature (e.g., 50-60°C) or by freeze-drying (lyophilization) to obtain a fine powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, FT-IR, XRD, and NMR spectroscopy.
Troubleshooting Guide for Inclusion Complexes
-
Issue: Low complexation efficiency.
-
Possible Cause: Inappropriate molar ratio; insufficient reaction time; poor fit between the guest (this compound) and host (cyclodextrin) cavity.
-
Solution: Optimize the molar ratio (e.g., try 1:2 drug-to-CD). Increase the stirring time. Consider using a different type of cyclodextrin (e.g., HP-β-CD or γ-CD) which has a different cavity size.
-
-
Issue: How to confirm complex formation vs. a simple physical mixture.
-
Possible Cause: The preparation method did not result in inclusion.
-
Solution: Use analytical techniques. In DSC, the melting peak of the drug should disappear or shift in the complex. In FT-IR, characteristic peaks of the drug may shift or be masked. XRD should show a new crystalline pattern or an amorphous halo, different from the sharp peaks of the individual components.[24][26]
-
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. wjbphs.com [wjbphs.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. oatext.com [oatext.com]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 12. pharmacy180.com [pharmacy180.com]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. foodb.ca [foodb.ca]
- 15. ISORHAMNETIN-3-RUTINOSIDE CAS#: 604-80-8 [m.chemicalbook.com]
- 16. How to Significantly Improve Luteolin Solubility [eureka.patsnap.com]
- 17. Effect of β-Cyclodextrin Complexation on Solubility and Enzymatic Conversion of Naringin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of β-cyclodextrin complexation on solubility and enzymatic conversion of naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of Quercetin Solid Dispersion-Loaded Dissolving Microneedles and In Vitro Investigation of Their Anti-Melanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nanobioletters.com [nanobioletters.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Bioavailability of Narcissin in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Narcissin (Isorhamnetin-3-O-rutinoside) in animal models. Due to the limited specific research on this compound, this guide extrapolates from data on its aglycone, isorhamnetin, and other structurally similar flavonoids.
Troubleshooting Guide
Problem: Very low or undetectable plasma concentrations of this compound after oral administration.
| Possible Cause | Troubleshooting/Solution |
| Poor Aqueous Solubility | This compound, like many flavonoids, has low water solubility, limiting its dissolution in the gastrointestinal (GI) tract. |
| Solution 1: Formulation Strategies. Develop advanced formulations to enhance solubility. Options include phospholipid complexes, solid dispersions, or nanoformulations (e.g., liposomes, polymeric nanoparticles). These can improve dissolution rates and absorption. | |
| Solution 2: Use of Co-solvents. For preclinical studies, consider using a vehicle with co-solvents such as polyethylene glycol (PEG), propylene glycol, or DMSO. However, be mindful of potential toxicity and effects on GI physiology. | |
| Rapid Metabolism in the Gut and Liver (First-Pass Effect) | Flavonoids are extensively metabolized by gut microbiota and liver enzymes (e.g., cytochrome P450s, UGTs), reducing the amount of the parent compound reaching systemic circulation. |
| Solution 1: Co-administration with Bioavailability Enhancers. Piperine (an extract from black pepper) is known to inhibit P-glycoprotein and CYP3A4, thereby potentially increasing the absorption and reducing the metabolism of various compounds. | |
| Solution 2: Formulation to Bypass First-Pass Metabolism. While challenging for oral delivery, some nanoformulations can be designed to be absorbed through the lymphatic system, partially bypassing the liver. | |
| Degradation in the GI Tract | The chemical structure of this compound may be unstable in the harsh acidic environment of the stomach or subject to enzymatic degradation in the intestines. |
| Solution: Encapsulation. Encapsulating this compound in protective carriers like liposomes or nanoparticles can shield it from the harsh GI environment until it reaches the site of absorption. | |
| Efflux by Transporters | P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump this compound back into the GI lumen, limiting its net absorption. |
| Solution: Use of P-gp Inhibitors. Co-administering a known P-gp inhibitor can increase the intracellular concentration of this compound. Some formulation excipients also have P-gp inhibitory effects. |
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
A1: There is limited specific data on the oral bioavailability of isolated this compound (Isorhamnetin-3-O-rutinoside). However, flavonoids, in general, exhibit low oral bioavailability, often in the low single digits. For instance, the bioavailability of its aglycone, isorhamnetin, can be significantly enhanced through formulation. When administered as part of a total flavone phospholipid complex, the relative bioavailability of isorhamnetin in rats increased by 223% compared to the standard extract[1].
Q2: What is the primary metabolic pathway for this compound?
A2: Following oral administration, this compound is likely first hydrolyzed by intestinal microflora to its aglycone, isorhamnetin. Isorhamnetin is then absorbed and can undergo further metabolism, including glucuronidation and sulfation in the liver. It may also be demethylated to form quercetin, another well-known flavonoid.
Q3: Which animal model is most appropriate for studying this compound bioavailability?
A3: Rats are a commonly used and appropriate model for initial pharmacokinetic studies of flavonoids due to their well-characterized physiology and the availability of historical data for similar compounds. Mice can also be used, particularly if transgenic models are required for efficacy studies.
Q4: How can I quantify this compound and its metabolites in plasma?
A4: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for quantifying this compound and its metabolites in biological matrices like plasma. This technique offers the required sensitivity and selectivity. The sample preparation typically involves protein precipitation followed by liquid-liquid or solid-phase extraction.
Q5: Are there alternative routes of administration to bypass the issues with oral delivery?
A5: For preclinical investigations to understand the systemic effects of this compound, intravenous (IV) or intraperitoneal (IP) administration can be employed. IV administration ensures 100% bioavailability and provides a baseline for calculating the absolute oral bioavailability. However, for developing an oral therapeutic, these routes are not clinically viable long-term solutions.
Data Presentation
Table 1: Pharmacokinetic Parameters of Isorhamnetin (Aglycone of this compound) and Related Flavonoids in Rats Following Oral Administration.
| Compound/Formulation | Dose | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Isorhamnetin | 0.25 mg/kg | Rat | 57.8 | 8.0 | 838.2 | - | [2] |
| Isorhamnetin | 0.5 mg/kg | Rat | 64.8 | 6.4 | 1262.8 | - | [2] |
| Isorhamnetin | 1.0 mg/kg | Rat | 75.2 | 7.2 | 1623.4 | - | [2] |
| Total Flavones of Hippophae rhamnoides L. (TFH) | 200 mg/kg (containing Isorhamnetin) | Rat | 129.2 ± 21.6 | 0.8 ± 0.3 | 432.1 ± 103.5 | 100 (Reference) | [1] |
| TFH-Phospholipid Complex | 200 mg/kg (containing Isorhamnetin) | Rat | 215.4 ± 34.7 | 1.1 ± 0.4 | 963.6 ± 189.4 | 223 | [1] |
| Delphinidin 3-rutinoside | 800 µmol/kg | Rat | 580 ± 410 nmol/L | 0.5 - 2.0 | - | - | [3] |
| Cyanidin 3-rutinoside | 800 µmol/kg | Rat | 850 ± 120 nmol/L | 0.5 - 2.0 | - | - | [3] |
Note: Data for rutinoside compounds are presented as reported in the literature and may have different units. Direct comparison of absolute values should be made with caution.
Experimental Protocols
Protocol 1: Preparation of a Flavonoid-Phospholipid Complex (Adapted from[1])
-
Materials: this compound, Soy Phosphatidylcholine, Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve this compound and soy phosphatidylcholine in THF at a 1:1 molar ratio.
-
Stir the solution at room temperature for 2-3 hours.
-
Evaporate the THF under reduced pressure using a rotary evaporator until a solid residue is formed.
-
Collect the resulting this compound-phospholipid complex and store it in a desiccator.
-
For administration, the complex can be suspended in a suitable vehicle like a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Protocol 2: Preparation of a Flavonoid Solid Dispersion by Solvent Evaporation Method (Adapted from[4])
-
Materials: this compound, Poloxamer 188 (PXM), Ethanol.
-
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:2, 1:4).
-
Dissolve both this compound and PXM in a minimal amount of ethanol with stirring.
-
Once a clear solution is obtained, evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C).
-
The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.
-
Grind the solid dispersion into a fine powder and pass it through a sieve.
-
The powder can be suspended in an appropriate vehicle for oral gavage.
-
Protocol 3: Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (12 hours) before oral administration, with free access to water.
-
Dosing:
-
Prepare the this compound formulation (e.g., suspension in 0.5% CMC-Na, phospholipid complex, or solid dispersion) at the desired concentration.
-
Administer a single dose via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Plasma Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound and its major metabolites using a validated HPLC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
If an intravenous study is also performed, calculate the absolute oral bioavailability (F%) as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
References
- 1. A phospholipid complex to improve the oral bioavailability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of isorhamnetin, quercetin and kaempferol in rat plasma by liquid chromatography with electrospray ionization tandem mass spectrometry and its application to the pharmacokinetic study of isorhamnetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Narcissin in different solvent systems
This technical support center provides guidance and answers frequently asked questions regarding the stability of narcissin (Isorhamnetin-3-O-rutinoside) in various solvent systems. This information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solid form and in common solvents?
A1: In its solid, powdered form, this compound is relatively stable when stored under appropriate conditions. It is recommended to store the powder at -20°C for long-term stability, where it can be stable for up to three years. When dissolved in solvents, the stability of this compound becomes a critical factor. For instance, in dimethyl sulfoxide (DMSO), it is recommended to store the solution at -80°C for up to one year. Shorter-term storage at -20°C for one month is also possible, but light protection is advised.[1] For aqueous solutions like PBS (pH 7.2), it is best to prepare them fresh for experiments.
Q2: What are the primary factors that can cause this compound to degrade in solution?
A2: The stability of this compound in solution is primarily influenced by several factors:
-
pH: Like many flavonoids, this compound's stability is pH-dependent. Extreme acidic or basic conditions can catalyze the hydrolysis of the glycosidic bond.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[4]
-
Light: Exposure to ultraviolet (UV) or even visible light can lead to photodegradation.[5][6] It is advisable to protect this compound solutions from light.[1]
-
Oxidizing agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the oxidative degradation of the flavonoid structure.[7][8]
-
Solvent Type: The choice of solvent can influence the stability of this compound. While soluble in ethanol, methanol, and DMSO, its long-term stability in these solvents at room temperature is not well-documented and storage at low temperatures is recommended.[9]
Q3: What are the expected degradation products of this compound?
A3: The most anticipated degradation pathway for this compound is the hydrolysis of the O-glycosidic bond that links the rutinoside sugar moiety to the isorhamnetin aglycone. This would result in the formation of isorhamnetin and rutinose. Further degradation of the isorhamnetin aglycone may occur under harsh conditions, leading to smaller phenolic compounds. Mass spectrometry fragmentation patterns of this compound show a primary loss of the rhamnose and then the glucose unit, confirming the lability of the glycosidic linkages.[10]
Q4: Are there any analytical methods available to monitor the stability of this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the stability of this compound and quantifying its degradation products.[1][11] A stability-indicating HPLC method should be able to separate the intact this compound peak from all potential degradation products and impurities.[9][12] UV detection is typically used, with this compound showing characteristic absorbance maxima around 256 nm and 359 nm.[12] For the identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound concentration in solution over a short period. | Degradation due to improper storage. | Store stock solutions at -20°C or -80°C as recommended. Protect from light by using amber vials or covering with aluminum foil. Prepare fresh aqueous solutions for each experiment. |
| Appearance of new peaks in the HPLC chromatogram of a this compound sample. | Formation of degradation products. | Conduct a forced degradation study to tentatively identify the degradation products. Use LC-MS to confirm the identity of the new peaks. The primary degradation product is likely isorhamnetin. |
| Precipitation of this compound from an aqueous solution. | Poor solubility of this compound in aqueous media. | This compound has limited solubility in water. Consider using a co-solvent such as a small percentage of DMSO or ethanol to improve solubility. Ensure the pH of the buffer is compatible with this compound solubility. |
| Inconsistent results in bioassays using this compound. | Degradation of this compound in the assay medium. | Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH of the medium). It may be necessary to add the this compound solution to the assay immediately before measurements or to use a more stable formulation. |
Data on this compound Stability
Table 1: Solubility and Recommended Storage of this compound
| Solvent | Solubility | Recommended Storage (in solution) |
| DMSO | 91 mg/mL (145.71 mM)[9] | -80°C for up to 1 year[9] |
| Ethanol | Soluble[9] | -20°C, protect from light |
| Methanol | Soluble[9] | -20°C, protect from light |
| Pyridine | Soluble[9] | Not recommended for long-term storage |
| PBS (pH 7.2) | 5 mg/mL[12] | Prepare fresh |
| Solid Powder | N/A | -20°C for up to 3 years[9] |
Table 2: Representative Forced Degradation Data for Flavonoid Glycosides (e.g., Rutin)
Disclaimer: The following data is based on studies of rutin, a structurally similar flavonoid glycoside (quercetin-3-O-rutinoside), and is intended to be representative of the expected behavior of this compound (isorhamnetin-3-O-rutinoside). Actual degradation rates for this compound may vary.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Expected % Degradation (Representative) |
| Acid Hydrolysis | 0.1 M HCl | 2 | 80 | 15 - 25% |
| Base Hydrolysis | 0.1 M NaOH | 1 | 60 | 20 - 30% |
| Oxidative | 3% H₂O₂ | 24 | Room Temp | 10 - 20% |
| Thermal | Water | 48 | 80 | 5 - 15% |
| Photolytic | UV light (254 nm) | 24 | Room Temp | 10 - 20% |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and assess its stability under various stress conditions.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV/PDA detector
-
LC-MS system (for identification of degradation products)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 2 hours. Withdraw samples at regular intervals, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 1 hour. Withdraw samples, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of water. Keep the solution at 80°C for 48 hours, protected from light. Withdraw samples and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (in a transparent container) to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature. Withdraw samples from both solutions and analyze by HPLC.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control.
-
Characterization of Degradation Products: Analyze the samples showing significant degradation by LC-MS to identify the mass of the degradation products and propose their structures based on fragmentation patterns.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 359 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the this compound peak.
Visualizations
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Method for Determining the Quercetin-3-O-glucuronide and Ellagic Acid Content of Common Evening Primrose (Oenothera biennis) by HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing HPLC Parameters for Narcissin Separation
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Narcissin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for HPLC parameters for this compound separation?
A1: A good starting point for this compound separation is to use a reversed-phase C18 column with a gradient elution. A mobile phase consisting of a buffered aqueous solution (e.g., 0.01 M KH2PO4 solution, acidified to pH 3.0) and an organic solvent like methanol is commonly employed.[1] The detection wavelength is typically set at 254 nm.[1]
Q2: How can I improve the resolution between this compound and other co-eluting peaks?
A2: To improve resolution, you can optimize the mobile phase composition, gradient profile, flow rate, and column temperature. Modifying the pH of the aqueous mobile phase can alter the ionization state of this compound and other compounds, thereby affecting their retention and improving separation.[2] Adjusting the gradient to have a shallower slope around the elution time of this compound can also enhance resolution. Additionally, reducing the flow rate or increasing the column length can lead to better separation.
Q3: What are the common causes of peak tailing for this compound?
A3: Peak tailing for flavonoids like this compound can be caused by several factors, including interactions with active silanol groups on the silica-based column packing, column overload, or the presence of secondary interactions. Using a base-deactivated column or adding a small amount of an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase can help minimize these interactions.[2]
Q4: My baseline is noisy. What are the potential causes and solutions?
A4: Baseline noise in HPLC can originate from several sources, including the detector, pump, or mobile phase.[3][4] Ensure your mobile phase is properly degassed to prevent bubble formation in the detector cell.[3] Contaminated or old solvents can also contribute to a noisy baseline; always use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[5][6] Check for leaks in the system and ensure the pump is delivering a consistent flow.[3]
Q5: I am observing ghost peaks in my chromatogram. How can I identify and eliminate them?
A5: Ghost peaks are extraneous peaks that can arise from sample carryover, contaminated solvents or vials, or impurities in the mobile phase.[7][8][9] To identify the source, run a blank gradient (without injecting a sample). If the ghost peak is still present, the contamination is likely from the mobile phase or the HPLC system itself.[8] If the peak disappears, the source is likely from your sample, solvent, vial, or cap.[8] Thoroughly cleaning the injector and using fresh, high-purity solvents can help eliminate ghost peaks.[7]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Secondary interactions with the stationary phase | Use a base-deactivated column or add a competing base to the mobile phase. Adding an acidic modifier like formic or acetic acid can also help. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Extracolumn Effects | Minimize the length and diameter of tubing between the column and detector. |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase to ensure this compound is in a single ionic form. |
| Column Deterioration | Replace the column with a new one. |
Problem: Unstable Baseline (Noise or Drift)
| Possible Cause | Suggested Solution |
| Air bubbles in the system | Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[3][6] Purge the pump to remove any trapped air bubbles. |
| Contaminated or old mobile phase | Prepare fresh mobile phase using HPLC-grade solvents and high-purity water.[5][6] Filter the mobile phase before use. |
| Leaking pump seals or fittings | Inspect the system for any visible leaks and tighten or replace fittings as necessary.[3] |
| Detector lamp failing | Check the lamp's energy output and replace it if it is low.[3] |
| Column temperature fluctuations | Use a column oven to maintain a constant and stable temperature.[3] |
Problem: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Inconsistent mobile phase composition | Prepare mobile phases carefully and accurately. If using a gradient, ensure the pump's proportioning valves are working correctly. |
| Fluctuations in column temperature | Use a reliable column oven to ensure a stable temperature throughout the analysis.[10] |
| Column not equilibrated | Equilibrate the column with the initial mobile phase for a sufficient amount of time before each injection. |
| Changes in flow rate | Check the pump for leaks and ensure it is delivering a constant flow rate. |
| Air trapped in the pump | Purge the pump to remove any air bubbles. |
Experimental Protocols
Protocol 1: HPLC Method for the Quantitative Determination of this compound
This protocol is adapted from a validated method for the analysis of this compound in plant extracts.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.01 M KH2PO4 solution, acidified with H3PO4 to pH 3.0.[1]
-
Solvent B: Methanol.
-
-
Gradient Elution:
-
0-10 min: 90:10 (A:B)
-
10-42 min: 50:50 (A:B)
-
From 42 min: 30:70 (A:B)
-
-
Flow Rate: 0.6 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C for better reproducibility.
2. Sample Preparation:
-
Standard Solution: Accurately weigh about 20 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with 95% ethanol.[11] Dilute this stock solution to prepare working standards of desired concentrations.
-
Sample Extraction (from plant material): Extract the air-dried plant material with 70% ethanol (1:30 w/v ratio) in a boiling water bath for 60 minutes.[11] Filter the extract before injection.
3. Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample by constructing a calibration curve using the peak areas of the standard solutions.
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: Logical flow for optimizing HPLC parameters.
References
- 1. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 6. labtech.tn [labtech.tn]
- 7. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 8. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. chromtech.com [chromtech.com]
- 11. plantsjournal.com [plantsjournal.com]
Technical Support Center: Chemical Synthesis of Narcissin
Welcome to the technical support center for the chemical synthesis of Narcissin (Isorhamnetin-3-O-rutinoside). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of this multi-step synthesis.
Troubleshooting Guides
The chemical synthesis of this compound, a flavonoid glycoside, presents several challenges primarily related to the synthesis of the aglycone (Isorhamnetin), the preparation of the rutinose donor, and the crucial glycosylation step. Below are troubleshooting guides for common issues encountered during this process.
Problem 1: Low Yield in Isorhamnetin Synthesis
The synthesis of the aglycone, Isorhamnetin, often involves multiple steps, including the protection of hydroxyl groups, condensation reactions, and cyclization. Low yields can be a significant hurdle.
| Potential Cause | Recommended Solution |
| Incomplete protection of hydroxyl groups | Ensure complete reaction by using a slight excess of the protecting group reagent and an appropriate base. Monitor the reaction by TLC until the starting material is consumed. Common protecting groups include benzyl or silyl ethers. |
| Poor reactivity of starting materials | Use freshly distilled solvents and high-purity reagents. Ensure anhydrous conditions, as moisture can quench reagents like organolithiums or Grignards if used. |
| Inefficient cyclization to form the flavonoid core | Optimize the reaction temperature and time for the cyclization step (e.g., Algar-Flynn-Oyamada reaction). The use of a different base or solvent system may improve yields. |
| Side reactions during demethylation/debenzylation | Choose a deprotection method that is selective for the protecting groups used. For example, catalytic hydrogenation (Pd/C) is effective for debenzylation. Monitor the reaction closely to avoid over-reduction or degradation of the flavonoid core. |
Problem 2: Difficulty in the Synthesis of the Rutinose Donor (e.g., Peracetylated Rutinobromide)
The preparation of an activated rutinose donor, such as peracetylated rutinobromide, is a critical prerequisite for the glycosylation step.
| Potential Cause | Recommended Solution |
| Incomplete acetylation of rutinose | Use a sufficient excess of acetic anhydride and a catalyst (e.g., iodine or a strong acid) to ensure all hydroxyl groups are acetylated. The reaction can be monitored by the disappearance of the polar starting material on a TLC plate. |
| Low yield of the glycosyl bromide | The conversion of the peracetylated sugar to the glycosyl bromide (e.g., using HBr in acetic acid) is moisture-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents. The reaction should typically be performed at low temperatures (e.g., 0 °C) to minimize side reactions. |
| Instability of the rutinobromide | Glycosyl bromides can be unstable. It is often best to use the freshly prepared rutinobromide immediately in the subsequent glycosylation step without prolonged storage. |
Problem 3: Low Yield and Poor Selectivity in the Glycosylation Reaction
The coupling of the protected Isorhamnetin with the rutinose donor (e.g., via a Koenigs-Knorr reaction) is often the most challenging step.
| Potential Cause | Recommended Solution |
| Low reactivity of the 3-hydroxyl group of Isorhamnetin | The 3-OH group can have lower reactivity compared to other hydroxyl groups. Ensure that the more reactive hydroxyls (e.g., at the 7 and 4' positions) are protected. |
| Inefficient activation of the glycosyl donor | In a Koenigs-Knorr type reaction, the choice and quality of the promoter (e.g., silver carbonate, silver triflate) are critical. Ensure the promoter is of high purity and used in sufficient quantity. The reaction is also highly sensitive to moisture. |
| Formation of orthoester byproducts | The presence of an acetyl group at the C2' position of the rhamnose moiety in the rutinose donor can lead to the formation of a stable orthoester, which can be a significant side product. Using a non-participating protecting group on the sugar can mitigate this, but this adds more synthetic steps. |
| Anomeric mixture (α and β isomers) formation | The stereochemical outcome of the glycosylation is influenced by the solvent, temperature, and the nature of the protecting groups on the sugar. The use of a participating group (like acetate) at C2' of the glucose moiety in rutinose generally favors the formation of the desired β-glycosidic bond. |
Problem 4: Challenges in Purification and Deprotection
The final steps of deprotection and purification of this compound can be problematic due to the similar polarities of the desired product and byproducts.
| Potential Cause | Recommended Solution |
| Incomplete deprotection | Monitor the deprotection reaction (e.g., Zemplén deacetylation for acetyl groups) carefully by TLC or HPLC. The reaction may need to be run for a longer time or with fresh reagents to go to completion. |
| Difficulty in separating the final product from starting materials or byproducts | Purification of flavonoid glycosides often requires multiple chromatographic steps. Column chromatography on silica gel is common, and for final purification, preparative HPLC or size-exclusion chromatography (e.g., Sephadex LH-20) may be necessary. |
| Degradation of the product during purification | Flavonoids can be sensitive to acidic or basic conditions. Use neutral solvents for chromatography where possible. Avoid prolonged exposure to strong light and high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the chemical synthesis of this compound?
A1: The most significant challenge is typically the glycosylation step, where the protected Isorhamnetin is coupled with the activated rutinose donor. This step is often plagued by low yields, the formation of side products (such as orthoesters), and difficulties in controlling the stereochemistry of the glycosidic bond.[1]
Q2: Why is protecting group chemistry so important in this compound synthesis?
A2: Isorhamnetin has multiple hydroxyl groups with varying reactivity. To ensure that the rutinose moiety is attached specifically to the 3-hydroxyl group, the other hydroxyl groups (at positions 5, 7, and 4') must be protected. The choice of protecting groups is critical as they must be stable during the glycosylation reaction and be removable without affecting the final product.
Q3: Are there more efficient alternatives to the chemical synthesis of this compound?
A3: Yes, enzymatic synthesis is emerging as a more efficient and environmentally friendly alternative.[2] Glycosyltransferases, for example, can catalyze the glycosylation of flavonoids with high regioselectivity and stereoselectivity, often with higher yields and fewer side products compared to chemical methods.[2]
Q4: What are the typical yields for the chemical synthesis of flavonoid rutinosides like this compound?
A4: The overall yields for the multi-step chemical synthesis of complex flavonoid glycosides are often low, sometimes in the single digits. The glycosylation step itself can have yields ranging from very low (less than 10%) to moderate, depending on the specific substrates and reaction conditions used.[1]
Q5: What analytical techniques are essential for monitoring the synthesis of this compound?
A5: Thin-layer chromatography (TLC) is crucial for monitoring the progress of each reaction step. For characterization of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential to confirm the structure and purity. High-Performance Liquid Chromatography (HPLC) is also vital for assessing purity and for the purification of the final product.
Experimental Protocols and Data
While a complete, high-yielding chemical synthesis of this compound is not widely reported in the literature, the following provides a general experimental workflow and representative data for key steps, compiled from analogous syntheses of flavonoid glycosides.
Table 1: Representative Yields for Key Stages in Flavonoid Rutinoside Synthesis
| Stage | Reaction | Typical Reagents and Conditions | Reported Yield Range |
| Aglycone Synthesis | Protection of hydroxyl groups (e.g., benzylation) | Benzyl bromide, K₂CO₃, Acetone, reflux | 70-90% |
| Flavonoid core formation (e.g., Baker-Venkataraman rearrangement) | Pyridine, KOH | 60-80% | |
| Deprotection (e.g., debenzylation) | H₂, Pd/C, THF/MeOH | 80-95% | |
| Glycosyl Donor Synthesis | Peracetylation of Rutinose | Acetic anhydride, Iodine (cat.), neat | >90% |
| Bromination | HBr in Acetic Acid, 0 °C | 70-85% | |
| Glycosylation & Deprotection | Koenigs-Knorr Glycosylation | Ag₂CO₃ or AgOTf, CH₂Cl₂, molecular sieves | 10-50% |
| Deacetylation (Zemplén) | NaOMe (cat.), MeOH | 85-95% |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Glycosylation
Caption: A troubleshooting decision tree for low-yield glycosylation reactions.
General Synthetic Pathway for this compound
Caption: A simplified overview of the chemical synthesis pathway for this compound.
References
- 1. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Narcissin Yield from Plant Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and yield enhancement of Narcissin from various plant sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
A1: this compound (Isorhamnetin-3-O-rutinoside) is a flavonoid glycoside found in various plants. Commercially significant sources include the flowers of Calendula officinalis (Marigold) and the cladodes, pulps, and peels of Opuntia ficus-indica (Prickly Pear).[1][2] It has also been identified in the leaves of Microctis folium and the berries of sea buckthorn (Hippophae rhamnoides).[2] While Narcissus species are known for other alkaloids like galanthamine, some species also contain flavonoids, and their potential as a source of this compound is an area of ongoing research.[3]
Q2: What factors can influence the biosynthesis and accumulation of this compound in plants?
A2: The production of this compound, like other secondary metabolites, is influenced by a combination of genetic and environmental factors. These include:
-
Plant Genotype: Different species and even cultivars of the same species can exhibit significant variations in their this compound content.
-
Developmental Stage: The concentration of flavonoids can vary in different plant organs (flowers, leaves, stems) and at different growth stages.
-
Environmental Stress (Abiotic): Factors such as UV radiation, salinity, drought, and temperature stress can trigger the plant's defense mechanisms, often leading to an increased production of secondary metabolites, including flavonoids like this compound.
-
Biotic Stress: Attack by pathogens (e.g., fungi, bacteria) can induce the synthesis of phytoalexins and other defense-related compounds, which can include an increase in flavonoid production.
Q3: How can I enhance the yield of this compound in my plant cultures?
A3: Several strategies can be employed to boost this compound biosynthesis:
-
Elicitation: This technique involves the application of "elicitors" (signal molecules) to plant cell cultures or whole plants to stimulate a defense response and enhance the production of secondary metabolites. Both biotic elicitors (e.g., yeast extract, chitosan, fungal extracts) and abiotic elicitors (e.g., methyl jasmonate, salicylic acid, heavy metal salts) have been shown to be effective in increasing the yield of various flavonoids.
-
Metabolic Engineering: Advanced techniques involving the manipulation of genes in the flavonoid biosynthesis pathway can be used to upregulate the production of specific compounds like this compound. This can involve overexpressing key enzymes or downregulating competing pathways.
-
Optimized Cultivation Conditions: Providing optimal growing conditions, including appropriate light intensity and quality, nutrient supply, and CO2 levels, can improve overall plant health and biomass, indirectly leading to a higher total yield of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Low Extraction Yield
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound yield in the crude extract. | Inefficient cell lysis. | Ensure the plant material is finely powdered (cryo-grinding with liquid nitrogen is recommended) to maximize surface area for solvent penetration. |
| Inappropriate solvent selection. | This compound is a polar flavonoid glycoside. Use polar solvents like methanol, ethanol, or acetone, often in combination with water (e.g., 70-80% ethanol). The optimal solvent and its concentration may vary depending on the plant matrix. | |
| Suboptimal extraction parameters. | Optimize extraction time, temperature, and the solid-to-liquid ratio. Prolonged extraction at high temperatures can lead to degradation. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time. | |
| Degradation of this compound during extraction. | Flavonoids can be sensitive to heat and light. Conduct extractions in a controlled environment and store extracts in dark, cool conditions. Consider adding antioxidants to the extraction solvent. |
Purification Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of this compound from other compounds during chromatography. | Inappropriate stationary phase. | For flavonoid glycosides like this compound, which are relatively polar, reverse-phase chromatography (e.g., C18) is a common choice. For highly polar mixtures, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[4] Polyamide resins are also highly effective for flavonoid purification due to their ability to form hydrogen bonds with phenolic hydroxyl groups. |
| Suboptimal mobile phase composition. | Systematically vary the solvent gradient (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic or acetic acid to improve peak shape) to achieve better resolution. | |
| Co-elution with other flavonoids or polar compounds. | Consider using a different chromatographic technique or a combination of techniques. For example, initial purification with a polyamide column followed by preparative HPLC on a C18 column. High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for separating polar compounds without a solid support, minimizing irreversible adsorption.[5][6] | |
| Low recovery of this compound after purification. | Irreversible adsorption to the stationary phase. | This is a common issue with silica gel chromatography for polar compounds. Consider using a less adsorptive stationary phase like polyamide or C18. HSCCC eliminates this issue entirely.[6] |
| Degradation during processing. | Avoid high temperatures and exposure to light. Ensure solvents are of high purity and free of contaminants that could cause degradation. | |
| Sample overload on the column. | Reduce the amount of crude extract loaded onto the column to avoid band broadening and poor separation, which can lead to impure fractions and apparent low recovery of the pure compound. |
Quantitative Data
The following table summarizes the reported yields of this compound from various plant sources.
| Plant Source | Plant Part | Extraction/Quantification Method | This compound Yield (mg/100g dry weight unless otherwise specified) | Reference |
| Opuntia ficus-indica | Cladodes | HPLC | 703.33 ± 28.45 | [1][2] |
| Opuntia ficus-indica | Pulps | HPLC | 271.39 ± 25.59 | [1][2] |
| Opuntia ficus-indica | Peels | HPLC | 254.51 ± 31.03 | [1][2] |
| Calendula officinalis | Flowers | HPLC | 680 - 970 | [7] |
| Hippophae rhamnoides (Sea Buckthorn) | Berries | HPLC | 96.4 - 228 | [1][2] |
| Microctis folium | Leaves | HPLC | 172 - 517 | [2] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound using Polyamide Column Chromatography
This protocol is adapted from a method for the separation of isorhamnetin-3-O-β-D-rutinoside and is suitable for obtaining high-purity this compound from a crude plant extract.[8]
1. Plant Material Preparation:
-
Dry the plant material (e.g., flowers, leaves) at a controlled temperature (40-50°C) to a constant weight.
-
Grind the dried material into a fine powder.
2. Extraction:
-
Defat the plant powder by refluxing with a non-polar solvent like hexane or petroleum ether for 2 hours. Discard the solvent and air-dry the residue.
-
Macerate the defatted powder with 70-80% aqueous ethanol at a 1:10 solid-to-liquid ratio.
-
Extract for 2 hours with constant agitation at room temperature.
-
Filter the mixture and collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the supernatants and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Liquid-Liquid Partitioning:
-
Dissolve the crude extract in water and perform successive partitioning in a separatory funnel with solvents of increasing polarity, for example, chloroform, ethyl acetate, and n-butanol. This compound is expected to be enriched in the more polar fractions like ethyl acetate and n-butanol.
4. Polyamide Column Chromatography:
-
Concentrate the n-butanol fraction to dryness.
-
Prepare a polyamide column and equilibrate it with the starting elution solvent (e.g., water or a low percentage of ethanol in water).
-
Dissolve the n-butanol extract in a small amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 0%, 25%, 50%, 75%, 95% ethanol).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.
5. Further Purification (Optional):
-
Combine the fractions rich in this compound and concentrate them.
-
For higher purity, the enriched fraction can be further purified using preparative HPLC with a C18 column or Sephadex LH-20 column chromatography.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound in plant extracts.[7]
1. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution. Create a series of dilutions to construct a calibration curve.
-
Sample Solution: Accurately weigh the crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase it over 40-50 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 350 nm.
-
Injection Volume: 10-20 µL.
3. Analysis:
-
Inject the standard solutions to create a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Biosynthesis Pathway of this compound
Caption: Simplified flavonoid biosynthesis pathway leading to this compound.
General Workflow for this compound Extraction and Purification
Caption: General experimental workflow for this compound isolation.
Troubleshooting Logic for Low this compound Yield
Caption: Logical steps for troubleshooting low this compound yield.
References
- 1. naturaprodamedica.safacura.org [naturaprodamedica.safacura.org]
- 2. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents [patents.google.com]
Technical Support Center: Analysis of Narcissin by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Narcissin (Isorhamnetin-3-O-rutinoside).
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the LC-MS analysis of this compound?
The primary challenges in the LC-MS analysis of this compound are typically associated with matrix effects, which can lead to ion suppression or enhancement, impacting the accuracy and sensitivity of quantification. Other challenges include optimizing sample preparation to achieve good recovery and minimize interferences, as well as developing a robust and reproducible chromatographic method.
Q2: What is a suitable sample preparation technique for this compound in biological matrices like plasma?
For the analysis of this compound and similar flavonoids in rat plasma, a protein precipitation method has been shown to be effective.[1] This straightforward technique involves adding a precipitating agent, such as acetonitrile, to the plasma sample to denature and remove proteins, which are a major source of matrix interference.
Q3: What are the recommended LC-MS/MS parameters for the quantification of this compound?
A validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method has been established for the simultaneous determination of this compound (isorhamnetin-3-O-rutinoside) and other flavonoids in rat plasma.[1] The key parameters are summarized below.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low signal intensity or poor peak shape for this compound. | Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the MS source. | 1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. 2. Chromatographic Separation: Adjust the gradient elution profile or try a different stationary phase to better separate this compound from matrix components. 3. Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components. |
| Suboptimal MS Parameters: Incorrect settings for parameters like collision energy or declustering potential can lead to poor fragmentation and low signal. | 1. Optimize MS Parameters: Infuse a standard solution of this compound and systematically optimize the collision energy and other MS parameters to achieve the strongest signal for the desired precursor and product ions. | |
| High variability in quantitative results. | Inconsistent Sample Preparation: Variability in extraction recovery can lead to inconsistent results. | 1. Use an Internal Standard (IS): Incorporate a suitable internal standard, such as naringin, early in the sample preparation process to correct for variations in extraction efficiency and matrix effects.[1][2] 2. Automate Sample Preparation: If possible, use automated liquid handling systems to ensure consistency in reagent addition and timing. |
| Matrix Effects: Inconsistent ion suppression or enhancement across different samples or batches. | 1. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. 2. Evaluate Different Matrices: If analyzing samples from different sources (e.g., different plant extracts), evaluate the matrix effect for each to ensure accurate quantification. | |
| Unexpected peaks or interferences in the chromatogram. | Contamination: Contamination from solvents, vials, or other lab equipment. | 1. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity and suitable for LC-MS analysis. 2. Blank Injections: Run blank injections (solvent and extracted blank matrix) to identify the source of contamination. |
| Co-eluting Isobaric Compounds: Other compounds in the sample may have the same mass as this compound. | 1. High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to differentiate between this compound and isobaric interferences based on their exact mass. 2. Optimize Chromatography: Improve chromatographic resolution to separate the interfering compounds from this compound. |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma by UHPLC-MS/MS
This protocol is based on a validated method for the simultaneous determination of several flavonoids, including this compound, in rat plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma, add 300 µL of acetonitrile containing the internal standard (e.g., naringin).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the UHPLC-MS/MS system.
2. UHPLC Conditions
-
Column: Waters Symmetry C18 (2.1 mm × 100 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 30°C.
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions for this compound (Isorhamnetin-3-O-rutinoside): These should be optimized by infusing a standard solution. Based on fragmentation patterns, a likely transition would be from the deprotonated molecule [M-H]⁻ to a fragment ion corresponding to the aglycone.
Protocol 2: Evaluation of Matrix Effect
This protocol describes the post-extraction spike method to quantitatively assess the matrix effect.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): A standard solution of this compound and the internal standard prepared in the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank plasma is extracted using the protein precipitation protocol. The resulting extract is then spiked with this compound and the internal standard at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Blank plasma is spiked with this compound and the internal standard before the extraction process.
2. Calculation of Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Quantitative Data Summary
The following table presents representative data on the extraction recovery for this compound (isorhamnetin-3-O-rutinoside) using a protein precipitation method from rat plasma, as reported in a validated UHPLC-MS/MS method.[1]
| Analyte | Concentration Level | Mean Extraction Recovery (%) |
| Isorhamnetin-3-O-rutinoside | Low QC | 95.6 |
| Medium QC | 98.2 | |
| High QC | 93.7 |
QC: Quality Control
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Caption: Logic for evaluating matrix effect and recovery.
References
- 1. An UHPLC-MS/MS method for simultaneous determination of quercetin 3-O-rutinoside, kaempferol 3-O-rutinoside, isorhamnetin 3-O-rutinoside, bilobalide and ligustrazine in rat plasma, and its application to pharmacokinetic study of Xingxiong injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vitro Potency of Narcissin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with Narcissin. Our goal is to help you optimize your experimental design and maximize the potency of this promising flavonoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro activities?
This compound (Isorhamnetin-3-O-rutinoside) is a flavonoid glycoside found in various plants.[1] In vitro, it exhibits a range of biological activities, including:
-
Antioxidant effects: this compound is an effective scavenger of reactive oxygen species (ROS).[1][2]
-
Anti-inflammatory properties: It can modulate key inflammatory signaling pathways such as NF-κB and MAPK.[1]
-
Neuroprotective effects: Studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis.[2]
-
Anticancer potential: this compound has demonstrated antiproliferative effects in certain cancer cell lines.[3]
Q2: I'm observing lower than expected potency with this compound in my cell-based assays. What are the common reasons for this?
Several factors can contribute to low in vitro potency of this compound. The most common issues are related to its physicochemical properties and experimental setup:
-
Poor Aqueous Solubility: Like many flavonoids, this compound has low water solubility, which can lead to precipitation in cell culture media and an overestimation of the required effective concentration.
-
Suboptimal Solvent and Concentration: The choice of solvent for the stock solution and the final concentration in the assay are critical. High concentrations of solvents like DMSO can be toxic to cells.
-
Cell Line Specificity: The effects of this compound can be cell-type dependent. The expression levels of its molecular targets may vary between different cell lines.
-
Inadequate Incubation Time: The duration of exposure to this compound may not be sufficient for the desired biological effect to manifest.
Q3: How can I improve the solubility of this compound for my in vitro experiments?
Enhancing the solubility of this compound is a key strategy to increase its bioavailability in cell culture and, consequently, its potency. Here are some effective approaches, drawing parallels from studies on similar flavonoids like naringenin:
-
Co-solvents: While DMSO is commonly used, preparing a stock solution in a co-solvent system might be beneficial. For instance, a combination of DMSO and PEG300 can improve solubility.[2]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins, such as β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules like this compound, significantly increasing their aqueous solubility.[4][5]
-
Solid Dispersions: Formulating this compound as a solid dispersion with polymers like Poloxamer 188 or Neusilin US2 can enhance its dissolution rate.[4]
-
Nanocrystal Formulation: Reducing the particle size of this compound to the nano-range can increase its surface area, leading to improved solubility and dissolution.[6]
Q4: Can I combine this compound with other compounds to enhance its effects?
Yes, combination strategies can lead to synergistic effects, where the combined effect of two or more compounds is greater than the sum of their individual effects.[7]
-
With other flavonoids: Studies have shown that this compound acts synergistically with B. flavum flavonoid and rutin to protect against mitochondrial-induced oxidative stress.[8] Combining flavonoids with similar or complementary mechanisms of action, such as apigenin and naringenin in NSCLC cells, has also been shown to be effective.[9]
-
With conventional drugs: Combining this compound with standard chemotherapeutic agents could potentially lower the required dose of the toxic drug, thereby reducing side effects.
Q5: Are there any known derivatives of this compound with improved potency?
The development of novel derivatives of natural products is a common strategy to enhance their biological activity.[10][11][12] While the search results did not identify commercially available, more potent derivatives of this compound, chemical modification remains a viable research avenue. Key structural features of flavonoids that can be modified to potentially enhance activity include the number and position of hydroxyl and methoxy groups.[12]
Q6: What are the key signaling pathways I should investigate when studying the effects of this compound?
Based on current research, the following signaling pathways are modulated by this compound and are important to investigate:[1][2]
-
NF-κB Pathway: A key regulator of inflammation.
-
MAPK Pathway (including JNK and p38): Involved in cellular stress responses, proliferation, and apoptosis.
-
Nrf2/HO-1 Pathway: A critical pathway for cellular defense against oxidative stress.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Solubility and Low Bioavailability
Problem: You observe precipitation of this compound in your cell culture medium, or you suspect low bioavailability is limiting its potency.
| Step | Action | Rationale |
| 1 | Optimize Stock Solution Preparation | Ensure this compound is fully dissolved in the initial solvent (e.g., DMSO) before further dilution. Sonication may aid dissolution.[8] |
| 2 | Test Different Solvents/Co-solvents | If DMSO is not effective, consider using a co-solvent system like DMSO/PEG300.[2] |
| 3 | Reduce Final Solvent Concentration | Keep the final concentration of the organic solvent in the cell culture medium below 0.5% (ideally below 0.1%) to avoid solvent-induced cytotoxicity. |
| 4 | Prepare Fresh Dilutions | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to avoid degradation. |
| 5 | Consider Formulation Strategies | For persistent solubility issues, explore advanced formulation techniques such as complexation with cyclodextrins or creating solid dispersions.[4][5] |
Guide 2: Designing and Evaluating Combination Studies for Synergism
Problem: You want to investigate if combining this compound with another compound (Compound X) results in a synergistic effect.
| Step | Action | Rationale |
| 1 | Determine the IC50 of Individual Compounds | First, determine the half-maximal inhibitory concentration (IC50) of this compound and Compound X individually in your experimental system. |
| 2 | Select Combination Ratios | Choose several combination ratios based on the individual IC50 values (e.g., equipotent ratios, or fixed ratios where one compound is kept constant while the other is varied). |
| 3 | Perform Combination Experiments | Treat your cells with the individual compounds and their combinations at various concentrations. |
| 4 | Calculate the Combination Index (CI) | Use the Chou-Talalay method to calculate the CI. A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
| 5 | Visualize with Isobolograms | Create isobolograms to visually represent the synergistic, additive, or antagonistic effects of the drug combination. |
Data Presentation
Table 1: Reported In Vitro IC50 Values for this compound
| Activity | Cell Line/System | IC50 (µM) | Reference |
| Peroxynitrite Scavenging (authentic ONOO-) | - | 3.5 | [2] |
| Peroxynitrite Scavenging (SIN-1-derived ONOO-) | - | 9.6 | [2] |
Table 2: Solubility Enhancement Strategies for Flavonoids
| Technique | Example Enhancer | Reported Improvement for a Similar Flavonoid (Naringenin) | Reference |
| Inclusion Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 458-fold increase in solubility | [4] |
| Solid Dispersion | Poloxamer 188 and Neusilin US2 | Release increased from 22% to 77% in 2 hours | [4] |
| Mixed Micelle Formulation | Pluronic F127 and Tween 80 | 27-fold increase in solubility | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to dissolve the powder. If necessary, sonicate for a few minutes to ensure complete dissolution.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Materials: 96-well plates, appropriate cell line and culture medium, this compound stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium from the stock solution.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Visualizations
Caption: Key signaling pathways modulated by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholars.direct [scholars.direct]
- 4. The Systems of Naringenin with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound | Antioxidant | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioengineered nisin derivatives with enhanced activity in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Cell Viability Assays with Poorly Soluble Narcissin
This guide provides troubleshooting advice and detailed protocols for researchers encountering challenges with the poorly soluble flavonoid, Narcissin, in cell viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I dissolve this compound for my cell viability experiments?
A1: The recommended starting solvent for this compound, like many hydrophobic compounds, is dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the compound in 100% DMSO at a high concentration (e.g., 10-100 mM). For use in cell culture, this stock is then diluted to the final working concentration in the culture medium.[2] It is crucial to make serial dilutions of your compound in DMSO before the final dilution into the aqueous medium to maintain solubility.[2]
Q2: I observed a precipitate after adding my this compound-DMSO stock to the cell culture medium. What should I do?
A2: Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[3][4] This is a common issue with poorly soluble compounds.[3] Here are several steps to troubleshoot this problem:
-
Solubility Test: Before conducting your cell viability assay, perform a solubility test. Prepare your serial dilutions in DMSO and then mix them with the cell culture medium in the same proportions as your planned experiment. Visually inspect for turbidity or use a spectrophotometer to measure light scattering at a wavelength above 500 nm to determine the concentration at which precipitation occurs.[3] You should exclude any data from your main experiment that was measured at or above this concentration.[3]
-
Modify Dilution Method: Instead of adding the this compound-DMSO stock directly to the medium in the well, try adding it to a larger volume of medium first, vortexing or mixing vigorously, and then adding the final solution to the cells.[3] Gently warming the medium to 37°C may also help.[3]
-
Reduce Final Concentration: The most straightforward solution is to lower the highest concentration of this compound in your experiment to below the precipitation point.
-
Increase DMSO (with caution): You can slightly increase the final DMSO concentration in your culture, but this must be done carefully as DMSO itself can be toxic to cells.[5][6]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The maximum tolerated DMSO concentration is highly cell-line specific.[5]
-
General Guideline: Most cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity, and many protocols recommend keeping the final concentration at or below 0.1%.[1][5]
-
Verification Required: It is critical to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line. Test a range of DMSO concentrations (e.g., 0.1% to 2%) on your cells for the same duration as your planned experiment and measure viability.[5][6] This will establish the non-toxic working range for your experiments. Always include a DMSO-only control at the same concentration used for your treated cells.[7]
Q4: Can I use a solvent other than DMSO?
A4: While DMSO is the most common, other solvents can be considered if solubility or toxicity issues persist. Alternatives include dimethylformamide (DMF), ethanol, or N-methylpyrrolidone.[8][9] However, any alternative solvent must also be tested for its own cytotoxicity on your specific cell line.[9] For some flavonoids, specialized solubilizing agents like Tween solutions, cyclodextrins, or natural deep eutectic solvents (NaDES) have been used, but their compatibility with your chosen assay must be verified.[9][10]
Q5: My MTT assay results are inconsistent, and I have trouble dissolving the formazan crystals. Why?
A5: This is a known issue with the MTT assay, especially when compounds precipitate.[11]
-
Incomplete Solubilization: The purple formazan product of the MTT assay is insoluble and must be fully dissolved before reading the absorbance.[12] If your compound (this compound) has precipitated, it can interfere with the even distribution and solubilization of the formazan crystals.
-
Troubleshooting Steps:
-
Ensure you are using a robust solubilization solution, such as 10% SDS in 0.01 N HCl or acidified isopropanol.[13]
-
After adding the solubilization solution, shake the plate on an orbital shaker for at least 15 minutes to ensure all crystals are dissolved.[11] Gentle pipetting up and down can also help.[11]
-
If compound precipitation is severe, consider washing the cells with PBS after the treatment incubation and before adding the MTT reagent to remove the precipitated compound.[4] Be gentle to avoid detaching adherent cells.
-
Q6: Would a different viability assay be better for a poorly soluble compound like this compound?
A6: Yes, assays that do not produce an insoluble product can be more convenient.
-
MTS, XTT, or WST-1 Assays: These assays are similar to MTT but produce a water-soluble formazan product, eliminating the need for a solubilization step.[14][15] This removes a source of variability and is often more convenient.[15]
-
CellTiter-Glo® (ATP Assay): This is a luminescent assay that measures ATP levels as an indicator of metabolic activity.[16][17] It is a homogeneous "add-mix-measure" assay that is generally very sensitive and less prone to interference from colored compounds.[17] However, you must still test for potential interference of this compound or the solvent with the luciferase enzyme.[17]
Quantitative Data Summary
Table 1: Recommended Maximum DMSO Concentrations in Cell Culture
| DMSO Concentration | Tolerance Level & Notes | Citation(s) |
|---|---|---|
| ≤ 0.1% | Considered safe for almost all cell lines; the recommended upper limit to avoid artifacts. | [5][6][7] |
| 0.1% - 0.5% | Generally tolerated by many robust cell lines, but requires verification. | [1] |
| 0.5% - 1.0% | May cause toxicity in some cell lines, especially with longer incubation times. A matched vehicle control is essential. | [1][5] |
| > 1.0% | High risk of cytotoxicity. Concentrations of 5% can dissolve cell membranes and are generally not recommended for viability assays. |[1][18] |
Table 2: Comparison of Common Cell Viability Assays
| Assay | Principle | Endpoint | Advantages | Disadvantages & Considerations | Citation(s) |
|---|---|---|---|---|---|
| MTT | Reduction of yellow tetrazolium (MTT) to insoluble purple formazan by mitochondrial dehydrogenases. | Colorimetric (Absorbance ~570 nm) | Inexpensive, widely used. | Requires a solubilization step for the formazan product, which can introduce variability. Potential interference from colored compounds. | [11][12][19] |
| MTS / XTT | Reduction of tetrazolium salt to a soluble formazan product. | Colorimetric (Absorbance ~490 nm) | Homogeneous assay (no solubilization step), more convenient than MTT. | Requires an intermediate electron acceptor that can be toxic to some cells. | [14][15] |
| CellTiter-Glo® | Quantifies ATP, indicating the presence of metabolically active cells, via a luciferase reaction. | Luminescence | Very sensitive, broad linear range, fast "add-mix-measure" protocol. | Potential for chemical interference with the luciferase enzyme from the test compound. |[16][17][20] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[19]
Reagent Preparation:
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile, phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[19] Filter-sterilize the solution using a 0.2 µm filter and store it at 4°C, protected from light.[12]
-
Solubilization Solution: Prepare 10% Sodium Dodecyl Sulfate (SDS) in 0.01 N Hydrochloric Acid (HCl). Alternatively, acidified isopropanol (isopropanol with 0.04 N HCl) can be used.
Assay Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in DMSO. Then, further dilute these stocks into the complete culture medium. Immediately add 100 µL of the this compound-containing medium (or vehicle control medium) to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of Solubilization Solution to each well.[12]
-
Wrap the plate in foil and place it on an orbital shaker for at least 15 minutes (or incubate overnight) to ensure complete dissolution of the formazan crystals.[11][13]
-
Read the absorbance at 570 nm using a microplate reader.[12]
Notes for Poorly Soluble this compound:
-
Precipitation Check: Before the assay, visually inspect the wells under a microscope after adding the this compound dilutions to check for precipitation.
-
Washing Step (Optional): If significant precipitation is observed, gently aspirate the treatment medium and wash the cells once with 100 µL of warm PBS before adding the MTT reagent. This helps remove interfering compound particles.[4]
Protocol 2: MTS Cell Viability Assay
This assay uses a tetrazolium compound (MTS) that is converted into a soluble formazan product by viable cells, simplifying the workflow.[15]
Reagent Preparation:
-
MTS Reagent: Use a commercially available, combined MTS solution containing the electron coupling agent (e.g., PES).[15] Thaw and prepare according to the manufacturer's instructions.
Assay Procedure:
-
Seed cells in a 96-well plate at 100 µL final volume per well. Incubate for 24 hours.
-
Prepare and add this compound dilutions to the wells as described in the MTT protocol.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of the combined MTS reagent directly to each well.[15][19]
-
Incubate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator. The optimal incubation time depends on the cell type and density and should be determined empirically.[19]
-
Record the absorbance at 490 nm using a microplate reader.[15]
Notes for Poorly Soluble this compound:
-
Compound Interference: Since the soluble formazin is measured in the medium, any precipitated this compound can scatter light and interfere with absorbance readings. Set up control wells containing the medium and this compound (no cells) to measure background absorbance for each concentration.[11]
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[17]
Reagent Preparation:
-
CellTiter-Glo® Reagent: Use a commercial kit. Equilibrate the buffer and lyophilized substrate to room temperature before use. Prepare the reagent according to the manufacturer's protocol.[20]
Assay Procedure:
-
Seed cells in an opaque-walled 96-well plate suitable for luminescence assays. Incubate for 24 hours.
-
Prepare and add this compound dilutions to the wells as described in the MTT protocol.
-
Incubate for the desired exposure period.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes before adding the reagent.[20]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Measure luminescence using a plate-reading luminometer.
Notes for Poorly Soluble this compound:
-
Enzyme Interference: To test if this compound interferes with the luciferase reaction, set up cell-free control wells containing medium, this compound dilutions, and a known concentration of ATP, then add the CellTiter-Glo® reagent and measure the signal.[17] A decrease in luminescence in the presence of the compound indicates interference.
Visualizations
Caption: Workflow for cell viability assays with poorly soluble compounds.
Caption: Troubleshooting decision tree for compound precipitation.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. CellTiter-Glo® 2.0 Cell Viability Assay | ATPアッセイ | プロメガ [promega.jp]
- 17. ch.promega.com [ch.promega.com]
- 18. reddit.com [reddit.com]
- 19. broadpharm.com [broadpharm.com]
- 20. biocompare.com [biocompare.com]
Technical Support Center: Optimizing Dosage and Administration of Narcissin for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of Narcissin for in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key properties?
This compound, also known as isorhamnetin-3-O-rutinoside, is a flavonoid glycoside found in various plants. It is recognized for its antioxidant and anti-inflammatory properties. Due to these characteristics, it is being investigated for a range of therapeutic applications.
2. What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years. For shorter periods, it can be stored at 0-4°C. Stock solutions in solvents like DMSO should be stored at -80°C for up to one year.[1]
3. In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO), ethanol, methanol, and pyridine.[1] It has poor solubility in water.
Troubleshooting Guide
Issue: Low Bioavailability of this compound
-
Problem: Researchers often encounter low and variable oral bioavailability with flavonoids like this compound, which can lead to inconsistent experimental results. This is primarily due to its poor water solubility and extensive first-pass metabolism in the liver and intestines.[1][2][3]
-
Solution:
-
Formulation Strategy: Employing a suitable vehicle can enhance solubility and absorption. A common formulation involves dissolving this compound in DMSO and then further diluting it with a mixture of PEG300, Tween-80, and saline.
-
Route of Administration: Consider alternative administration routes to bypass first-pass metabolism. Intraperitoneal (IP) or intravenous (IV) injections can significantly increase bioavailability compared to oral gavage. However, these routes may also alter the pharmacokinetic profile and should be chosen based on the experimental goals.
-
Structural Modification: While not a direct experimental manipulation, it's worth noting that the glycosylation pattern of flavonoids can influence their absorption and bioavailability.[4]
-
Issue: Precipitation of this compound in Solution
-
Problem: this compound may precipitate out of aqueous solutions, especially when diluted from a high-concentration stock in an organic solvent.
-
Solution:
-
Co-solvents and Surfactants: Utilize co-solvents like PEG300 and surfactants like Tween-80 in your vehicle to maintain this compound's solubility in the final aqueous formulation.
-
Sonication: Gentle sonication can aid in dissolving this compound in the initial solvent and in the final formulation.[1]
-
Fresh Preparation: Prepare the final dosing solution fresh before each experiment to minimize the risk of precipitation over time.
-
Visual Inspection: Always visually inspect the solution for any precipitates before administration.
-
Issue: Potential for Adverse Effects at High Doses
-
Problem: While flavonoids are generally considered to have low toxicity, high doses may lead to unforeseen adverse effects.
-
Solution:
-
Dose-Ranging Studies: Conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.
-
Monitor for Clinical Signs: Closely monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Consult Literature: Refer to available toxicological data for this compound and related isorhamnetin glycosides to guide your dose selection.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 91 mg/mL | Sonication is recommended to aid dissolution.[1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Pyridine | Soluble | [1] |
| Water | Poorly soluble | Estimated at 2.048 mg/L at 25°C.[5] |
| PEG300 | Good solvent | Often used as a co-solvent in in vivo formulations.[6][7][8] |
| Tween-80 | Miscible | Used as a surfactant to improve solubility and stability in aqueous solutions.[9] |
Table 2: Recommended Starting Dosages for In Vivo Experiments
| Animal Model | Administration Route | Recommended Starting Dose | Notes |
| Rat | Oral Gavage | 10 mg/kg | Based on studies investigating its effects on pesticide-induced toxicity and ischemia.[10] |
| Mouse/Rat | Intraperitoneal (IP) | 10 - 50 mg/kg | General starting range for flavonoids with low oral bioavailability. Dose-ranging studies are recommended. |
| Mouse/Rat | Intravenous (IV) | 1 - 10 mg/kg | Lower doses are typically used for IV administration due to higher bioavailability. Start with a low dose and escalate. |
Note: The bioavailability of flavonoids can be low and variable. The provided dosages are starting points, and optimization for your specific experimental model is highly recommended.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage or Injection
This protocol is adapted from a general method for preparing poorly water-soluble compounds for in vivo administration.
-
Prepare Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Gentle warming and sonication may be used to facilitate dissolution.[11]
-
Prepare Vehicle: In a separate tube, mix the required volumes of PEG300 and Tween-80. A common ratio is 8:1 (e.g., 400 µL PEG300 and 50 µL Tween-80).
-
Combine and Mix: Add the this compound stock solution to the PEG300/Tween-80 mixture and vortex thoroughly to ensure a homogenous solution.
-
Final Dilution: Add sterile saline to the mixture to achieve the final desired concentration and volume. For example, to make 1 mL of a 2.08 mg/mL solution, add 100 µL of the 20.8 mg/mL stock to 400 µL PEG300 and 50 µL Tween-80, mix well, and then add 450 µL of saline.[11]
-
Final Mixing and Inspection: Vortex the final solution thoroughly. Before administration, visually inspect the solution to ensure it is clear and free of any precipitate.
Protocol 2: Administration via Oral Gavage in Mice
-
Animal Handling: Acclimatize the mice to handling before the experiment.
-
Dosage Calculation: Calculate the exact volume to be administered based on the animal's body weight and the final concentration of the this compound solution. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Gavage Procedure:
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus.
-
Insert the needle into the mouth, advancing it along the roof of the mouth towards the esophagus. Do not force the needle.
-
Once the needle is in the correct position (in the stomach), slowly administer the solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 3: Administration via Intraperitoneal (IP) Injection in Rats
-
Animal Handling: Properly restrain the rat to expose the abdomen.
-
Dosage Calculation: Calculate the required volume based on the animal's body weight. The maximum recommended volume for IP injection in rats is 10 mL/kg.
-
Injection Procedure:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Use a sterile needle of an appropriate gauge (e.g., 23-25G).
-
Insert the needle at a 30-40 degree angle to the abdominal wall.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
This compound's Antioxidant Response Pathway
This compound is known to exert its antioxidant effects in part through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.
Caption: Nrf2 signaling pathway activation by this compound.
This compound's Role in MAPK/Akt Signaling
This compound has been shown to modulate the MAPK (Mitogen-Activated Protein Kinase) and Akt (Protein Kinase B) signaling pathways, which are crucial in regulating cell proliferation, survival, and inflammation. By influencing these pathways, this compound can impact cellular responses to various stimuli.
References
- 1. Cancer chemoprevention through dietary flavonoids: what’s limiting? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound flavonol, 604-80-8 [thegoodscentscompany.com]
- 6. POLYETHYLENE GLYCOL 300 - Ataman Kimya [atamanchemicals.com]
- 7. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 10. Opportunities and challenges in enhancing the bioavailability and bioactivity of dietary flavonoids: A novel delivery system perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Light and temperature sensitivity of Narcissin solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of Narcissin solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low analytical signal (e.g., HPLC, LC-MS) | This compound degradation due to improper storage. | Verify storage conditions. Stock solutions should be aliquoted and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months), protected from light.[1][2] Avoid repeated freeze-thaw cycles. |
| Photodegradation from exposure to light. | Prepare and handle this compound solutions under subdued light. Use amber vials or wrap containers with aluminum foil.[1][2] | |
| Thermal degradation from exposure to high temperatures. | Avoid exposing this compound solutions to elevated temperatures. If heating is necessary for dissolution, use a water bath at a controlled, minimal temperature (e.g., 37°C) for a short duration.[2] | |
| Inconsistent experimental results | Inconsistent solution preparation. | Ensure complete dissolution. This compound is soluble in DMSO, ethanol, and methanol.[2][3] For aqueous buffers, prepare a concentrated stock in an organic solvent first. |
| Degradation of stock solution over time. | Use freshly prepared solutions for sensitive experiments. If using stored stocks, qualify them before use, especially if they are approaching the end of their recommended storage period. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | This is likely due to light or temperature-induced degradation. Analyze the degradation products using techniques like LC-MS/MS to identify their structures. This can help in understanding the degradation pathway. |
| Contamination of the sample or solvent. | Ensure the purity of solvents and proper cleaning of all labware. Run a blank solvent injection to rule out solvent contamination. | |
| Precipitation of this compound in aqueous solutions | Poor solubility of this compound in aqueous media. | This compound has limited solubility in aqueous solutions. To increase solubility, a stock solution in an organic solvent like DMSO should be prepared first and then diluted to the final concentration in the aqueous buffer.[3] Gentle warming and sonication can also aid in dissolution.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
A1: For long-term storage (up to 6 months), it is recommended to store aliquoted this compound stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is suitable. Crucially, all stock solutions must be protected from light.[1][2]
Q2: How sensitive is this compound to light?
A2: this compound, as a flavonoid, is susceptible to photodegradation. Flavonoids, particularly those with a hydroxyl group at the 3-position like this compound, can be photolabile.[4] Therefore, it is critical to minimize light exposure during all stages of handling, from preparation to storage and experimentation. Use of amber vials or light-blocking foil is highly recommended.
Q3: What is the thermal stability of this compound in solution?
Q4: What are the likely degradation products of this compound?
A4: The degradation of flavonoids can be influenced by factors like light and oxygen.[4] Degradation pathways may involve oxidation, particularly for flavonoids with multiple hydroxyl groups.[6] The glycosidic bond may also be cleaved, yielding the aglycone (isorhamnetin) and the sugar moiety (rutinose). To definitively identify degradation products, techniques such as LC-MS/MS are recommended.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of a this compound solution can be monitored by periodically analyzing the sample using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[7] A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Q6: What solvents are recommended for preparing this compound solutions?
A6: this compound is soluble in DMSO, ethanol, and methanol.[2][3] For cell-based assays and other applications requiring aqueous buffers, it is best to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous medium.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Solutions
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating RP-HPLC method.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound.
-
Identify and quantify the formation of any degradation products.
-
Characterize the major degradation products using LC-MS/MS.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Light Condition | Expected Stability |
| -80°C | Up to 6 months | Protected from light | High |
| -20°C | Up to 1 month | Protected from light | Moderate |
| 4°C | Short-term (days) | Protected from light | Low (not recommended for stock solutions) |
| Room Temperature | Not recommended | N/A | Very Low |
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Outcome |
| Acid Hydrolysis | 1 M HCl @ 60°C | 24 hours | Potential cleavage of glycosidic bond |
| Base Hydrolysis | 1 M NaOH @ 60°C | 24 hours | Potential degradation of the flavonoid ring structure |
| Oxidation | 3% H₂O₂ @ RT | 24 hours | Formation of oxidized derivatives |
| Thermal Stress | 80°C | 48 hours | Accelerated degradation |
| Photochemical Stress | ICH Q1B light exposure | As per guidelines | Formation of photodegradation products |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing this compound solution stability and their consequences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | Antioxidant | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Stevia - Wikipedia [en.wikipedia.org]
- 6. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate control groups for Narcissin studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Narcissin (also known as Narcissoside). Our goal is to help you overcome common challenges in your experiments and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the essential control groups for in vitro studies investigating the neuroprotective effects of this compound?
A1: To obtain valid results, it is crucial to include the following control groups in your experimental design:
-
Vehicle Control: This group is treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as the experimental groups. This control accounts for any effects the solvent itself might have on the cells.
-
Negative Control (Untreated): This group consists of healthy, untreated cells. It serves as a baseline for normal cell viability and function.
-
Positive Control (Toxin-Induced): This group is treated with the neurotoxin you are using to induce cell damage (e.g., 6-hydroxydopamine (6-OHDA) or glutamate). This control demonstrates the extent of damage caused by the toxin and provides a benchmark against which to measure the protective effects of this compound.[1]
-
Known Neuroprotectant Control: In some experiments, it may be beneficial to include a group treated with a well-characterized neuroprotective agent (e.g., Vitamin C, Resveratrol).[2] This helps to validate the experimental model and provides a reference for the potency of this compound.
Q2: How can I be sure that the observed effects are due to this compound and not off-target effects?
A2: To ensure the specificity of this compound's effects, consider the following:
-
Dose-Response Curve: Test a range of this compound concentrations to determine if the observed effect is dose-dependent. A clear dose-response relationship strengthens the evidence for a specific effect.
-
Mechanism-Specific Inhibitors: If you hypothesize that this compound acts through a specific pathway (e.g., the Nrf2 pathway), use a known inhibitor of that pathway in combination with this compound. If the protective effect of this compound is diminished or abolished in the presence of the inhibitor, it supports the proposed mechanism of action.[3]
-
Molecular Knockdown/Knockout: In cell lines, using techniques like siRNA to knockdown a target protein in the proposed signaling pathway can provide strong evidence for the specificity of this compound's action.[3]
Q3: I am not seeing a significant neuroprotective effect with this compound in my cell culture model. What could be the problem?
A3: Several factors could contribute to a lack of a discernible effect. Here are some troubleshooting steps:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a low passage number. High passage numbers can lead to genetic drift and altered cellular responses.
-
Toxin Concentration and Exposure Time: The concentration of the neurotoxin and the duration of exposure are critical. If the toxic insult is too severe, it may overwhelm the protective capacity of this compound. Conversely, if the insult is too mild, there may not be a sufficient window to observe a protective effect. It is advisable to perform a titration of the toxin to determine the concentration that causes approximately 50% cell death (IC50).
-
This compound Pre-treatment Time: The timing of this compound administration is crucial. In many in vitro neuroprotection assays, pre-treating the cells with the compound for a specific period (e.g., 24 hours) before adding the neurotoxin allows for the upregulation of protective cellular mechanisms.[4][5]
-
Compound Stability and Solubility: Verify the stability and solubility of your this compound stock solution. Improper storage or precipitation can lead to inaccurate concentrations.
Troubleshooting Guides
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a key technique to elucidate the molecular mechanisms of this compound. Below are common issues and solutions when analyzing proteins in the MiR200a/Nrf-2/GSH and MAPK/Akt pathways.
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loading. | Quantify protein concentration accurately and ensure equal loading across all lanes. Use a loading control (e.g., β-actin, GAPDH) to verify. |
| Inefficient protein transfer. | Optimize transfer time and voltage. Check the integrity of the transfer sandwich. A Ponceau S stain can visualize protein transfer to the membrane. | |
| Low antibody concentration or affinity. | Titrate the primary antibody to find the optimal concentration. Ensure the secondary antibody is appropriate for the primary antibody's host species. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Antibody concentration too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of wash steps with TBST. | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a more specific antibody. Validate the antibody using positive and negative controls (e.g., knockout cell lysates). |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
For more detailed troubleshooting, refer to resources from suppliers like Thermo Fisher Scientific and Boster Bio.[6][7]
Cell-Based Antioxidant Assays
These assays are used to measure the capacity of this compound to mitigate oxidative stress.
| Problem | Possible Cause | Solution |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. | |
| Low Signal-to-Noise Ratio | Inappropriate assay for the experimental model. | Choose an assay that is compatible with your cell type and the expected level of antioxidant activity. |
| Suboptimal probe concentration or incubation time. | Optimize the concentration of the fluorescent probe (e.g., DCFH-DA) and the incubation time. | |
| Unexpected Results | Interference from the compound. | Test if this compound itself has intrinsic fluorescence or interferes with the assay reagents in a cell-free system. |
| Cytotoxicity of the compound at the tested concentration. | Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the tested concentrations of this compound are not toxic to the cells.[8] |
For further guidance on cell-based assays, consult resources from providers like Abcam and Promega.[9][10]
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced cytotoxicity.[3][4]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Replace the old medium with the this compound-containing medium and incubate for 24 hours.
-
6-OHDA Induction: Prepare a fresh solution of 6-OHDA in culture medium. Remove the this compound-containing medium and add the 6-OHDA solution (e.g., 100 µM) to the wells (except for the vehicle control and untreated control groups). Incubate for another 24 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
| Group | This compound | 6-OHDA | Vehicle (DMSO) |
| Untreated Control | - | - | - |
| Vehicle Control | - | - | + |
| 6-OHDA Control | - | + | + |
| This compound + 6-OHDA | + | + | + |
Protocol 2: Western Blot for p-Akt and Total Akt
This protocol describes the detection of phosphorylated Akt (a key protein in the survival pathway) and total Akt to assess the effect of this compound.[11]
Materials:
-
Cell lysates from the neuroprotection assay
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and run the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control like β-actin.
Visualizations
This compound Signaling Pathway
Caption: this compound's neuroprotective signaling pathways.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for in vitro neuroprotection assay.
Logical Relationship: Control Group Selection
Caption: Essential control groups for this compound studies.
References
- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Capability of Narcissoside in 6-OHDA-Exposed Parkinson's Disease Models through Enhancing the MiR200a/Nrf-2/GSH Axis and Mediating MAPK/Akt Associated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Capability of Narcissoside in 6-OHDA-Exposed Parkinson’s Disease Models through Enhancing the MiR200a/Nrf-2/GSH Axis and Mediating MAPK/Akt Associated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. content.abcam.com [content.abcam.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. The Akt signaling pathway contributes to postconditioning’s protection against stroke; the protection is associated with the MAPK and PKC pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Batch-to-Batch Variability of Narcissin Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Narcissin extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical extracts is a common challenge and can be attributed to several factors throughout the production chain.[2] These include:
-
Raw Material Variation:
-
Genetics and Plant Species: Different species or even cultivars of Narcissus will have varying levels of this compound.
-
Growing Conditions: Climate, soil composition, and fertilization methods can significantly impact the phytochemical profile of the plant.[2]
-
Harvest Time: The concentration of secondary metabolites like this compound can fluctuate with the developmental stage of the plant.[2]
-
Post-Harvest Handling: Drying and storage conditions can lead to degradation of the target compound.
-
-
Extraction Process Parameters:
-
Choice of Solvent: The polarity of the solvent will determine the efficiency of this compound extraction.
-
Extraction Method: Different methods (e.g., maceration, sonication, microwave-assisted extraction) have varying efficiencies and can affect the final composition of the extract.
-
Temperature and Duration: Excessive heat or prolonged extraction times can lead to the degradation of thermolabile compounds like this compound.
-
Solid-to-Solvent Ratio: An inappropriate ratio can result in incomplete extraction.
-
-
Post-Extraction Processing:
-
Filtration and Concentration: Inconsistent procedures can lead to loss of material or alteration of the extract's composition.
-
Storage of Extract: Exposure to light, oxygen, and high temperatures can degrade this compound over time.
-
Q3: Which extraction method is best for minimizing variability?
There is no single "best" method, as the optimal choice depends on the starting material, desired purity, and available equipment. However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over traditional maceration because they offer better control over extraction parameters, shorter extraction times, and often higher yields of flavonoids.[2][3][4] This enhanced control can contribute to greater consistency between batches.
Q4: How can I quantify the amount of this compound in my extracts to assess variability?
High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is the most common and reliable method for the quantification of this compound.[1] A validated HPLC method allows for the separation of this compound from other co-extracted compounds and its precise quantification against a reference standard. Key parameters for an HPLC method include the choice of column (typically a C18 reversed-phase column), mobile phase composition, flow rate, and detection wavelength (around 350 nm for flavonoids).
Q5: What are the potential degradation pathways for this compound during extraction and storage?
As a flavonoid glycoside, this compound can be susceptible to degradation through:
-
Acid Hydrolysis: Strong acidic conditions can cleave the glycosidic bond, converting this compound into its aglycone, isorhamnetin, and the sugar moiety, rutinose.[5]
-
Oxidation: Flavonoids are prone to oxidation, especially at high temperatures and in the presence of oxygen and light. This can lead to a loss of biological activity.
-
Enzymatic Degradation: If the plant material is not properly handled (e.g., blanched or quickly dried) after harvesting, endogenous enzymes can degrade the flavonoids.
To minimize degradation, it is advisable to use mild extraction conditions, protect the extracts from light and heat, and store them in an inert atmosphere (e.g., under nitrogen or argon) at low temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate solvent choice. 2. Incomplete extraction due to insufficient time or inadequate solid-to-solvent ratio. 3. Degradation of this compound during extraction (e.g., excessive heat). 4. Poor quality of raw material. | 1. Use a polar solvent like ethanol or methanol, or a mixture with water (e.g., 70% ethanol). 2. Optimize extraction time and increase the solvent volume. For modern methods like UAE, ensure sufficient sonication power. 3. Reduce the extraction temperature and duration. For heat-reflux extraction, consider alternative methods. 4. Ensure the use of high-quality, properly identified, and well-stored plant material. |
| High Variability in this compound Content Between Batches | 1. Inconsistent raw material. 2. Variations in extraction parameters (time, temperature, solvent ratio). 3. Inconsistent post-extraction processing (e.g., solvent evaporation). | 1. Source raw material from a single, reliable supplier with a certificate of analysis. If possible, use plant material from the same harvest. 2. Strictly adhere to a validated Standard Operating Procedure (SOP) for the extraction process. 3. Standardize all post-extraction steps, including the use of a rotary evaporator at a controlled temperature and pressure. |
| Presence of Interfering Peaks in HPLC Chromatogram | 1. Co-extraction of other flavonoids or alkaloids with similar retention times. Narcissus species are rich in alkaloids like galanthamine. 2. Contamination of the sample or solvent. | 1. Optimize the HPLC mobile phase gradient to improve the resolution between this compound and the interfering peaks. 2. Use HPLC-grade solvents and ensure that all glassware is thoroughly cleaned. Run a blank (solvent-only) injection to check for system contamination. |
| Changes in Extract Color or Consistency Over Time | 1. Oxidation or degradation of phytochemicals. 2. Polymerization of phenolic compounds. 3. Microbial contamination. | 1. Store the extract in airtight, amber glass containers at low temperatures (-20°C is recommended for long-term storage). Purging with nitrogen before sealing can prevent oxidation. 2. Ensure complete removal of extraction solvent before storage. 3. If the extract is aqueous, consider sterile filtration or the addition of a preservative if appropriate for the intended use. |
Data Presentation: Comparison of Extraction Methods for Flavonoids
The following table summarizes a comparison of different extraction methods for flavonoids from plant sources. While not specific to this compound from Narcissus, it provides a general overview of the expected trends in yield and extraction time.
| Extraction Method | Typical Extraction Time | Relative Flavonoid Yield | Advantages | Disadvantages |
| Maceration | 24 - 72 hours | Low to Moderate | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume, potentially lower yield.[2][3][4] |
| Soxhlet Extraction | 6 - 24 hours | Moderate to High | Exhaustive extraction, efficient for less soluble compounds. | Requires high temperatures (potential degradation), large solvent volume. |
| Ultrasound-Assisted Extraction (UAE) | 15 - 60 minutes | High | Fast, efficient, reduced solvent consumption, lower temperatures.[2][3][4] | Requires specialized equipment, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | 1 - 30 minutes | High | Very fast, reduced solvent consumption, high efficiency.[2][3][4] | Requires specialized equipment, potential for localized overheating if not controlled. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline for the extraction of this compound and should be optimized for your specific plant material and equipment.
-
Preparation of Plant Material:
-
Use dried and finely powdered bulbs or flowers of the Narcissus species. A particle size of 40-60 mesh is recommended to increase the surface area for extraction.
-
Accurately weigh approximately 5 g of the powdered plant material.
-
-
Extraction:
-
Place the powdered material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol (v/v) to achieve a solid-to-solvent ratio of 1:20 (w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes. Maintain the temperature of the water bath at 40-50°C to prevent degradation of this compound.
-
-
Isolation of the Extract:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with an additional 20 mL of 70% ethanol to ensure complete recovery of the extract.
-
Combine the filtrates.
-
-
Concentration of the Extract:
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is completely removed.
-
The resulting aqueous extract can be used directly or lyophilized (freeze-dried) to obtain a solid powder for long-term storage.
-
-
Storage:
-
Store the dried extract in an airtight, amber-colored container at -20°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This is a representative HPLC method for the analysis of this compound.[1]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Example Gradient: Start with 10% B, increase to 30% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 354 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Preparation of Sample Solution:
-
Accurately weigh the dried extract and dissolve it in methanol to a known concentration (e.g., 10 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Mandatory Visualizations
Workflow for Minimizing Batch-to-Batch Variability
Caption: Logical workflow for ensuring consistency in this compound extracts.
Potential Signaling Pathway Modulated by Flavonoids like this compound
Many flavonoids have been shown to interact with key cellular signaling pathways involved in inflammation and cell survival, such as the PI3K/Akt pathway.
Caption: Inhibition of the PI3K/Akt pathway by flavonoids like this compound.
References
- 1. plantsjournal.com [plantsjournal.com]
- 2. jrmds.in [jrmds.in]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cynarin as a potent anti‑osteolytic agent: Targeting MAPK and Nrf2‑Keap1 pathways for osteoclast inhibition and bone protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Narcissin and Quercetin: Antioxidant Properties and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activities of two prominent flavonoids, narcissin and quercetin. While both compounds are recognized for their potential health benefits, this document focuses on the available experimental data to objectively assess their antioxidant capacities and underlying mechanisms of action. This information is intended to support researchers and professionals in the fields of pharmacology, biochemistry, and drug development in their evaluation of these natural compounds.
Executive Summary
Quercetin is a well-studied flavonoid with robust antioxidant properties demonstrated across a variety of in vitro assays. Its ability to scavenge free radicals and modulate cellular antioxidant pathways is extensively documented. This compound, a glycoside of isorhamnetin, also exhibits antioxidant potential, particularly in scavenging specific reactive species. However, a direct, side-by-side comparison of their antioxidant activity using standardized assays is not extensively available in the current scientific literature. This guide synthesizes the existing data for each compound, providing a framework for understanding their relative strengths and highlighting areas where further comparative research is needed.
Quantitative Antioxidant Activity
Direct comparative studies measuring the IC50 values of this compound and quercetin in common antioxidant assays such as DPPH, ABTS, and FRAP are limited. The following tables summarize the available data for each compound from various sources. It is crucial to note that variations in experimental conditions can influence these values, and direct comparisons should be made with caution in the absence of head-to-head studies.
Table 1: this compound - In Vitro Antioxidant Activity
| Assay | Target Species | IC50 (µM) | Reference |
| Peroxynitrite (ONOO⁻) Scavenging | Authentic ONOO⁻ | 3.5 | [1][2] |
| Peroxynitrite (ONOO⁻) Scavenging | SIN-1-derived ONOO⁻ | 9.6 | [1][2] |
Table 2: Quercetin - In Vitro Antioxidant Activity
| Assay | IC50 (µM) | Reference(s) |
| DPPH Radical Scavenging | 4.36 ± 0.10 | [3] |
| DPPH Radical Scavenging | 4.60 ± 0.3 | [4] |
| DPPH Radical Scavenging | 1.52 | [5] |
| ABTS Radical Scavenging | 1.89 ± 0.33 (µg/mL) | [6] |
| ABTS Radical Scavenging | 48.0 ± 4.4 | [4] |
| Cellular Antioxidant Activity (CAA) | 8.77 ± 0.09 | [7] |
Mechanistic Insights: Signaling Pathways
Both this compound and quercetin have been shown to exert their antioxidant effects in part through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
Nrf2 Signaling Pathway Activation
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. The proteins encoded by these genes include enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).
Both this compound and quercetin have been reported to activate this pathway, leading to increased expression of downstream antioxidant enzymes.[1][8][9][10][11][12][13][14][15][16] This suggests a common mechanism by which they contribute to cellular protection against oxidative damage. However, the relative potency and kinetics of Nrf2 activation by these two flavonoids have not been directly compared.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of antioxidant activities. Below are representative protocols for common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.[4]
-
Serial dilutions of the test compounds (this compound and quercetin) and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
The test compound solutions are mixed with the DPPH solution.
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the concentration of the test compound.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[4]
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Aliquots of the test compounds at various concentrations are added to the ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.[17]
-
Aliquots of the test compounds are mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes) at 37°C.
-
A standard curve is constructed using a known antioxidant, such as FeSO₄ or Trolox, and the results are expressed as equivalents of the standard.
Conclusion
Quercetin is a potent antioxidant with a substantial body of evidence supporting its free radical scavenging and cellular protective effects. This compound also demonstrates antioxidant properties, particularly against peroxynitrite, and influences key antioxidant signaling pathways.
The primary limitation in a direct comparison is the scarcity of studies that have evaluated both flavonoids under identical experimental conditions. To provide a definitive ranking of their antioxidant activity, further research employing standardized, head-to-head comparative assays is essential. Such studies would be invaluable for the scientific and drug development communities in elucidating the relative therapeutic potential of these two important natural compounds. Researchers are encouraged to utilize the standardized protocols outlined in this guide to facilitate more comparable and robust data generation in future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. media.neliti.com [media.neliti.com]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of Quercetin on the Nrf2 Pathway [casi.org]
- 12. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 17. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Narcissin and Rutin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of phytopharmaceuticals, flavonoids have garnered significant attention for their therapeutic potential, particularly their anti-inflammatory properties. Among these, Narcissin (also known as Isorhamnetin-3-O-rutinoside) and Rutin (quercetin-3-O-rutinoside) are two prominent flavonol glycosides. This guide provides an objective comparison of their anti-inflammatory effects, supported by available experimental data, to aid researchers and drug development professionals in their endeavors.
At a Glance: Key Anti-Inflammatory Properties
While direct comparative studies between this compound and Rutin are limited, existing research on their individual effects provides valuable insights into their potential as anti-inflammatory agents. Both compounds exhibit the ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and Rutin from various in vitro and in vivo studies. It is important to note that the experimental conditions, such as cell lines, stimulus, and concentrations, may vary between studies, making a direct comparison challenging.
Table 1: Anti-Inflammatory Effects of this compound (Isorhamnetin-3-O-rutinoside)
| Inflammatory Mediator | Experimental Model | Concentration | Observed Effect | Citation |
| IL-12 p40 | Murine bone marrow-derived dendritic cells (BMDCs) | > 50 µM | IC50 for inhibition of LPS-induced production | [1] |
| IL-6 | Human osteosarcoma MG-63 cells (TNF-α stimulated) | 100 µg/mL | Inhibition of IL-6 production | [2] |
| TNF-α | RAW 264.7 macrophages (LPS-stimulated) | 125 ng/mL | Significant inhibition of TNF-α production | [2] |
| COX-2 | RAW 264.7 macrophages (LPS-stimulated) | 125 ng/mL | Significant inhibition of COX-2 production | [2] |
| Ear Edema | Croton oil-induced in mice | - | Isorhamnetin glycosides showed significant inhibition | [1] |
Table 2: Anti-Inflammatory Effects of Rutin
| Inflammatory Mediator | Experimental Model | Concentration | Observed Effect | Citation |
| Nitric Oxide (NO) | RAW 264.7 cells (LPS-stimulated) | 5, 10, 20, 50, 100 µM | Dose-dependent reduction in NO content | [3] |
| TNF-α | RAW 264.7 cells (LPS-stimulated) | 50 µM | Reduction in TNF-α production | [4] |
| IL-1β | RAW 264.7 cells (LPS-stimulated) | 100 µM | Significant reduction in IL-1β secretion | [3] |
| IL-6 | RAW 264.7 cells (LPS-stimulated) | 50, 100 µM | Dose-dependent reduction in IL-6 secretion | [3][4] |
| COX-2 | RAW 264.7 cells (LPS-stimulated) | - | Downregulation of COX-2 expression | [5] |
| NF-κB | Adjuvant-induced arthritic rats | 15 mg/kg | Significant reduction in NF-κB p65 and NF-κBp65 (Ser536) levels | [6] |
Mechanistic Insights: Signaling Pathways
Both this compound and Rutin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
This compound (Isorhamnetin-3-O-rutinoside)
The anti-inflammatory mechanism of this compound is understood to involve the inhibition of the NF-κB pathway.[7][8] By blocking this central regulator of inflammation, this compound can suppress the expression of various pro-inflammatory genes.
Rutin
Rutin has been more extensively studied, and its anti-inflammatory mechanism is well-documented to involve the inhibition of the Toll-like receptor 4 (TLR4)-mediated myeloid differentiation primary response 88 (MyD88)-dependent pathway, which leads to the suppression of nuclear factor-kappa B (NF-κB) activation.[9][10]
Experimental Protocols
The following is a generalized protocol for an in vitro anti-inflammatory assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a commonly used model to screen for anti-inflammatory compounds.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere for 24 hours.[11]
2. Compound Treatment:
-
Prepare stock solutions of this compound and Rutin in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to desired concentrations in the cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compounds.
-
Incubate the cells with the compounds for a specified pre-treatment time (e.g., 1-2 hours).
3. Inflammatory Stimulation:
-
After pre-treatment, add LPS (from E. coli or Salmonella) to the wells to a final concentration of 100-200 ng/mL to induce an inflammatory response.[11] Include a vehicle control group (cells with medium and solvent), a positive control group (cells with LPS and solvent), and test groups (cells with LPS and different concentrations of the compounds).
4. Incubation and Sample Collection:
-
Incubate the plates for a specific period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
After incubation, collect the cell culture supernatants for the measurement of inflammatory markers.
5. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
-
Cytokine Assays (TNF-α, IL-1β, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Lyse the cells to extract proteins. Use Western blotting to determine the expression levels of key inflammatory proteins such as COX-2, iNOS, and the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.
6. Data Analysis:
-
Calculate the percentage inhibition of each inflammatory marker by the test compounds compared to the LPS-stimulated control group.
-
Determine the IC50 values (the concentration of the compound that causes 50% inhibition) for each marker.
Conclusion
Both this compound and Rutin demonstrate promising anti-inflammatory properties by targeting key molecular pathways and reducing the production of inflammatory mediators. Rutin is more extensively researched, with a well-defined mechanism of action involving the TLR4/MyD88/NF-κB pathway. Data on this compound is less abundant, but it also shows potential in modulating the NF-κB pathway.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies. Such research, employing standardized protocols, would be invaluable for definitively ranking their anti-inflammatory potency and further elucidating their therapeutic potential. Future investigations should focus on these direct comparisons and explore the in vivo efficacy and safety profiles of both compounds in various inflammatory disease models. This will provide a clearer picture for drug development professionals seeking to harness the anti-inflammatory power of these natural flavonoids.
References
- 1. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rutin Attenuates Oxidative Stress and Proinflammatory Cytokine Level in Adjuvant Induced Rheumatoid Arthritis via Inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Rutin prevents inflammation induced by lipopolysaccharide in RAW 264.7 cells via conquering the TLR4-MyD88-TRAF6-NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivities of Narcissin and Other Isorhamnetin Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of narcissin (isorhamnetin-3-O-rutinoside) and other related isorhamnetin glycosides. The information presented is supported by experimental data from various studies, focusing on antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.
Data Presentation: Comparative Bioactivity of Isorhamnetin Glycosides
The following tables summarize the quantitative data on the bioactivities of this compound and other isorhamnetin glycosides. Direct comparisons should be made with caution where data is sourced from different studies, as experimental conditions may vary.
Antioxidant Activity
| Compound | Assay | Model System | IC50 / Activity | Reference |
| This compound | ONOO- Scavenging | Cell-free | IC50 = 3.5 µM (authentic ONOO-) | [1] |
| IC50 = 9.6 µM (SIN-1-derived ONOO-) | [1] | |||
| ABTS | Cell-free | Possessed antioxidant capacity | [2] | |
| DPPH | Cell-free | Exhibited obvious antioxidant activity | [2] | |
| Isorhamnetin-3-O-glucoside | DPPH | Methanol | Lower antioxidant activity than isorhamnetin | [1] |
| ABTS | Water | Lower antioxidant capacity than isorhamnetin | [1] | |
| ROS Production | Whole blood, neutrophils, mononuclear cells | Strong inhibition | [2] | |
| Isorhamnetin-3-O-robinobioside | DPPH | Cell-free | Demonstrated antioxidant activity | [2] |
| Cellular Antioxidant Activity (CAA) | K562 cells | IC50 = 0.225 mg/ml | ||
| Isorhamnetin-3-O-neohesperidoside | DPPH | Cell-free | Demonstrated antioxidant activity | [2] |
| Isorhamnetin-3-O-rutinoside-7-O-glucoside | DPPH, ABTS | Cell-free | Exhibited obvious antioxidant activity | [2] |
Anti-inflammatory Activity
| Compound | Model System | Key Findings | Concentration | Reference |
| This compound | Phytohaemagglutinin-stimulated human peripheral blood mononuclear cells | Inhibition of NF-κB and inflammatory mediators (TNF-α, IL-1β, IL-6) | 100 µM | |
| AGE-induced RAW264.7 cells | Inhibition of inflammatory cytokines (TNF-α, IL-1β, IL-6) | 40 µM | ||
| Isorhamnetin-3-O-glucoside | LPS-stimulated RAW 264.7 macrophages | Distinct anti-inflammatory activity with no toxicity | 100 µg/mL | [2] |
| TNF-α-stimulated human osteosarcoma MG-63 cells | Inhibitory effect on IL-6 production | 100 µg/mL | [2] | |
| Isorhamnetin-glucosyl-rhamnoside (IGR) | LPS-stimulated RAW 264.7 macrophages | Suppressed NO production by 68.7 ± 5.0% | 125 ng/mL | [1] |
| Isorhamnetin diglycosides | LPS-stimulated RAW 264.7 macrophages | Higher anti-inflammatory potential than triglycosides | Not specified | [1] |
| Isorhamnetin-3-O-robinobioside | Opuntia ficus-indica flower extract-induced anti-inflammatory activity | Responsible for the anti-inflammatory activity | Not specified | [2] |
Anticancer Activity
| Compound | Cell Line | Activity | IC50 / Concentration | Reference |
| This compound | HeLa (cervical cancer) | Cytotoxic effects | IC50 = 20.5 µg/mL | |
| LNCaP (prostate carcinoma) | Cytotoxic effects | IC50 = 20.5 µg/mL | ||
| Isorhamnetin | HeLa (cervical cancer) | Anti-proliferative, G2/M phase arrest | Not specified | [3][4][5] |
| Breast cancer cell lines (MCF7, T47D, etc.) | Inhibited proliferation | IC50, ~10 µM | ||
| HCT-116 (colon carcinoma) | Potent antiproliferative agent | IC50 of 72 μM after 48h | [6] | |
| Isorhamnetin-3-O-glucoside | Various cancer cell lines | Cytotoxic activity | Not specified | [4] |
| Isorhamnetin-3-O-rutinoside | Various cancer cell lines | Cytotoxic activity | Not specified | [4] |
Neuroprotective Activity
| Compound | Model System | Key Findings | Concentration | Reference |
| This compound | 6-OHDA-induced SH-SY5Y cells | Inhibited ROS increase and apoptosis, increased GSH | 0-1 µM | [1] |
| Enhanced the MiR200a/Nrf-2/GSH Axis | Not specified | [7] | ||
| Isorhamnetin | 6-OHDA-induced SH-SY5Y cells | Ameliorated neuronal damage, activated AKT/mTOR signaling | Not specified | [5][8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (e.g., 100 µM).
-
Reaction Mixture : In a 96-well plate, add a solution of the test compound (this compound or other isorhamnetin glycosides) at various concentrations to the DPPH solution. A blank containing only methanol and DPPH is also prepared.
-
Incubation : The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[10]
-
Measurement : The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically 517 nm).[10]
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to measure the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
-
Cell Seeding : Seed cells (e.g., HeLa, LNCaP) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of the test compound (this compound or other isorhamnetin glycosides) and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[2] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[2]
-
Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[3]
-
Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[11]
-
Calculation : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-inflammatory Assay in RAW 264.7 Macrophages
This assay evaluates the potential of compounds to inhibit the inflammatory response in macrophage cells, typically stimulated with lipopolysaccharide (LPS).
-
Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding and Treatment : Seed the cells in a 96-well plate. After adherence, pre-treat the cells with different concentrations of the test compounds (this compound or other isorhamnetin glycosides) for a specified time (e.g., 1-2 hours).
-
Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for a further period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators :
-
Nitric Oxide (NO) Production : Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. The absorbance is read at around 540 nm.
-
Cytokine Levels (TNF-α, IL-6, IL-1β) : Quantify the levels of pro-inflammatory cytokines in the cell supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis : The inhibitory effect of the compounds on the production of inflammatory mediators is calculated relative to the LPS-stimulated control group.
Neuroprotection Assay in SH-SY5Y Cells
This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin-induced injury.
-
Cell Culture : Culture human neuroblastoma SH-SY5Y cells in a suitable medium. For some experiments, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.
-
Pre-treatment : Treat the SH-SY5Y cells with various concentrations of the test compound (this compound or other isorhamnetin glycosides) for a specific duration (e.g., 24 hours).
-
Induction of Neurotoxicity : Expose the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA), to induce oxidative stress and apoptosis, mimicking aspects of Parkinson's disease.[7]
-
Assessment of Neuroprotection :
-
Cell Viability : Measure cell viability using the MTT assay as described above. An increase in viability in the presence of the test compound indicates a protective effect.
-
Reactive Oxygen Species (ROS) Production : Measure intracellular ROS levels using fluorescent probes like H2DCFDA. A reduction in ROS levels suggests an antioxidant-mediated neuroprotective mechanism.[7]
-
Apoptosis Assay : Assess apoptosis by methods such as Annexin V-FITC/PI staining followed by flow cytometry. A decrease in the apoptotic cell population indicates a protective effect.
-
Western Blot Analysis : Analyze the expression of key proteins involved in cell survival and apoptotic pathways (e.g., Nrf2, Akt, caspases) to elucidate the mechanism of action.[7]
-
Signaling Pathways and Mechanisms of Action
The bioactivities of this compound and other isorhamnetin glycosides are mediated through the modulation of several key signaling pathways.
NF-κB Signaling Pathway in Inflammation
This compound and other isorhamnetin glycosides have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β. Isorhamnetin glycosides can inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by isorhamnetin glycosides.
Nrf2 Signaling Pathway in Antioxidant and Neuroprotective Effects
The neuroprotective and antioxidant effects of this compound are, in part, mediated by the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[7] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes, such as those for glutathione (GSH) synthesis.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway in Anticancer and Neuroprotective Effects
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Isorhamnetin has been shown to inhibit this pathway in cancer cells, leading to cell cycle arrest and apoptosis. Conversely, in the context of neuroprotection, activation of the Akt pathway can promote neuronal survival. Isorhamnetin has been observed to activate this pathway to protect against neuronal damage.[5]
Caption: Modulation of the PI3K/Akt/mTOR pathway by isorhamnetin.
Conclusion
This compound and other isorhamnetin glycosides exhibit a range of promising bioactivities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The available data suggests that the nature of the glycosidic substitution can influence the potency of these effects. While this compound shows strong antioxidant and neuroprotective potential, other glycosides like isorhamnetin-3-O-glucoside and isorhamnetin-glucosyl-rhamnoside have demonstrated significant anti-inflammatory and anticancer activities. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most potent compounds for specific therapeutic applications. The modulation of key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt/mTOR appears to be central to the mechanisms of action of these compounds, highlighting their potential as multi-target therapeutic agents.
References
- 1. Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isorhamnetin ameliorates dopaminergic neuronal damage via targeting FOSL1 to activate AKT/mTOR in 6-OHDA-induced SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The flavonol isorhamnetin exhibits cytotoxic effects on human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Capability of Narcissoside in 6-OHDA-Exposed Parkinson’s Disease Models through Enhancing the MiR200a/Nrf-2/GSH Axis and Mediating MAPK/Akt Associated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
A Comparative Analysis of the Cytoprotective Effects of Narcissin and Kaempferol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytoprotective properties of two flavonoids, Narcissin and Kaempferol. The analysis is based on available experimental data, detailing their mechanisms of action, effects on key signaling pathways, and quantitative comparisons of their efficacy in mitigating cellular damage.
Executive Summary
Both this compound and Kaempferol exhibit significant cytoprotective effects, primarily through their antioxidant properties and modulation of cellular signaling pathways involved in stress response and apoptosis. Kaempferol has been extensively studied, with a large body of evidence supporting its protective role against oxidative stress-induced cell death in various cell types. This compound, while less studied, also demonstrates potent protective capabilities, particularly in neuronal cell models. A key mechanism for both compounds involves the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of cellular antioxidant defenses.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the cytoprotective and antioxidant effects of this compound and Kaempferol. It is important to note that the data is compiled from different studies with varying experimental conditions, which should be considered when making direct comparisons.
| Compound | Assay | Cell Line/System | Stressor | Effective Concentration | Observed Effect | IC50 Value |
| This compound | ONOO- Scavenging | Acellular | Authentic ONOO- | - | Scavenging of peroxynitrite | 3.5 µM[1] |
| SIN-1-derived ONOO- Scavenging | Acellular | SIN-1 | - | Scavenging of peroxynitrite | 9.6 µM[1] | |
| ROS Reduction | SH-SY5Y | 6-OHDA | 1 µM | Significant reduction of intracellular ROS | Not Reported[2] | |
| Kaempferol | DPPH Radical Scavenging | Acellular | DPPH radical | - | Radical scavenging activity | 0.004349 mg·mL⁻¹ |
| Superoxide Scavenging | Acellular | Superoxide anion | - | Scavenging of superoxide radicals | 0.243 mM[3] | |
| Hypochlorous Acid Scavenging | Acellular | HOCl | - | Scavenging of hypochlorous acid | 0.0020 mM[3] | |
| Cell Viability | H4IIE | H2O2 (500 µM) | 50 µM | Protection against loss of cell viability | Not Applicable | |
| Caspase-3 Activity Inhibition | H4IIE | H2O2 (500 µM) | 50 µM | 40% reduction in caspase-3 activity | Not Applicable[4] | |
| Cell Viability | SH-SY5Y | H2O2 | 1, 5, 10 µM | Increased cell viability | Not Reported[3] | |
| Cytotoxicity | PANC-1 | - | - | Inhibition of cell proliferation | 78.75 µM[5] | |
| Cytotoxicity | Mia PaCa-2 | - | - | Inhibition of cell proliferation | 79.07 µM[5] |
Signaling Pathways and Mechanisms of Action
Both this compound and Kaempferol exert their cytoprotective effects by modulating key signaling pathways. The primary shared mechanism is the activation of the Nrf2/HO-1 pathway, which plays a central role in cellular defense against oxidative stress.
Nrf2/HO-1 Signaling Pathway
-
Activation: Both flavonoids have been shown to promote the nuclear translocation of the transcription factor Nrf2.
-
Mechanism: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).
-
Effect: The induction of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances, thereby reducing oxidative damage and promoting cell survival.
Other Signaling Pathways
Kaempferol has been shown to modulate a broader range of signaling pathways, which may contribute to its diverse biological activities. These include:
-
PI3K/Akt Pathway: Involved in cell survival and proliferation.
-
MAPK Pathways (ERK, JNK, p38): Regulate cellular responses to stress, inflammation, and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of the findings.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or Kaempferol and/or an oxidative stressor (e.g., H2O2) for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or Kaempferol and/or an oxidative stressor.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)
This assay measures the free radical scavenging activity of a compound.
-
Sample Preparation: Prepare different concentrations of this compound or Kaempferol in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Mix the sample solution with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
Conclusion
Both this compound and Kaempferol are promising cytoprotective agents with strong antioxidant properties. Kaempferol is a well-documented compound with a broad spectrum of protective effects mediated through multiple signaling pathways. This compound, although less extensively researched, shows significant potential, particularly in the context of neuroprotection. The primary shared mechanism of action is the activation of the Nrf2/HO-1 pathway, highlighting its importance in their cytoprotective effects. Further direct comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of these two flavonoids. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to investigate and build upon these findings.
References
- 1. Kaempferol Derivatives from Hippophae rhamnoides Linn. Ameliorate H2O2-Induced Oxidative Stress in SH-SY5Y Cells by Upregulating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Capability of Narcissoside in 6-OHDA-Exposed Parkinson’s Disease Models through Enhancing the MiR200a/Nrf-2/GSH Axis and Mediating MAPK/Akt Associated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of Kaempferol, Quercetin, and Its Glycosides against Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Neuronal Cells [jales.org]
- 4. Protective and detrimental effects of kaempferol in rat H4IIE cells: implication of oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Narcissin Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the detection and quantification of Narcissin (isorhamnetin-3-O-rutinoside), a flavonoid glycoside with potential therapeutic properties. The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Method Performance
The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key validation data for the detection of this compound and its aglycone, isorhamnetin, using HPLC, HPTLC, and UPLC-MS/MS.
| Performance Parameter | HPLC-UV | HPTLC-Densitometry | UPLC-MS/MS (for Isorhamnetin) |
| Linearity Range | 0.68 - 0.97% (of plant material) | Not explicitly defined for a range | 0.2 - 625 ng/mL |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | 0.2 ng/mL |
| Precision (RSD%) | Not Reported | Intraday: 1.48-1.87%Interday: 1.59-1.97% | Not Reported for Isorhamnetin |
| Accuracy (Recovery %) | Not Reported | 98.04 - 101.14% | Not Reported for Isorhamnetin |
| Specificity | Good separation from other flavonoids | Good separation from other flavonoids | High (based on mass-to-charge ratio) |
Experimental Protocols
Detailed methodologies for each of the cited analytical techniques are provided below. These protocols are based on validated methods found in the scientific literature.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantitative determination of this compound in plant extracts.
Instrumentation:
-
Liquid chromatograph with a UV detector.
-
Column: Reversed-phase C18.
Reagents:
-
Methanol (HPLC grade)
-
Acetic acid (1.0%) in water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and 1.0% aqueous acetic acid. A typical starting condition is 37:63 (v/v) methanol:acetic acid solution.
-
Elution: Isocratic or gradient elution can be employed depending on the complexity of the sample matrix.
-
Detection Wavelength: UV detection is typically performed at the absorbance maximum of this compound.
-
Flow Rate: Adjusted to achieve optimal separation.
-
Injection Volume: Standardized for all samples and standards.
Sample Preparation:
-
Extract a known quantity of the dried plant material with a suitable solvent (e.g., 70% ethanol) using an appropriate extraction technique (e.g., sonication or reflux).
-
Filter the extract and dilute it to a known volume with the mobile phase.
-
Inject the prepared sample into the HPLC system.
Quantification: The content of this compound in the flowers of Calendula officinalis has been determined to vary from 0.68±0.02% to 0.97±0.03% using this HPLC method.[1] The quantification is based on the peak area of this compound in the sample chromatogram compared to a calibration curve prepared from the this compound reference standard.
High-Performance Thin-Layer Chromatography (HPTLC)
This method offers a high-throughput option for the quantification of this compound.
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
HPTLC plates: Silica gel 60 F254 pre-coated plates.
Reagents:
-
Ethyl acetate
-
1,2-dichloroethane
-
Acetic acid
-
Formic acid (85%)
-
Water
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of ethyl acetate, 1,2-dichloroethane, acetic acid, 85% formic acid, and water in a ratio of 10:2.5:1:1:0.8 (v/v/v/v/v).
-
Development: Double development in a chromatographic chamber.
-
Detection: Densitometric scanning at 360 nm and 387 nm.
Sample Preparation:
-
Extract the plant material with a suitable solvent.
-
Apply the filtered extract as bands onto the HPTLC plate using the automatic applicator.
Validation: This HPTLC method has been validated for precision and accuracy. The intraday and interday relative standard deviations (RSD) were found to be between 1.48-1.87% and 1.59-1.97%, respectively. The accuracy, determined by recovery studies, ranged from 98.04% to 101.14% for this compound.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound, particularly at low concentrations or in complex matrices. The following protocol is adapted from a method for the aglycone of this compound, isorhamnetin.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column for UPLC.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (0.1% or 0.2%) in water (LC-MS grade)
-
Ammonium formate
-
Isorhamnetin reference standard (as a proxy for this compound method development)
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of acetonitrile or methanol and water containing a modifier like formic acid or ammonium formate.[2]
-
Ionization Mode: Negative ion mode was found to be superior for isorhamnetin.[2]
-
MS/MS Transitions: The precursor ion for isorhamnetin was m/z 315.0, and the product ion was m/z 300.1.[2] For this compound (isorhamnetin-3-O-rutinoside), the precursor ion would be at m/z 623, which would fragment to produce an ion at m/z 315 corresponding to the isorhamnetin aglycone.[3]
-
Optimization: Parameters such as capillary voltage, gas temperature, and gas flow should be optimized for maximum signal intensity.[2]
Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction of the sample to isolate the analytes of interest.
-
Reconstitute the dried extract in the initial mobile phase.
-
Inject a small volume (e.g., 2 µL) into the UPLC-MS/MS system.[2]
Performance: For isorhamnetin, a linear range of 0.2-625 ng/mL with a lower limit of quantification (LLOQ) of 0.2 ng/mL has been achieved.[2] Similar performance is expected for a validated this compound method.
Visualizing the Workflow
To better understand the process of cross-validating these analytical methods, the following diagram illustrates a typical workflow.
Caption: Cross-validation workflow for this compound detection methods.
Conclusion
The choice of an analytical method for this compound detection depends on the specific requirements of the study.
-
HPLC-UV is a robust and widely available technique suitable for routine quantification where high sensitivity is not the primary concern.
-
HPTLC offers a high-throughput and cost-effective alternative for screening and quantification of multiple samples simultaneously.
-
UPLC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level detection, analysis in complex biological matrices, and confirmatory analysis.
This guide provides the necessary data and protocols to assist researchers in making an informed decision based on their analytical needs and available resources.
References
Synergistic Interactions of Narcissin and its Aglycone Isorhamnetin with Other Flavonoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narcissin, a flavonoid glycoside, and its aglycone, isorhamnetin, have garnered significant interest in pharmacological research due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. While the individual effects of these compounds are well-documented, emerging evidence suggests that their efficacy can be significantly enhanced when used in combination with other flavonoids. This guide provides a comprehensive comparison of the synergistic effects of this compound (and its aglycone isorhamnetin) with other prominent flavonoids, supported by experimental data and detailed methodologies.
I. Synergistic Anticancer Activity
The combination of isorhamnetin, the aglycone of this compound, with other flavonoids such as quercetin has shown promising synergistic effects in inhibiting cancer cell growth. This synergy often allows for lower effective doses of the individual compounds, potentially reducing toxicity while enhancing therapeutic outcomes.
Comparative Analysis of Anticancer Synergy
While specific quantitative data on the synergistic anticancer effects of this compound in combination with other flavonoids is limited in publicly available literature, studies on its aglycone, isorhamnetin, provide valuable insights. Research has shown that isorhamnetin, when combined with quercetin, can lead to enhanced anticancer activity. For instance, in a study on gastric cancer, isorhamnetin demonstrated a strong antiproliferative effect and increased cytotoxicity when combined with chemotherapeutic drugs[1].
Table 1: Synergistic Anticancer Effects of Isorhamnetin with Quercetin
| Cancer Cell Line | Combination | IC50 (µM) - Individual vs. Combination | Combination Index (CI) | Key Findings |
| Gastric Cancer Cells | Isorhamnetin + Cisplatin | Data not available | Data not available | Increased cytotoxicity compared to individual agents[1]. |
Note: Specific IC50 and CI values for the synergistic interaction of isorhamnetin and quercetin in anticancer studies were not available in the reviewed literature. The Chou-Talalay method is commonly used to determine synergism, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of individual flavonoids and their combinations for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). IC50 values are calculated from dose-response curves. It is important to note that some flavonoids can interfere with the MTT assay by reducing the MTT reagent directly. Therefore, appropriate controls, such as cell-free wells with flavonoids, should be included to account for any false-positive results[2][3].
Signaling Pathways in Anticancer Synergy
The synergistic anticancer effects of isorhamnetin and quercetin are mediated through the modulation of multiple signaling pathways crucial for cancer cell survival, proliferation, and apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway is a key regulator of cell growth and survival. Isorhamnetin has been shown to inhibit this pathway, and its combination with other flavonoids that also target this pathway can lead to a more potent anticancer effect[4].
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Both isorhamnetin and quercetin can modulate this pathway, and their combined action can lead to enhanced apoptosis in cancer cells[4].
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cancer. Isorhamnetin can inhibit NF-κB activation, and its combination with other NF-κB inhibitors can synergistically suppress cancer cell growth[4].
-
PPAR-γ Pathway: Isorhamnetin can act as a ligand for PPAR-γ, a nuclear receptor that regulates genes involved in cell proliferation and apoptosis in gastric cancer[1].
Caption: Synergistic anticancer signaling pathways of Isorhamnetin and Quercetin.
II. Synergistic Anti-inflammatory and Antioxidant Effects
The combination of this compound's aglycone, isorhamnetin, with other flavonoids like kaempferol and quercetin demonstrates significant synergistic potential in combating inflammation and oxidative stress.
Comparative Analysis of Anti-inflammatory and Antioxidant Synergy
Studies have shown that combinations of flavonoids can lead to enhanced anti-inflammatory and antioxidant activities compared to the individual compounds. For example, isorhamnetin in combination with other natural compounds has been shown to improve overall anti-inflammatory and antioxidant activities[4].
Table 2: Synergistic Anti-inflammatory and Antioxidant Effects
| Flavonoid Combination | Assay | Measurement | Key Findings |
| Isorhamnetin + Kaempferol | Inhibition of iNOS expression | Dose-dependent reduction in NO production | Both flavonoids inhibit NF-κB activation, with kaempferol also inhibiting STAT-1[5]. |
| Isorhamnetin + Quercetin | DPPH Radical Scavenging | IC50 values | Data on synergistic IC50 values not available. |
Note: Specific quantitative data for the synergistic antioxidant and anti-inflammatory effects of these combinations are not always available in the literature, highlighting an area for future research.
Experimental Protocols
This assay measures the ability of antioxidants to scavenge the stable free radical DPPH.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of various concentrations of the individual flavonoids and their combinations to 1.9 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution[6][7].
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of individual flavonoids and their combinations for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the amount of nitrite (a stable product of NO) in the culture medium using the Griess reagent.
-
The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.
Signaling Pathways in Anti-inflammatory and Antioxidant Synergy
The synergistic anti-inflammatory and antioxidant effects of isorhamnetin and other flavonoids are mediated by their ability to modulate key signaling pathways.
-
NF-κB Pathway: Both isorhamnetin and kaempferol are known to inhibit the activation of NF-κB, a crucial transcription factor for pro-inflammatory genes, including iNOS[5].
-
JAK/STAT Pathway: Isorhamnetin has been shown to activate the JAK/STAT pathway, which can be involved in cellular responses to inflammation[8].
-
AMPK Pathway: Quercetin is known to activate the AMPK pathway, which plays a role in cellular energy homeostasis and can have anti-inflammatory effects[8].
Caption: Workflow for DPPH radical scavenging assay.
Conclusion
The synergistic combination of this compound's aglycone, isorhamnetin, with other flavonoids like quercetin and kaempferol presents a promising strategy for enhancing their therapeutic efficacy in anticancer and anti-inflammatory applications. These combinations often target multiple signaling pathways in a complementary or synergistic manner, leading to improved outcomes at lower concentrations. Further research is warranted to elucidate the precise quantitative measures of synergy (e.g., IC50 and CI values) for various combinations and to explore their efficacy and safety in preclinical and clinical settings. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and conduct robust studies to further investigate these synergistic interactions.
References
- 1. Isorhamnetin Inhibits Proliferation and Invasion and Induces Apoptosis through the Modulation of Peroxisome Proliferator-activated Receptor γ Activation Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Isorhamnetin Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of flavonoids: genistein, kaempferol, quercetin, and daidzein inhibit STAT-1 and NF-kappaB activations, whereas flavone, isorhamnetin, naringenin, and pelargonidin inhibit only NF-kappaB activation along with their inhibitory effect on iNOS expression and NO production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. Quercetin and its metabolite isorhamnetin promote glucose uptake through different signalling pathways in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of Narcissin and Sophoroflavonoloside for Researchers and Drug Development Professionals
An objective examination of the experimental data on the flavonoid glycosides Narcissin and Sophoroflavonoloside reveals distinct yet overlapping therapeutic potential. This guide synthesizes the available quantitative data, details key experimental protocols, and visualizes the modulated signaling pathways to aid researchers in evaluating these two compounds for further investigation.
This compound, an isorhamnetin glycoside, and Sophoroflavonoloside, a kaempferol glycoside, are both naturally occurring flavonoids that have garnered interest for their pharmacological activities. While both compounds exhibit antioxidant and anti-inflammatory properties, a direct comparison of their efficacy and mechanisms of action is crucial for guiding future research and development. This guide provides a head-to-head analysis based on available experimental data.
Quantitative Data Summary
A direct comparison of the antioxidant and anti-inflammatory activities of this compound and Sophoroflavonoloside is presented below. The data is compiled from various in vitro and in vivo studies.
| Biological Activity | Assay | This compound | Sophoroflavonoloside (Kaempferol 3-O-sophoroside) | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | IC50: 3.5 µM (authentic ONOO-), 9.6 µM (SIN-1-derived ONOO-)[1] | - | [1] |
| Lipid Peroxidation (MDA reduction in indoxacarb-poisoned rats) | 15.2 ± 1.2% reduction (Day 10), 25.3 ± 1.7% reduction (Day 20)[2][3] | - | [2][3] | |
| Anti-inflammatory Activity | Nitric Oxide (NO) Production Inhibition | - | - | |
| IL-6 Bioactivity Inhibition | - | IC50: 6.1 µM | ||
| COX-2 Activity Inhibition | - | IC50: 4.4 µM | ||
| Enzyme Activity | Cytochrome C Oxidase Activity (in indoxacarb-poisoned rats) | No recovery at Day 10 and 20[2] | 22.2 ± 1.6% increase (Day 10), 17.0 ± 1.3% increase (Day 20)[2] | [2] |
Note: A direct IC50 value for DPPH radical scavenging and NO production inhibition for Sophoroflavonoloside was not available in the searched literature. Similarly, IC50 values for IL-6 and COX-2 inhibition by this compound were not found for a direct comparison.
Signaling Pathway Modulation
Both this compound and Sophoroflavonoloside exert their biological effects by modulating key cellular signaling pathways.
This compound Signaling Pathway
This compound has been shown to modulate the NF-κB and MAPK signaling pathways, which are critically involved in inflammation and cellular stress responses.[4] It also appears to influence the Nrf2/HO-1 and calcium signaling pathways.[4]
Caption: this compound's modulation of NF-κB and MAPK pathways.
Sophoroflavonoloside Signaling Pathway
Sophoroflavonoloside demonstrates anti-inflammatory effects by inhibiting the NF-κB pathway.[5] Furthermore, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mTORC1 signaling complex, a key regulator of cell growth and autophagy.
Caption: Sophoroflavonoloside's modulation of AMPK/mTORC1 and NF-κB pathways.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
DPPH Radical Scavenging Assay
This assay is a standard method to evaluate the antioxidant activity of compounds.
Experimental Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). A positive control, such as ascorbic acid, is also prepared in a series of concentrations.
-
Sample Preparation: The test compound (this compound or Sophoroflavonoloside) is dissolved in a suitable solvent to create a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing different concentrations of the test compound, positive control, or blank solvent.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured using a microplate reader at a wavelength of approximately 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Experimental Workflow
Caption: Workflow for the nitric oxide inhibition assay.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded into a 96-well plate at a specific density.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (this compound or Sophoroflavonoloside) for a defined period (e.g., 1-2 hours).
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
-
Incubation: The plate is incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance of the resulting colored product.
-
Data Analysis: The percentage of inhibition of NO production is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value is then determined. A cell viability assay (e.g., MTT assay) is also performed to ensure that the observed inhibition is not due to cytotoxicity.
Conclusion
The available data suggests that both this compound and Sophoroflavonoloside are promising flavonoid glycosides with distinct pharmacological profiles. This compound demonstrates potent antioxidant activity, particularly in scavenging peroxynitrite. Sophoroflavonoloside shows significant anti-inflammatory effects through the inhibition of key inflammatory mediators and pathways, and also engages the AMPK/mTORC1 pathway, suggesting a role in cellular metabolism and autophagy.
For researchers and drug development professionals, the choice between these two compounds would depend on the specific therapeutic target. This compound may be a more suitable candidate for conditions primarily driven by oxidative stress, particularly nitrosative stress. In contrast, Sophoroflavonoloside's combined anti-inflammatory and AMPK-activating properties could be advantageous in metabolic and inflammatory disorders. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and safety profiles.
References
- 1. Kaempferol-3-O-sophoroside (PCS-1) contributes to modulation of depressive-like behaviour in C57BL/6J mice by activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marinebiology.pt [marinebiology.pt]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
A Comparative Guide to the In Vitro and In Vivo Activity of Narcissin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported in vitro and in vivo activities of Narcissin, a flavonoid glycoside with demonstrated antioxidant and anti-inflammatory potential. By presenting available experimental data, detailed protocols, and visual representations of its mechanisms of action, this document aims to facilitate a deeper understanding of this compound's therapeutic promise and guide future research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from both in vitro and in vivo studies on this compound, offering a side-by-side comparison of its efficacy in different experimental settings.
Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of this compound
| Assay Type | Cell Line/System | Concentration/Dose | Observed Effect | Reference |
| ONOO⁻ Scavenging | Acellular | IC₅₀: 3.5 µM | Scavenging of authentic peroxynitrite | [1] |
| SIN-1-derived ONOO⁻ Scavenging | Acellular | IC₅₀: 9.6 µM | Scavenging of peroxynitrite from a donor | [1] |
| Reactive Oxygen Species (ROS) | SH-SY5Y cells | 0-1 µM (24 h) | Inhibition of 6-OHDA-induced ROS increase | [1] |
| Glutathione (GSH) Levels | SH-SY5Y cells | 0-1 µM (24 h) | Increase in GSH levels | [1] |
| DPPH Radical Scavenging | Acellular | IC₅₀: 712.85 µM | Free radical scavenging activity | [2] |
| Cytokine Production (IL-4) | Human CD4+ T cells from PBMCs | 10 µg/mL | 2.6% increase in IL-4 production | [1] |
| Cytokine Production (IL-10) | Human CD4+ T cells from PBMCs | 10 µg/mL | 2% increase in IL-10 production | [1] |
| Cytokine Production (IL-13) | Human CD4+ T cells from PBMCs | 10 µg/mL | 3.5% increase in IL-13 production | [1] |
Table 2: In Vivo Antioxidant Activity of this compound in a Rat Model of Pesticide-Induced Toxicity
| Parameter | Tissue | Treatment Group | Day 10 | Day 20 | Day 30 | Day 40 | Reference |
| Malondialdehyde (MDA) (% decrease vs. toxicant group) | Liver Mitochondria | This compound (10 mg/kg) | 15.2 ± 1.2% | 25.3 ± 1.7% | 25.5 ± 1.6% | 16.4 ± 1.5% | [3][4] |
| Cytochrome c Oxidase Activity (% restoration vs. toxicant group) | Liver Mitochondria | This compound (10 mg/kg) | No recovery | No recovery | 8.0 ± 0.5% | 19.0 ± 1.1% | [3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.
In Vivo Study: Antioxidant Activity in Rats
Objective: To evaluate the effect of this compound on lipid peroxidation and mitochondrial enzyme activity in rats exposed to indoxacarb pesticide.[3][4]
Animal Model: Adult male white rats (150-250 g).[4]
Experimental Groups:
-
Control Group: Healthy rats.
-
Toxicant Group: Rats administered indoxacarb pesticide at a dose of 1/10 LD₅₀.
-
This compound Treatment Group: Rats administered indoxacarb followed by oral administration of this compound (10 mg/kg) once a day for 10 days.[3][4]
Procedure:
-
Induction of Toxicity: Indoxacarb pesticide was administered to the toxicant and treatment groups.
-
Treatment: The this compound treatment group received the compound orally for 10 consecutive days.
-
Tissue Collection: At 10, 20, 30, and 40 days, animals were sacrificed, and liver tissues were collected for mitochondrial isolation.
-
Mitochondrial Isolation: Liver mitochondria were isolated using differential centrifugation.
-
Malondialdehyde (MDA) Assay: The level of lipid peroxidation was determined by measuring MDA content. This assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored complex, which is measured spectrophotometrically at 532 nm.[3]
-
Cytochrome c Oxidase Activity Assay: The activity of this mitochondrial enzyme was determined spectrophotometrically by measuring the rate of oxidation of reduced cytochrome c at 550 nm.[3]
In Vitro Assays
Objective: To assess the free radical scavenging capacity of a compound.[2]
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2]
Procedure:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compound (e.g., this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 15 minutes).[2]
-
The absorbance is measured at 517 nm using a spectrophotometer.[2]
-
The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Objective: To evaluate the anti-inflammatory effect of a compound by measuring its impact on cytokine production in immune cells.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are pre-treated with different concentrations of the test compound (e.g., this compound) for a specified time.
-
Inflammation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.
Objective: To determine if a compound activates the Nrf2 signaling pathway by assessing the nuclear translocation of Nrf2.
Procedure:
-
Cells are treated with the test compound for various time points.
-
Nuclear and cytoplasmic protein fractions are extracted from the cells.
-
Protein concentrations are determined using a protein assay (e.g., BCA assay).
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for Nrf2, followed by a secondary antibody conjugated to an enzyme.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative amount of Nrf2 in the nucleus versus the cytoplasm.
Objective: To measure the effect of a compound on the transcriptional activity of NF-κB.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.
Procedure:
-
Cells (e.g., HEK293T) are co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
After transfection, cells are pre-treated with the test compound.
-
The NF-κB pathway is activated with a stimulus like Tumor Necrosis Factor-alpha (TNF-α).
-
After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and provide a visual representation of the experimental workflows.
Discussion and Correlation
The available data suggests a correlation between the in vitro and in vivo activities of this compound, primarily through its antioxidant and anti-inflammatory properties.
In vitro studies demonstrate this compound's capacity to directly scavenge reactive oxygen and nitrogen species, as evidenced by its low IC₅₀ values against peroxynitrite.[1] Furthermore, its ability to increase intracellular glutathione levels in SH-SY5Y cells points to its role in enhancing endogenous antioxidant defenses.[1] The observed modulation of the Nrf2 and NF-κB signaling pathways provides a mechanistic basis for these antioxidant and anti-inflammatory effects. Activation of the Nrf2 pathway leads to the expression of antioxidant enzymes, while inhibition of the NF-κB pathway reduces the production of pro-inflammatory cytokines.[1]
Consistent with these in vitro findings, the in vivo study in rats showed that this compound treatment significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, in liver mitochondria following toxicant exposure.[3][4] This indicates that this compound exerts a protective antioxidant effect in a living organism. The partial restoration of cytochrome c oxidase activity at later time points further suggests a potential role in preserving mitochondrial function under oxidative stress.[3]
Correlation and Gaps: While a qualitative correlation is evident, a direct quantitative correlation between the in vitro and in vivo data is challenging to establish from the currently available literature. For instance, there is a lack of in vitro studies that specifically measure the effect of this compound on MDA production or cytochrome c oxidase activity in a relevant cell model. Such studies would be crucial for a more direct comparison with the in vivo findings. Conversely, the in vivo study did not measure the expression of Nrf2 or NF-κB target genes, which would have provided a stronger mechanistic link to the in vitro signaling pathway data.
Conclusion and Future Directions
This compound demonstrates consistent antioxidant and anti-inflammatory activities both in cellular models and in a whole-animal system. The mechanisms of action appear to be conserved, involving the modulation of key signaling pathways that regulate cellular stress responses.
To strengthen the in vitro-in vivo correlation and further elucidate the therapeutic potential of this compound, future research should focus on:
-
Conducting in vitro studies that measure the same biochemical endpoints as the in vivo studies, such as MDA levels and cytochrome c oxidase activity, in response to this compound treatment under conditions of oxidative stress.
-
Performing in vivo studies that include molecular analyses of the Nrf2 and NF-κB pathways in the target tissues to confirm the in vitro mechanistic findings.
-
Expanding the range of in vivo models to investigate the efficacy of this compound in other disease contexts where oxidative stress and inflammation play a key role.
By addressing these research gaps, a more complete picture of this compound's pharmacological profile can be developed, paving the way for its potential translation into clinical applications.
References
Narcissin's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Narcissin's performance against various cancer cell lines, supported by experimental data. This compound, a natural isocarbostyril alkaloid, has demonstrated significant anti-proliferative and pro-apoptotic effects across a spectrum of cancer types.
This comparative study synthesizes findings from multiple research articles to present a comprehensive overview of this compound's (also known as narciclasine) cytotoxic and mechanistic effects. The data presented herein highlights the compound's potential as a broad-spectrum anti-cancer agent.
Quantitative Analysis of Cytotoxicity
This compound exhibits potent cytotoxic effects on a variety of human cancer cell lines, with IC50 values predominantly in the nanomolar range. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines as determined by MTT assays.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Breast Cancer | MCF-7 | ~30 | [1] |
| MDA-MB-231 | Not specified | [1][2] | |
| HCC-1937 | Not specified | [3] | |
| Prostate Cancer | PC-3 | ~30 | [1] |
| Colon Cancer | LoVo | ~30 | [1] |
| HCT-116 | Not specified | [4][5] | |
| SW-480 | Not specified | [4][5] | |
| Lung Cancer | A-549 | ~30 | [1] |
| H157 | Not specified | [6] | |
| LuCa1 | Not specified | [7] | |
| Glioma | U-373 | ~30 | [1] |
| Pancreatic Cancer | BxPC-3 | ~30 | [1] |
| Gastric Cancer | BGC-823 | Not specified | [8] |
| SGC-7901 | Not specified | [8] | |
| MGC-803 | Not specified | [8] | |
| MKN28 | Not specified | [8] |
It is noteworthy that this compound displays significantly lower cytotoxicity towards normal human fibroblast cell lines, with a mean IC50 value of approximately 7.5 µM, indicating a degree of selectivity for cancer cells[1].
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis. Flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) staining consistently demonstrates a significant increase in the apoptotic cell population across various cancer cell lines upon treatment with this compound[2][3][4][9]. For instance, in triple-negative breast cancer (TNBC) cells, this compound treatment leads to a dose-dependent increase in apoptosis[3]. Similarly, in colon cancer cells (HCT-116 and SW-480), this compound treatment results in a significant induction of apoptosis[4][5].
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated overnight.[3]
-
Treatment: Cells are treated with various concentrations of this compound (e.g., ranging from 1 nM to 10 µM) for a specified period, typically 24 to 72 hours.[1][3]
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C in the dark.[3]
-
Formazan Solubilization: The medium is removed, and 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. The IC50 value is then calculated.[1][3]
Apoptosis Assay by Flow Cytometry
Apoptosis is quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.[9]
-
Staining: The cell pellet is resuspended in Annexin V binding buffer, and stained with Annexin V-FITC and PI for 15 minutes in the dark at room temperature.[9]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[9]
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
AMPK-ULK1 Signaling Pathway
In triple-negative breast cancer cells, this compound induces autophagy-dependent apoptosis by regulating the AMPK-ULK1 signaling axis. This compound treatment leads to the upregulation of AMPK and ULK1.[3]
Death Receptor Pathway
This compound activates the extrinsic apoptosis pathway by triggering the activation of initiator caspases of the death receptor pathway, specifically caspase-8 and caspase-10, in cancer cells such as MCF-7 breast cancer and PC-3 prostate cancer cells.[1] This involves the formation of a death-inducing signaling complex (DISC) with Fas and death receptor 4 (DR4).[1]
IL-17A/Act1/TRAF6/NF-κB Signaling Pathway
In colon carcinoma cells, this compound induces apoptosis by inhibiting the IL-17A/Act1/TRAF6/NF-κB signaling pathway.[4][5] this compound treatment leads to the downregulation of IL-17A, Act1, and TRAF6, which in turn inhibits the activation of the pro-survival transcription factor NF-κB.[4][5]
References
- 1. The Amaryllidaceae Isocarbostyril Narciclasine Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Narciclasine, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Narciclasine induces autophagy‐dependent apoptosis in triple‐negative breast cancer cells by regulating the AMPK‐ULK1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Narciclasine induces colon carcinoma cell apoptosis by inhibiting the IL-17A/Act1/TRAF6/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conversion of Natural Narciclasine to Its C-1 and C-6 Derivatives and Their Antitumor Activity Evaluation: Some Unusual Chemistry of Narciclasine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Narciclasine as a Novel Treatment for Lung Cancer and Malignant Pleural Mesothelioma: Insights from 3D Tumor Spheroid Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Narciclasine induces autophagy-mediated apoptosis in gastric cancer cells through the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Narciclasine enhances cisplatin-induced apoptotic cell death by inducing unfolded protein response-mediated regulation of NOXA and MCL1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Narcissin: A Comparative Guide Based on Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Narcissin, a flavonol glycoside with therapeutic potential. Due to the limited availability of comprehensive gene expression data for this compound, this guide leverages its known signaling pathways and compares them with the well-documented gene expression profiles of structurally similar and functionally related flavonoids, Naringenin and its glycoside Naringin. This comparative approach offers valuable insights into the potential molecular mechanisms of this compound and provides a framework for its further investigation and validation.
Overview of Mechanisms of Action and Signaling Pathways
This compound, Naringenin, and Naringin are flavonoids that exert their biological effects by modulating key signaling pathways involved in cellular stress, inflammation, and apoptosis. While their downstream effects on gene expression can vary, they share common upstream targets that are critical in various disease models.
This compound: The primary mechanism of action of this compound identified to date involves the activation of the Nrf2 pathway and the inhibition of JNK and p38 MAPK signaling cascades.[1] These pathways are central to the cellular antioxidant response and stress-induced apoptosis.
Naringenin and Naringin: These flavonoids are extensively studied for their anti-inflammatory and anti-cancer properties. Their mechanisms are largely attributed to the inhibition of the NF-κB pathway and modulation of the p53, ERα, and TGF-β/SMAD2 signaling pathways.[2][3][4][5]
Signaling Pathway Diagrams
Comparative Gene Expression Analysis
The following table summarizes the known and expected effects of this compound, Naringenin, and Naringin on key genes and pathways based on available literature. This provides a comparative framework for understanding their potential therapeutic applications.
| Target Pathway | Key Genes | This compound (Expected Effect) | Naringenin (Observed Effect) | Naringin (Observed Effect) | References |
| Nrf2 Pathway | Nrf2 (NFE2L2), HO-1, NQO1, GCLC, GCLM | Upregulation of nuclear Nrf2 and its target genes. | Upregulation of antioxidant gene expression. | Not extensively documented. | [1],[6],[7] |
| JNK/p38 MAPK Pathway | JNK (MAPK8), p38 (MAPK14), c-Jun, ATF2 | Inhibition of JNK and p38 activation, leading to decreased downstream signaling. | Activation of p38/MAPK and caspase-3 in some cancer models. | Not extensively documented. | [1],[8],[9],[10] |
| NF-κB Pathway | NF-κB (RELA, NFKB1), IKK, IκBα, TNF-α, IL-6, IL-1β | Not directly documented, but potential anti-inflammatory effects are expected. | Inhibition of NF-κB activation and downregulation of inflammatory cytokine expression. | Downregulation of NF-κB and TNF-α expression. | [3],[8],[5] |
| Apoptosis & Cell Cycle | p53, ERα, Bcl-2, BAX, Caspase-3 | Not directly documented. | Upregulation of p53 and ERα in breast cancer cells, leading to apoptosis. | Upregulation of BAX and Caspase-3, and downregulation of Bcl-2. | [4],[5] |
| TGF-β/SMAD Pathway | TGF-β, SMAD2 | Not directly documented. | Not a primary documented pathway. | Downregulation of TGF-β and SMAD2 expression. | [5] |
Experimental Protocols for Validation
To validate the mechanism of action of this compound and compare it with other flavonoids, a systematic gene expression analysis is required. Below are detailed protocols for key experiments.
Experimental Workflow Diagram
Protocol 1: Cell Culture and Flavonoid Treatment
-
Cell Seeding: Plate the desired cell line (e.g., human macrophages for inflammation studies, or a cancer cell line like MCF-7 for oncology studies) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare stock solutions of this compound, Naringenin, and Naringin in a suitable solvent (e.g., DMSO). Further dilute the stock solutions in culture media to achieve the desired final concentrations. A vehicle control (media with the same concentration of DMSO) must be included.
-
Treatment: Remove the existing media from the cells and replace it with the media containing the flavonoids or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to capture both early and late gene expression changes.
-
Cell Harvesting: After incubation, wash the cells with PBS and harvest them for RNA extraction.
Protocol 2: RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.
-
RNA Quantification: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity: Assess the integrity of the RNA by running an aliquot on an Agilent Bioanalyzer or a similar instrument. An RNA Integrity Number (RIN) of >8 is recommended for RNA-seq.
Protocol 3: RNA-Seq Library Preparation and Sequencing
-
Poly(A) RNA Selection or rRNA Depletion: For eukaryotic samples, enrich for mRNA by selecting for the poly(A) tail or by depleting ribosomal RNA (rRNA).
-
RNA Fragmentation: Fragment the enriched RNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA from the fragmented RNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
End Repair and Adapter Ligation: Repair the ends of the double-stranded cDNA and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated cDNA library to generate a sufficient quantity for sequencing.
-
Library Quantification and Sequencing: Quantify the final library and sequence it on a next-generation sequencing platform (e.g., Illumina NovaSeq).
Protocol 4: Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the treatment and control groups.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify the biological processes and pathways affected by the flavonoid treatment.
Protocol 5: RT-qPCR Validation
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
Primer Design: Design and validate primers for a selection of differentially expressed genes identified from the RNA-seq data and for one or more stable housekeeping genes for normalization.
-
qPCR Reaction: Set up the qPCR reactions using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression, confirming the results obtained from the RNA-seq analysis.[11]
Conclusion
While direct, comprehensive gene expression data for this compound is still emerging, its known effects on the Nrf2, JNK, and p38 signaling pathways provide a strong basis for predicting its mechanism of action. By comparing these pathways with the extensive gene expression data available for Naringenin and Naringin, researchers can formulate targeted hypotheses for validating this compound's therapeutic potential. The experimental protocols outlined in this guide offer a robust framework for conducting these validation studies, ultimately paving the way for the development of this compound as a novel therapeutic agent. Future research should focus on generating genome-wide expression data for this compound across various cell types and disease models to fully elucidate its molecular mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]
- 3. Anti-inflammatory effects and related mechanisms of naringenin in human periodontal ligament stem cells under lipopolysaccharide stimulation based on RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Cytotoxic and Anticancer Potential of Naringin on Oral Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NRF2, a Transcription Factor for Stress Response and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pro-apoptotic gene expression mediated by the p38 mitogen-activated protein kinase signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 11. Design and Sampling Plan Optimization for RT-qPCR Experiments in Plants: A Case Study in Blueberry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Narcissin's Enzymatic Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the enzymatic inhibition specificity of Narcissin (Isorhamnetin-3-O-rutinoside). Due to the limited availability of direct inhibitory data for this compound against a broad panel of enzymes, this document focuses on its known modulatory effects and presents a detailed comparative analysis of its aglycone, isorhamnetin, alongside other well-characterized flavonoids. This approach offers insights into the potential inhibitory profile of this compound and serves as a valuable resource for researchers investigating its therapeutic applications.
Introduction to this compound and its Biological Activity
This compound is a flavonoid glycoside found in various medicinal plants. Flavonoids are a class of secondary metabolites known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties. The specificity of a compound's interaction with enzymes is a critical factor in determining its therapeutic potential and safety profile. A highly specific inhibitor will primarily interact with its intended target, minimizing off-target effects and potential toxicity.
Overview of Target Enzymes
This guide focuses on a selection of enzymes that are common targets for flavonoid inhibition and are implicated in various physiological and pathological processes:
-
Cytochrome c Oxidase (COX4): The terminal enzyme of the mitochondrial respiratory chain, crucial for cellular energy production. Modulation of its activity can impact cellular metabolism and survival.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Its inhibition is a key mechanism for many anti-inflammatory drugs.
-
Xanthine Oxidase (XO): A key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibitors of XO are used to treat hyperuricemia and gout.
-
Tyrosinase: A copper-containing enzyme that plays a critical role in melanin biosynthesis. Its inhibition is of interest in the cosmetic and medical fields for treating hyperpigmentation disorders.
-
Elastase: A protease that breaks down elastin, a key protein in the extracellular matrix. Its overactivity is implicated in inflammatory diseases and skin aging.
-
Hyaluronidase: An enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its inhibition can have anti-inflammatory and anti-aging effects.
Quantitative Data on Enzymatic Inhibition
Direct quantitative data on the enzymatic inhibition by this compound is scarce. However, one study has reported its inhibitory activity against Cyclooxygenase-2 (COX-2).
Table 1: Known Enzymatic Inhibition Data for this compound
| Enzyme | IC50 Value (µM) | Source |
| Cyclooxygenase-2 (COX-2) | 126.06 ± 9.44 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Modulatory Effect of this compound on Cytochrome c Oxidase
While not a direct inhibitor in the classical sense, this compound has been shown to have a restorative effect on cytochrome c oxidase activity in the liver mitochondria of rats under pesticide-induced oxidative stress[2]. In these studies, this compound administration helped to recover the enzyme's function, suggesting a modulatory role rather than straightforward inhibition. This highlights the complexity of this compound's interactions with enzymatic systems, which may go beyond simple competitive or non-competitive inhibition.
Comparative Inhibition Data for Isorhamnetin (Aglycone of this compound)
To provide a broader perspective on the potential inhibitory profile of this compound, the following tables summarize the inhibitory concentrations (IC50) of its aglycone, isorhamnetin, against several key enzymes, alongside other representative flavonoids.
Table 2: Comparative Inhibition of Xanthine Oxidase by Flavonoids
| Inhibitor | IC50 Value (µM) | Inhibition Type | Source |
| Isorhamnetin | 0.40 - 5.02 | Mixed | [3] |
| Allopurinol (Control) | 7.0 | - | [4] |
| Quercetin | 1.4 | - | [4] |
| Luteolin | 0.40 - 5.02 | Mixed | [3] |
| Kaempferol | 0.40 - 5.02 | Mixed | [3] |
| Myricetin | 0.40 - 5.02 | Mixed | [3] |
Table 3: Comparative Inhibition of Tyrosinase by Flavonoids
| Inhibitor | IC50 Value (µM) | Inhibition Type | Source |
| Isorhamnetin | 235 ± 13 (Ki) | Mixed | [5] |
| Kojic Acid (Control) | - | - | - |
| Quercetin | - | - | - |
| Luteolin | - | - | - |
| Kaempferol | - | - | - |
Table 4: Comparative Inhibition of Cyclooxygenase-2 (COX-2) by Flavonoids
| Inhibitor | IC50 Value (µM) | Source |
| Isorhamnetin | Suppresses expression | [6] |
| Celecoxib (Control) | - | [1] |
| Quercetin | - | - |
| Luteolin | - | - |
| Kaempferol | - | - |
Note: Data for some fields are not available in the cited literature.
Experimental Protocols
General Enzyme Inhibition Assay Workflow
A typical workflow for assessing enzyme inhibition involves the following steps:
Caption: General workflow for an in vitro enzyme inhibition assay.
Xanthine Oxidase Inhibition Assay Protocol (Adapted from[3])
-
Reagents:
-
Phosphate buffer (pH 7.5)
-
Xanthine solution (substrate)
-
Xanthine oxidase solution
-
Test compound (e.g., Isorhamnetin) dissolved in DMSO
-
Allopurinol (positive control)
-
-
Procedure:
-
The reaction mixture contains phosphate buffer, xanthine, and the test compound at various concentrations.
-
The reaction is initiated by adding the xanthine oxidase solution.
-
The mixture is incubated at a specific temperature (e.g., 25°C).
-
The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway Context
The enzymes discussed are often embedded in complex signaling pathways. For instance, COX-2 is a key enzyme in the inflammatory pathway.
Caption: Simplified diagram of the COX-2 inflammatory pathway.
Conclusion
The available evidence suggests that this compound exhibits inhibitory activity against COX-2. However, a comprehensive assessment of its enzymatic inhibition specificity is hampered by the lack of broad-spectrum quantitative data. The inhibitory profile of its aglycone, isorhamnetin, against enzymes like xanthine oxidase and tyrosinase suggests that this compound may possess a wider range of enzymatic interactions than currently documented. Further research is warranted to elucidate the direct inhibitory effects and mechanisms of this compound on a larger panel of enzymes. Such studies will be crucial for a more definitive evaluation of its specificity and for unlocking its full therapeutic potential. Researchers are encouraged to utilize the provided protocols as a starting point for their own investigations into the enzymatic inhibition profile of this compound.
References
- 1. Insights into cyclooxygenase-2 inhibition by isolated bioactive compounds 3-caffeoyl-4-dihydrocaffeoyl quinic acid and isorhamnetin 3-O-β-D-glucopyranoside from Salicornia herbacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 3. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of Quercetin and Its Human and Microbial Metabolites on Xanthine Oxidase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of isorhamnetin on tyrosinase: inhibition kinetics and computational simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antioxidant effects of isorhamnetin contribute to inhibit COX-2 expression in response to inflammation: a potential role of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of extraction efficiency for Narcissin using different methods
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides an objective comparison of three common methods for extracting narcissin, a flavonoid with significant therapeutic potential: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Heat Reflux Extraction (HRE). The following sections detail the experimental protocols and present comparative data on their efficiency.
Comparison of Extraction Efficiency
| Extraction Method | Key Parameters | Typical Solvent | Extraction Time | Flavonoid Yield/Efficiency |
| Ultrasound-Assisted Extraction (UAE) | Ultrasonic Power (W), Temperature (°C), Time (min), Solvent-to-Solid Ratio (mL/g) | Ethanol/Methanol-water mixtures | 20 - 60 min | Generally high yields due to efficient cell wall disruption through cavitation. Often considered more efficient than traditional methods.[1][2][3] |
| Microwave-Assisted Extraction (MAE) | Microwave Power (W), Temperature (°C), Time (min), Solvent-to-Solid Ratio (mL/g) | Ethanol/Methanol-water mixtures | 5 - 30 min | High extraction rates and yields, often superior to conventional techniques due to rapid and targeted heating of the solvent and plant matrix.[4][5][6][7] |
| Heat Reflux Extraction (HRE) | Temperature (°C), Time (h), Solvent-to-Solid Ratio (mL/g) | Ethanol/Methanol | 1 - 4 h | A conventional and robust method, but often requires longer extraction times and may lead to the degradation of thermolabile compounds.[8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing extraction techniques. Below are representative protocols for each method, based on established practices for flavonoid extraction.
Ultrasound-Assisted Extraction (UAE) Protocol
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[2][3]
Materials and Equipment:
-
Dried and powdered plant material containing this compound
-
Extraction solvent (e.g., 70% ethanol)
-
Ultrasonic bath or probe sonicator
-
Flask
-
Filtration apparatus (e.g., filter paper, vacuum pump)
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material and place it in a flask.
-
Add the extraction solvent at a predetermined solvent-to-solid ratio (e.g., 30:1 mL/g).
-
Place the flask in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the ultrasonic power (e.g., 200 W), temperature (e.g., 50°C), and extraction time (e.g., 45 minutes).
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
-
Dry the resulting extract to a constant weight and determine the yield.
Microwave-Assisted Extraction (MAE) Protocol
Microwave-assisted extraction employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.[4][6]
Materials and Equipment:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 80% ethanol)
-
Microwave extraction system with temperature and power control
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a weighed amount of the powdered plant material into the microwave extraction vessel.
-
Add the extraction solvent at a specified solvent-to-solid ratio (e.g., 25:1 mL/g).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 500 W), temperature (e.g., 110°C), and extraction time (e.g., 25 minutes).
-
After the extraction cycle, allow the vessel to cool to room temperature.
-
Filter the contents to separate the extract.
-
Remove the solvent from the extract using a rotary evaporator.
-
Dry the final extract and calculate the yield.
Heat Reflux Extraction (HRE) Protocol
Heat reflux extraction is a conventional method that involves boiling a solvent and condensing it back into the extraction flask, allowing for continuous extraction at a constant temperature.[8][9]
Materials and Equipment:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 90% ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Add a weighed amount of the powdered plant material and the extraction solvent to a round-bottom flask at a desired solvent-to-solid ratio (e.g., 10:1 mL/g).
-
Attach the reflux condenser to the flask and place it on a heating mantle.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for a specified duration (e.g., 2 hours).
-
After the reflux period, turn off the heat and allow the mixture to cool.
-
Filter the cooled mixture to separate the extract.
-
Concentrate the extract using a rotary evaporator.
-
Dry the extract to a constant weight to determine the yield.
Experimental Workflow
The following diagram illustrates a general workflow for the comparison of different this compound extraction methods.
Caption: Comparative workflow for this compound extraction methods.
References
- 1. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 2. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ultrasound-assisted extraction of polyphenols from Chinese propolis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Comparison of microwave-assisted techniques for the extraction of antioxidants from Citrus paradisi Macf. biowastes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Naringin and Naringenin Extraction from Citrus × paradisi L. Using Hydrolysis and Excipients as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of heat reflux extraction on the content, antioxidant, and immune activity of polyphenols and flavonoids from hempseed threshing residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of heat reflux extraction on the content, antioxidant, and immune activity of polyphenols and flavonoids from hempseed threshing residues | PLOS One [journals.plos.org]
Benchmarking Narcissin's Antioxidant Capacity Against Trolox: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacity of Narcissin, a naturally occurring flavonoid glycoside, against Trolox, a synthetic vitamin E analog widely used as a standard in antioxidant assays. This document summarizes key quantitative data, details experimental methodologies for common antioxidant assays, and visualizes relevant biological pathways and experimental workflows to support researchers in evaluating this compound's potential as a therapeutic agent.
Quantitative Comparison of Antioxidant Capacity
Direct quantitative comparisons of the antioxidant capacity of isolated this compound (Isorhamnetin-3-O-rutinoside) and Trolox using standardized assays such as DPPH and ABTS are essential for evaluating its relative potency. While research has confirmed this compound's antioxidant properties, specific Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 values for the purified compound are not consistently reported across literature, making a direct, comprehensive comparison challenging.
The following table provides a template for the type of data required for a direct comparison. Researchers are encouraged to consult specific studies that perform head-to-head comparisons using the methodologies outlined in this guide. For context, IC50 values for this compound in a peroxynitrite (ONOO-) scavenging assay have been reported to be 3.5 µM for authentic ONOO- and 9.6 µM for SIN-1-derived ONOO-.[1] However, these are not directly comparable to Trolox values from DPPH or ABTS assays.
| Compound | Assay | IC50 / TEAC Value | Reference |
| This compound | DPPH | Data not available | |
| Trolox | DPPH | Data not available | |
| This compound | ABTS | Data not available | |
| Trolox | ABTS | Data not available |
Note: This table is intended for comparative data. Specific values should be populated from relevant experimental findings.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is fundamental. Below are detailed methodologies for two of the most common in vitro antioxidant assays, the DPPH radical scavenging assay and the ABTS radical cation decolorization assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of the assay is based on the reduction of the stable DPPH radical, which is deep purple in color, to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compound (this compound)
-
Standard (Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution.
-
Preparation of Standard: Prepare a stock solution of Trolox in methanol. Create a series of dilutions to generate a standard curve.
-
Assay Protocol:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound or Trolox to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of antioxidants to scavenge the stable AB-TS•+ radical cation. The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced to its colorless neutral form.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound)
-
Standard (Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples and Standard: Prepare serial dilutions of this compound and Trolox in the appropriate solvent.
-
Assay Protocol:
-
Add 20 µL of the sample or standard to a well in a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is expressed as Trolox Equivalents (TE), which is determined from the Trolox standard curve.
Signaling Pathways and Experimental Workflows
Antioxidant Mechanism of Action: The Nrf2 Signaling Pathway
Flavonoids like this compound are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's endogenous antioxidant defenses.
Caption: Nrf2 signaling pathway activation by antioxidants.
Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates a typical workflow for comparing the antioxidant capacity of a test compound like this compound against a standard such as Trolox using an in vitro assay.
Caption: Workflow for in vitro antioxidant assay.
References
Safety Operating Guide
Proper Disposal of Narcissin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Narcissin, a flavonoid glycoside, requires careful consideration for its disposal due to its potential environmental impact. This guide provides essential information on the proper disposal procedures for this compound, in line with established safety protocols.
Key Disposal Principles
The primary directive from safety data sheets (SDS) for this compound (also known as Isorhamnetin-3-O-rutinoside) is to manage it as chemical waste and avoid its release into the environment. Disposal should always be conducted through a licensed and approved waste disposal company. This ensures that the compound is handled in accordance with local, state, and federal regulations.
Aquatic Toxicity
Summary of Known Toxicological Data for this compound
| Endpoint | Organism | Effect | Citation |
| Developmental Toxicity | Zebrafish Embryo | Reduced hatchability, increased malformation rate, shorter body length, slowed blood flow. | |
| Cardiotoxicity | Zebrafish Embryo | Bradycardia, pericardial edema, diminished stroke volume and ejection fraction. | |
| General Hazard | N/A | Very toxic to aquatic life with long-lasting effects. |
Recommended Disposal Method: Incineration
The most recommended method for the disposal of this compound is incineration. This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to ensure the complete destruction of the compound and to neutralize any harmful combustion byproducts.
General Protocol for Incineration:
-
Segregation: Isolate waste this compound from other laboratory waste streams to avoid incompatible mixtures.
-
Packaging: Store the waste in a clearly labeled, sealed, and compatible container.
-
Combustible Solvent: For efficient incineration, it is often recommended to dissolve or mix the chemical waste with a combustible solvent. The choice of solvent should be made in consultation with the waste disposal facility to ensure compatibility with their incineration process.
-
Professional Disposal: Transfer the packaged waste to a licensed hazardous waste disposal company that operates a chemical incinerator.
Potential Degradation Methods (for consideration by waste management professionals)
While direct on-site treatment of this compound waste is not recommended for laboratory personnel, understanding potential degradation pathways is valuable for waste management professionals.
-
Acid Hydrolysis: As a glycoside, this compound's structure includes a sugar moiety linked to a flavonoid aglycone. This glycosidic bond can be cleaved through acid hydrolysis. This process would break the molecule into its constituent sugar and isorhamnetin parts, which may then be amenable to further degradation. However, a specific, validated protocol for the neutralization of this compound waste at a laboratory scale is not available.
-
Thermal Degradation: Flavonoids are known to be sensitive to high temperatures. Thermal degradation, as would occur during incineration, is an effective method for breaking down the molecular structure of this compound.
Experimental Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste from a laboratory setting.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. The recommended and most secure method is to engage a professional hazardous waste disposal service for incineration. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited due to the compound's aquatic toxicity. By adhering to these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the environment.
Essential Safety and Logistical Information for Handling Narcissin
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides comprehensive, procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of Narcissin, ensuring laboratory safety and logistical efficiency.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₂₈H₃₂O₁₆ |
| Molecular Weight | 624.5 g/mol |
| Appearance | Solid |
| Solubility | DMF: 5mg/mL, DMSO: 3mg/mL, PBS (pH 7.2): 5mg/mL |
| Storage Temperature | -20°C for long-term storage.[1][2] Shipped at ambient temperature.[2] |
| Stability | ≥ 4 years when stored at -20°C.[1] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure to this compound, which is classified as a skin and eye irritant and may cause respiratory irritation.
Recommended PPE for Handling this compound
| PPE Component | Specification |
| Hand Protection | Chemical-resistant gloves. Nitrile gloves are recommended due to their broad resistance to a variety of chemicals.[3][4][5][6] Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Skin and Body | A standard laboratory coat should be worn to protect street clothing. |
| Respiratory | For handling fine powders or when there is a risk of aerosol generation, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended.[7][8][9] |
Operational and Disposal Plans
Adherence to standardized operational and disposal procedures is essential for maintaining a safe laboratory environment.
Handling Procedures
-
Preparation :
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form of this compound to avoid inhalation of dust.
-
Have a chemical spill kit readily accessible.
-
-
Weighing and Aliquoting :
-
When weighing the solid compound, use a draft shield or a chemical fume hood to prevent the powder from becoming airborne.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
-
Storage :
Spill Management Protocol
In the event of a this compound spill, follow these procedural steps:
-
Evacuate and Alert :
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
-
Containment and Cleanup :
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
For solid spills, carefully sweep the material to avoid creating dust.
-
Collect the absorbed material or swept solid into a sealable container.
-
-
Decontamination :
-
Clean the spill area with soap and water.
-
Wipe the area dry with disposable towels.
-
-
Disposal :
-
Label the container with the spilled material as "this compound Waste" and dispose of it according to the chemical waste disposal procedures outlined below.
-
Disposal Plan
As this compound is not classified as a hazardous chemical, the disposal procedures are as follows, but always in accordance with local, state, and federal regulations:
-
Solid Waste :
-
Liquid Waste :
-
Contaminated Materials :
-
All materials used for spill cleanup (absorbents, gloves, etc.) should be placed in a sealed bag or container.
-
Label the container and dispose of it as chemical waste through your institution's hazardous waste management program.
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. aibonsafety.com [aibonsafety.com]
- 4. gloves.com [gloves.com]
- 5. Glove Chemical Resistance Table - Pro-Val [pro-val.com.au]
- 6. soscleanroom.com [soscleanroom.com]
- 7. envirosafetyproducts.com [envirosafetyproducts.com]
- 8. Respirators, Dust Masks, Cartridges & Filters - New Pig [newpig.com]
- 9. blastone.com [blastone.com]
- 10. sfasu.edu [sfasu.edu]
- 11. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
